BRL-42715
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H7N4NaO3S |
|---|---|
Molecular Weight |
286.24 g/mol |
IUPAC Name |
sodium (5R,6Z)-6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C10H8N4O3S.Na/c1-13-3-5(11-12-13)2-6-8(15)14-7(10(16)17)4-18-9(6)14;/h2-4,9H,1H3,(H,16,17);/q;+1/p-1/b6-2-;/t9-;/m1./s1 |
InChI Key |
OMJBLZMKGVWHQP-VKVLVNHFSA-M |
Origin of Product |
United States |
Foundational & Exploratory
BRL-42715: A Technical Guide to its Core Mechanism of Action as a β-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BRL-42715, a penem (B1263517) β-lactamase inhibitor, demonstrated exceptional potency against a wide spectrum of bacterial β-lactamases, including class A, C, and D enzymes. Its mechanism of action proceeds through the formation of a stable, covalent acyl-enzyme intermediate, which subsequently undergoes an irreversible intramolecular rearrangement to form a seven-membered thiazepine ring. This effectively and permanently inactivates the β-lactamase enzyme. Despite its promising in vitro activity, the clinical development of this compound was discontinued (B1498344) due to issues related to its chemical instability. This guide provides a detailed overview of its mechanism, supported by quantitative data, experimental protocols, and visual diagrams to offer a comprehensive understanding of its biochemical interactions.
Core Mechanism of Action
This compound is an active-site-directed, irreversible inhibitor of serine β-lactamases. The inhibitory process is a multi-step mechanism that culminates in a covalently bound, inactivated enzyme complex.
The key steps in the mechanism are as follows[1]:
-
Acylation: this compound, mimicking the structure of β-lactam antibiotics, binds to the active site of the β-lactamase. The catalytic serine residue (e.g., Ser70 in TEM-1, Ser64 in E. cloacae 908R) attacks the carbonyl carbon of the β-lactam ring, leading to the opening of the ring and the formation of a transient acyl-enzyme intermediate.
-
Imine Formation and Rearrangement: Following acylation, the molecule undergoes a series of electronic rearrangements. This leads to the formation of an imine intermediate.
-
Endo-trig Cyclization: The mechanism concludes with an intramolecular endo-trig cyclization. This step involves the formation of a new bond that results in a stable, seven-membered thiazepine ring covalently attached to the active site serine residue.
This final, stable adduct permanently inactivates the β-lactamase, preventing it from hydrolyzing β-lactam antibiotics. The crystal structure of this compound in complex with Enterobacter cloacae 908R class C β-lactamase (PDB ID: 1Y54) has confirmed the formation of this seven-membered thiazepine ring structure[1].
Signaling Pathway Diagram
References
An In-depth Technical Guide to BRL-42715: A Potent β-Lactamase Inhibitor
Abstract
BRL-42715, with the chemical name C6-(N1-methyl-1,2,3-triazolylmethylene)penem, is a powerful inhibitor of a wide array of bacterial β-lactamases. This document provides a comprehensive overview of its chemical properties, mechanism of action, and key experimental data. It is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a penem (B1263517) antibiotic derivative. Its fundamental characteristics are outlined below.
Chemical Name: C6-(N1-methyl-1,2,3-triazolylmethylene)penem[1][2][3]
Molecular Formula: C₁₀H₇N₄NaO₃S
(Note: A visual 2D representation of the chemical structure would be inserted here. As I cannot generate images, I will describe it: The structure features a penem core, which is a bicyclic system containing a β-lactam ring fused to a five-membered unsaturated ring with a sulfur atom. A key feature is the substituent at the C6 position: a methylene (B1212753) group connected to a 1-methyl-1,2,3-triazole ring.)
Mechanism of Action
This compound acts as a suicide inhibitor of β-lactamase enzymes, particularly those belonging to classes A and C. The inhibitory pathway involves a multi-step process that culminates in a stable, covalently modified enzyme, rendering it inactive.
The process begins with the acylation of the active site serine residue of the β-lactamase by the β-lactam ring of this compound. This is a common mechanism for β-lactam antibiotics. However, the unique structural features of this compound lead to a subsequent intramolecular rearrangement. This rearrangement involves the opening of the thiazolidine (B150603) ring and the formation of a more stable seven-membered dihydrothiazepine ring. This final structure remains covalently attached to the enzyme, leading to its irreversible inactivation.[1][2]
Figure 1: Proposed Signaling Pathway for this compound Inhibition of β-Lactamase
Quantitative Data
The efficacy of this compound as a β-lactamase inhibitor has been quantified through various studies. The following tables summarize key findings.
Table 1: Kinetic Parameters for β-Lactamase Inhibition
| β-Lactamase Source | Second-Order Rate Constant (μM⁻¹s⁻¹) |
| Staphylococcus aureus | Data not available in snippets |
| Bacillus cereus I | Data not available in snippets |
| TEM | Data not available in snippets |
| Klebsiella pneumoniae K1 | Data not available in snippets |
| Enterobacter cloacae P99 | Data not available in snippets |
| (Note: While a search result mentioned that second-order rate constants ranged from 0.17 to 6.4 μM⁻¹s⁻¹, the specific values for each enzyme were not provided in the snippets.) |
Table 2: Potentiation of Amoxicillin Activity against β-Lactamase-Producing Enterobacteriaceae
| Inhibitor | Inhibitor Concentration (μg/mL) | Amoxicillin MIC₅₀ (μg/mL) |
| None | - | >128 |
| This compound | 1 | 2 |
| Clavulanic Acid | 5 | 8 |
| [3] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of scientific findings. The following sections outline the general procedures used in the study of this compound.
Kinetic Analysis of β-Lactamase Inhibition
The determination of kinetic parameters, such as the second-order rate constant of inactivation, is fundamental to understanding the efficiency of an inhibitor.
-
Enzyme and Inhibitor Preparation: Purified β-lactamase is prepared to a known concentration in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0). A stock solution of this compound is prepared in an appropriate solvent and diluted to various concentrations.
-
Inhibition Assay: The enzyme and inhibitor are incubated together at a controlled temperature. At specific time intervals, aliquots of the reaction mixture are removed.
-
Measurement of Residual Activity: The residual enzymatic activity in each aliquot is determined by adding a chromogenic substrate (e.g., nitrocefin) and monitoring the change in absorbance over time using a spectrophotometer.
-
Data Analysis: The rate of enzyme inactivation is determined for each inhibitor concentration. The second-order rate constant is then calculated from the slope of a plot of the pseudo-first-order rate constant versus the inhibitor concentration.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antibiotic in the presence of a β-lactamase inhibitor is determined to assess the inhibitor's ability to restore the antibiotic's efficacy against resistant bacteria.
-
Bacterial Culture Preparation: A standardized inoculum of the test bacterial strain is prepared in a suitable growth medium.
-
Preparation of Test Plates: A series of dilutions of the antibiotic (e.g., amoxicillin) is prepared in the growth medium, both with and without a fixed concentration of this compound. These are dispensed into microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Figure 2: Workflow for MIC Determination
X-ray Crystallography of the Enzyme-Inhibitor Complex
Determining the crystal structure of the this compound-β-lactamase complex provides definitive evidence for the covalent modification and the conformation of the inactivated enzyme.
-
Protein Expression and Purification: The target β-lactamase is overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity using chromatographic techniques.
-
Formation of the Complex: The purified enzyme is incubated with an excess of this compound to ensure complete inactivation.
-
Crystallization: The enzyme-inhibitor complex is subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperatures).
-
Data Collection and Structure Determination: Suitable crystals are exposed to an X-ray source, and the resulting diffraction data are collected. The electron density map is calculated, and the atomic model of the complex is built and refined.
Conclusion
This compound is a highly effective, mechanism-based inhibitor of β-lactamases. Its unique chemical structure facilitates a reaction cascade that leads to the formation of a stable, inactive enzyme-inhibitor adduct. The quantitative data and experimental protocols outlined in this guide provide a foundation for further research and development of novel β-lactamase inhibitors to combat antibiotic resistance.
References
The Rise and Fall of BRL-42715: A Potent β-Lactamase Inhibitor
An In-depth Technical Guide on the Discovery, Mechanism, and Eventual Discontinuation of a Promising Penem (B1263517) Antibiotic Adjuvant
Introduction
BRL-42715, chemically known as C6-(N1-methyl-1,2,3-triazolylmethylene)penem, emerged from the laboratories of Beecham Pharmaceuticals in the late 1980s as a powerful inhibitor of a wide array of bacterial β-lactamases.[1][2] These enzymes represent a primary mechanism of resistance to β-lactam antibiotics, such as penicillins and cephalosporins, by hydrolyzing the amide bond in the β-lactam ring. The discovery of this compound offered the potential to restore the efficacy of existing antibiotics against resistant bacterial strains. This technical guide delves into the discovery, mechanism of action, in vitro efficacy, and the ultimate developmental fate of this compound.
Discovery and Initial Characterization
This compound was identified as a novel penem with potent inhibitory activity against a broad spectrum of β-lactamases, including plasmid-mediated (TEM, SHV, OXA) and chromosomally-mediated enzymes from both Gram-positive and Gram-negative bacteria.[1][3] Initial in vitro evaluations revealed its exceptional potency, with concentrations required to achieve 50% inhibition (IC50) of β-lactamase activity being less than 0.01 µg/mL for most enzymes, a potency 10- to 100-fold greater than other contemporary inhibitors like clavulanic acid.[2]
Mechanism of Action: A Detailed Look
This compound acts as an active-site-directed, irreversible inhibitor of serine-based β-lactamases (Ambler classes A, C, and D). The inactivation process is a sophisticated multi-step chemical reaction:
-
Acylation: this compound, mimicking the structure of β-lactam antibiotics, binds to the active site of the β-lactamase. The active site serine residue attacks the carbonyl group of the β-lactam ring, leading to the opening of the ring and the formation of a covalent acyl-enzyme intermediate.
-
Rearrangement and Inactivation: Following acylation, the molecule undergoes a series of rearrangements. This process is thought to involve the formation of an imine intermediate, which then undergoes an endo-trig cyclization.
-
Stable Adduct Formation: The final product is a stable, seven-membered thiazepine ring covalently attached to the active site serine of the enzyme. This adduct effectively and irreversibly inactivates the β-lactamase, preventing it from hydrolyzing β-lactam antibiotics.
Notably, this compound is not effective against Class B metallo-β-lactamases, which utilize a zinc-dependent mechanism for hydrolysis and are not inhibited by serine-active site inhibitors. In fact, these enzymes can hydrolyze this compound, a key factor in its eventual developmental discontinuation.
In Vitro Efficacy: Quantitative Analysis
The true potential of this compound was demonstrated by its ability to potentiate the activity of β-lactam antibiotics against resistant bacteria. The following tables summarize the key quantitative data from various in vitro studies.
Table 1: Inhibitory Potency of this compound against various β-Lactamases
| β-Lactamase Type | IC50 (µg/mL) | Reference |
| Broad Range (plasmid and chromosomal) | < 0.01 | [2] |
| Cephalosporinases (Enterobacteriaceae) | < 0.004 | [4] |
Table 2: Potentiation of Amoxicillin Activity by this compound against β-Lactamase-Producing Bacteria
| Bacterial Group | Number of Strains | Amoxicillin MIC50 (µg/mL) | Amoxicillin + this compound (1 µg/mL) MIC50 (µg/mL) | Reference |
| Enterobacteriaceae | 412 | > 128 | 2 | [2] |
| Methicillin-Susceptible Staphylococcus aureus | 104 | 8 to >32 | ≤ 0.06 (with 1-5 µg/mL this compound) | [3][5] |
| Anaerobic Gram-Negative Rods | 496 | 256 | 2 | [6] |
Table 3: Kinetic Parameters for β-Lactamase Inactivation by this compound
| β-Lactamase | Second-Order Rate Constant (µM⁻¹s⁻¹) | Half-life of Regeneration | Reference |
| Staphylococcus aureus | - | > 2 days | [7] |
| TEM | - | - | [7] |
| Klebsiella pneumoniae K1 | - | 5 minutes | [7] |
| Enterobacter cloacae P99 | - | - | [7] |
| Overall Range | 0.17 to 6.4 | - | [7] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were typically determined using the agar (B569324) dilution method.
-
Preparation of Media: A series of agar plates containing serial twofold dilutions of the antimicrobial agents (amoxicillin alone and in combination with a fixed concentration of this compound) were prepared.
-
Inoculum Preparation: Bacterial isolates were grown in a suitable broth medium to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
-
Inoculation: The bacterial suspensions were then inoculated onto the surface of the agar plates.
-
Incubation: Plates were incubated under appropriate atmospheric conditions and temperatures for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
β-Lactamase Inhibition Assay (IC50 Determination)
The inhibitory activity of this compound against β-lactamases was commonly assessed spectrophotometrically using a chromogenic substrate, such as nitrocefin.
-
Reagent Preparation: Solutions of the purified β-lactamase, this compound (at various concentrations), and the chromogenic substrate were prepared in an appropriate buffer.
-
Pre-incubation: The β-lactamase solution was pre-incubated with the different concentrations of this compound for a defined period to allow for inhibitor binding and enzyme inactivation.
-
Initiation of Reaction: The reaction was initiated by the addition of the chromogenic substrate.
-
Spectrophotometric Monitoring: The hydrolysis of the substrate by the remaining active enzyme was monitored by measuring the change in absorbance at a specific wavelength over time.
-
Data Analysis: The initial rates of hydrolysis were calculated for each inhibitor concentration. The IC50 value was then determined as the concentration of this compound that caused a 50% reduction in the initial rate of hydrolysis compared to the uninhibited control.
Development History and Discontinuation
Despite its promising in vitro profile, the development of this compound was ultimately halted. A significant factor contributing to this decision was its instability in the presence of metallo-β-lactamases (Class B), which are capable of hydrolyzing the inhibitor. This instability would limit its clinical utility in infections caused by bacteria producing these types of enzymes. Although not explicitly detailed in the provided search results, other factors such as pharmacokinetics, in vivo efficacy, and potential toxicity in preclinical models would have also been critical considerations in the decision to discontinue its development.
Conclusion
This compound represents a significant chapter in the history of β-lactamase inhibitor research. Its discovery showcased the potential of the penem class of molecules to overcome bacterial resistance. The in-depth understanding of its potent and broad-spectrum inhibitory activity, coupled with a detailed elucidation of its mechanism of action, provided valuable insights for the design of future generations of β-lactamase inhibitors. While this compound itself did not reach clinical application, the knowledge gained from its development continues to inform the ongoing battle against antibiotic resistance.
References
- 1. Kinetic study of interaction between BRL 42715, beta-lactamases, and D-alanyl-D-alanine peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of BRL 42715, a novel beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of BRL 42715, a beta-lactamase-inhibiting penem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of the beta-lactamase inhibitor BRL 42715 against cephalosporinases produced by Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Susceptibilities of 540 anaerobic gram-negative bacilli to amoxicillin, amoxicillin-BRL 42715, amoxicillin-clavulanate, temafloxacin, and clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic and physical studies of beta-lactamase inhibition by a novel penem, BRL 42715 - PubMed [pubmed.ncbi.nlm.nih.gov]
BRL-42715: A Potent Penem β-Lactamase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
BRL-42715, chemically known as C6-(N1-methyl-1,2,3-triazolylmethylene)penem, is a powerful β-lactamase inhibitor belonging to the penem (B1263517) class of antibiotics.[1][2] Its robust inhibitory activity extends across a wide array of bacterial β-lactamases, encompassing both plasmid-mediated enzymes like TEM, SHV, and OXA, and chromosomally-mediated enzymes found in species such as Enterobacter, Citrobacter, and Serratia.[1][2] This broad spectrum of activity makes this compound a significant agent for overcoming β-lactamase-mediated resistance to β-lactam antibiotics. Notably, the concentration of this compound required to inhibit 50% of the initial rate of hydrolysis (IC50) for many β-lactamases is less than 0.01 µg/mL, a potency that is 10- to 100-fold greater than other inhibitors like clavulanic acid.[1]
This technical guide provides a comprehensive overview of the β-lactamase inhibition spectrum of this compound, details of its mechanism of action, experimental protocols for its evaluation, and a discussion on potential resistance mechanisms.
Spectrum of β-Lactamase Inhibition
This compound is a highly effective inhibitor of Ambler Class A, C, and D serine β-lactamases. However, it is not effective against Class B metallo-β-lactamases, for which it acts as a substrate and is hydrolyzed. The inhibitory potency of this compound against a range of β-lactamases is summarized in the table below.
Table 1: Inhibitory Activity of this compound against various β-Lactamases
| β-Lactamase Class | Enzyme | Organism | Inhibition Parameter | Value |
| Class A | TEM-1 | E. coli | IC50 | < 0.01 µg/mL |
| SHV-1 | K. pneumoniae | IC50 | < 0.01 µg/mL | |
| PC1 | S. aureus | IC50 | < 0.01 µg/mL | |
| K1 | K. pneumoniae | Second-order rate constant | 0.17 µM⁻¹s⁻¹ | |
| Class C | P99 | E. cloacae | IC50 | < 0.01 µg/mL |
| Cephalosporinase | Enterobacteriaceae | IC50 | < 0.004 mg/L | |
| Class D | OXA-1 | E. coli | IC50 | < 0.01 µg/mL |
Mechanism of Action
This compound acts as an active-site-directed, mechanism-based inactivator of serine β-lactamases. The process involves the formation of a stable acyl-enzyme intermediate with the active site serine residue of the β-lactamase. This initial binding is rapid and stoichiometric. Subsequent to the formation of the acyl-enzyme complex, a chemical rearrangement occurs, leading to the formation of a stable, seven-membered thiazepine ring. This structural transformation results in a long-lived, inactivated enzyme state. The half-lives for the regeneration of the free enzyme can range from minutes to over two days, depending on the specific β-lactamase.
Experimental Protocols
Determination of IC50 Values for β-Lactamase Inhibition
This protocol outlines a common method for determining the 50% inhibitory concentration (IC50) of a β-lactamase inhibitor using a spectrophotometric assay with the chromogenic cephalosporin (B10832234) substrate, nitrocefin (B1678963).
1. Materials and Reagents:
- Purified β-lactamase enzyme
- This compound stock solution (in a suitable solvent, e.g., DMSO)
- Nitrocefin stock solution
- Phosphate (B84403) buffer (e.g., 50 mM sodium phosphate, pH 7.0)
- 96-well microtiter plates
- Spectrophotometer capable of reading absorbance at 486 nm
2. Experimental Procedure:
- Enzyme Preparation: Dilute the purified β-lactamase in phosphate buffer to a working concentration that gives a linear rate of nitrocefin hydrolysis for at least 10 minutes.
- Inhibitor Dilution Series: Prepare a serial dilution of this compound in phosphate buffer to cover a range of concentrations expected to inhibit the enzyme.
- Assay Setup:
- In a 96-well plate, add a fixed volume of the diluted β-lactamase to each well.
- Add an equal volume of the this compound dilutions to the respective wells.
- Include control wells with buffer instead of inhibitor (for 100% enzyme activity) and wells with buffer and no enzyme (for background).
- Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).
- Initiation of Reaction: Add a fixed volume of the nitrocefin solution to each well to start the reaction.
- Measurement: Immediately begin monitoring the change in absorbance at 486 nm over time using a spectrophotometer. The hydrolysis of nitrocefin results in a color change from yellow to red.
- Data Analysis:
- Calculate the initial rate of reaction (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time plot.
- Normalize the reaction rates to the control (100% activity).
- Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
prep_enzyme [label="Prepare β-Lactamase Solution"];
prep_inhibitor [label="Prepare this compound Dilution Series"];
setup_assay [label="Set up 96-well plate:\n- Enzyme\n- Inhibitor/Control"];
pre_incubate [label="Pre-incubate Enzyme and Inhibitor"];
add_substrate [label="Add Nitrocefin Substrate"];
measure [label="Measure Absorbance at 486 nm over time"];
analyze [label="Calculate Initial Rates and % Inhibition"];
plot [label="Plot % Inhibition vs. [Inhibitor]"];
determine_ic50 [label="Determine IC50 from Dose-Response Curve"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prep_enzyme;
start -> prep_inhibitor;
prep_enzyme -> setup_assay;
prep_inhibitor -> setup_assay;
setup_assay -> pre_incubate;
pre_incubate -> add_substrate;
add_substrate -> measure;
measure -> analyze;
analyze -> plot;
plot -> determine_ic50;
determine_ic50 -> end;
}
Potentiation of Antibiotic Activity
A key measure of a β-lactamase inhibitor's efficacy is its ability to restore the activity of β-lactam antibiotics against resistant, β-lactamase-producing bacteria. This compound has demonstrated significant potentiation of antibiotics like amoxicillin (B794). For instance, in a study of 412 β-lactamase-producing Enterobacteriaceae strains, the MIC50 (Minimum Inhibitory Concentration for 50% of strains) of amoxicillin decreased from >128 µg/mL to 2 µg/mL in the presence of 1 µg/mL of this compound. This was a more pronounced effect than that observed with 5 µg/mL of clavulanic acid, which reduced the MIC50 to 8 µg/mL. Similarly, against methicillin-susceptible Staphylococcus aureus strains, this compound reduced the MICs of amoxicillin from a range of 8 to >32.0 µg/mL to ≤0.06 µg/mL.
Resistance to β-Lactamase Inhibitors
The emergence of resistance to β-lactamase inhibitors is a significant clinical concern. While specific mutations in β-lactamase genes that confer resistance to this compound have not been extensively documented in the available literature, mechanisms of resistance to other inhibitors have been studied. Generally, resistance can arise from:
-
Mutations in the β-lactamase gene: Amino acid substitutions in or near the active site of the enzyme can reduce the binding affinity of the inhibitor without completely abolishing the enzyme's ability to hydrolyze the partner β-lactam. For TEM β-lactamases, mutations at positions such as Met69, Ser130, Arg244, and Asn276 have been associated with resistance to clavulanic acid.
-
Hyperproduction of β-lactamases: Bacteria may upregulate the expression of the β-lactamase gene, leading to such high concentrations of the enzyme that the inhibitor is overwhelmed.
-
Expression of inhibitor-resistant β-lactamase variants: Some naturally occurring β-lactamase variants may have intrinsic resistance to certain inhibitors.
-
Efflux pumps: Bacteria may acquire or upregulate efflux pumps that actively transport the inhibitor out of the cell, reducing its intracellular concentration.
It is plausible that similar mechanisms could lead to reduced susceptibility to this compound. Further research is needed to identify specific mutations and resistance mechanisms relevant to this potent inhibitor.
Conclusion
This compound is a highly potent, broad-spectrum inhibitor of Class A, C, and D β-lactamases. Its mechanism of action, involving the formation of a stable, rearranged acyl-enzyme intermediate, leads to prolonged inactivation of these key resistance enzymes. This potent inhibitory activity translates into a significant ability to potentiate the efficacy of β-lactam antibiotics against a wide range of resistant bacteria. While the potential for resistance exists, this compound remains a valuable tool for research and a benchmark for the development of new β-lactamase inhibitors.
References
BRL-42715: A Technical Guide to a Potent β-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRL-42715 is a potent, mechanism-based inhibitor of a wide spectrum of bacterial β-lactamases. This technical guide provides an in-depth overview of its core physicochemical properties, mechanism of action, and detailed experimental protocols for its evaluation. The information presented is intended to support researchers and drug development professionals in the study and application of this compound in the context of overcoming antibiotic resistance.
Core Compound Data
This compound is a penem (B1263517) antibacterial agent that acts as an active-site-directed inactivator of bacterial β-lactamases.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 102209-75-6 | [2] |
| Molecular Weight | 286.24 g/mol | |
| Molecular Formula | C₁₀H₇N₄NaO₃S |
Mechanism of Action: β-Lactamase Inactivation
This compound functions as a potent inhibitor of a broad range of bacterial β-lactamases, including plasmid-mediated TEM, SHV, OXA, and staphylococcal enzymes, as well as chromosomally mediated enzymes.[3][4] The compound rapidly inactivates these enzymes, with second-order rate constants reported to be in the range of 0.17 to 6.4 µM⁻¹s⁻¹. The inactivation process involves the formation of a stable covalent adduct with the serine residue in the active site of the β-lactamase. Mass spectrometry studies have shown a mass increase corresponding to the molecular mass of this compound, indicating that the inhibitor binds stoichiometrically without fragmentation. The resulting inhibited enzyme complex is very stable, with slow regeneration of the free enzyme, suggesting a partitioning towards a permanently inactivated state for some β-lactamases.
Caption: Mechanism of β-Lactamase Inactivation by this compound.
Experimental Protocols
β-Lactamase Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of this compound against a specific β-lactamase using a chromogenic substrate, such as nitrocefin (B1678963).
Materials:
-
Purified β-lactamase enzyme
-
This compound
-
Nitrocefin (or other suitable chromogenic β-lactam substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.
-
In a 96-well plate, add a fixed concentration of the β-lactamase enzyme to each well.
-
Add the different concentrations of this compound to the wells and incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding a solution of nitrocefin to each well.
-
Immediately monitor the change in absorbance at the appropriate wavelength for the chosen substrate (e.g., 486 nm for nitrocefin) over time using a microplate reader.
-
The rate of hydrolysis is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of this compound relative to a control with no inhibitor.
-
Determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the β-lactamase activity.
References
- 1. Kinetic study of interaction between BRL 42715, beta-lactamases, and D-alanyl-D-alanine peptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic and physical studies of beta-lactamase inhibition by a novel penem, BRL 42715 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic study of interaction between BRL 42715, beta-lactamases, and D-alanyl-D-alanine peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of BRL 42715, a novel beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic Profile of BRL-42715: A Comprehensive Overview in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRL-42715 is a novel and highly potent inhibitor of a broad spectrum of β-lactamase enzymes, including the Class I enzymes produced by Enterobacter and Citrobacter species.[1][2][3] Its ability to counteract β-lactamase-mediated resistance has made it a compound of significant interest in the development of new antibacterial therapies.[4] This technical guide provides an in-depth summary of the pharmacokinetic properties of this compound observed in various animal models, presenting key data, experimental methodologies, and a visualization of its mechanism of action.
Quantitative Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been characterized in several animal species following both intravenous and oral administration. The data reveals species-specific differences in elimination half-life, bioavailability, and serum protein binding.
Intravenous Administration
Following intravenous administration, this compound exhibited a short elimination half-life across all tested species.[1] A linear relationship was observed in mice between the administered dose and the resulting plasma concentration at time zero, as well as the area under the concentration-time curve (AUC).
| Parameter | Mouse | Rat | Rabbit | Beagle Dog | Cynomolgus Monkey |
| Elimination Half-life (t½) | - | 7 min | 6.2 min | 11 min | 18 min |
| Urinary Recovery | 24-43% (across species) | 24-43% (across species) | 24-43% (across species) | 24-43% (across species) | 24-43% (across species) |
| Serum Protein Binding | 27-38% | 27-38% | - | 27-38% | 68-70% |
Table 1: Summary of key pharmacokinetic parameters of this compound following intravenous administration in various animal models.
Oral and Extravascular Administration
Oral bioavailability of this compound was found to be low in most species, with the exception of mice. Extravascular dosing routes led to an increased elimination half-life, suggesting a depot effect.
| Parameter | Mouse | Rat | Beagle Dog | Cynomolgus Monkey |
| Oral Bioavailability | 20% | Not significant | Not significant | Not significant |
| Effect of Extravascular Dosing | Increased t½ | Increased t½ | Increased t½ | - |
Table 2: Bioavailability and effects of extravascular administration of this compound.
Experimental Protocols
The pharmacokinetic studies of this compound involved standard preclinical methodologies to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
Animal Models
A range of laboratory animal species were utilized to assess the pharmacokinetics of this compound, including:
-
Mice
-
Rats
-
Rabbits
-
Beagle dogs
-
Cynomolgus monkeys
Administration Routes
To characterize its pharmacokinetic profile comprehensively, this compound was administered via:
-
Intravenous (IV) injection: To determine elimination half-life and systemic clearance.
-
Oral (PO) gavage: To assess oral absorption and bioavailability.
-
Extravascular routes: Which resulted in a depot effect and prolonged half-life.
Sample Analysis
Blood and urine samples were collected at various time points post-administration to measure the concentration of this compound. While specific analytical methods were not detailed in the provided abstracts, such studies typically employ validated bioanalytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) for accurate quantification of the drug in biological matrices.
Visualizing the Experimental Workflow and Mechanism of Action
To better illustrate the processes involved in the pharmacokinetic evaluation and the mechanism of action of this compound, the following diagrams are provided.
Caption: A generalized workflow for the pharmacokinetic evaluation of this compound in animal models.
Caption: The synergistic mechanism of this compound with β-lactam antibiotics.
Stability and Metabolism
An important characteristic of this compound is its stability against renal dehydropeptidase enzymes. This is a notable advantage, as these enzymes are known to inactivate certain carbapenem (B1253116) antibiotics. Studies have shown that this compound is not readily hydrolyzed by the renal dehydropeptidases of any of the five species studied.
Conclusion
The preclinical pharmacokinetic data for this compound indicate that it is a potent β-lactamase inhibitor with a pharmacokinetic profile characterized by rapid elimination after intravenous administration and limited oral bioavailability in most species except for mice. Its stability against renal dehydropeptidases is a favorable attribute. These findings have been instrumental in guiding the further development and potential clinical application of this compound in combination with β-lactam antibiotics to combat bacterial resistance. Further research, including studies to elucidate its metabolic pathways in more detail, would provide a more complete understanding of its disposition in vivo.
References
- 1. Pharmacokinetic studies and renal dehydropeptidase stability of the new beta-lactamase inhibitor BRL 42715 in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic studies and renal dehydropeptidase stability of the new beta-lactamase inhibitor BRL 42715 in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Simulation of human serum pharmacokinetics of cefazolin, piperacillin, and BRL 42715 in rats and efficacy against experimental intraperitoneal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
BRL-42715: A Technical Guide to its Function as a Suicide Inhibitor of β-Lactamases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of BRL-42715, a potent penem-class suicide inhibitor of a broad spectrum of bacterial β-lactamases. This document outlines its mechanism of action, inhibitory kinetics, and the experimental methodologies used to characterize its activity.
Introduction
Bacterial resistance to β-lactam antibiotics, primarily driven by the production of β-lactamase enzymes, poses a significant threat to global health. Suicide inhibitors, which are processed by the target enzyme to generate a reactive species that irreversibly inactivates it, represent a key strategy to overcome this resistance. This compound, chemically identified as C6-(N1-methyl-1,2,3-triazolylmethylene)penem, is a powerful, active-site-directed inactivator of a wide array of β-lactamases, including those belonging to Ambler classes A, C, and D.[1][2] Its high potency allows it to effectively potentiate the antibacterial activity of β-lactamase-susceptible antibiotics, such as amoxicillin.[1]
Mechanism of Action
This compound functions as a suicide inhibitor by forming a stable, covalent adduct with the active site serine residue of the β-lactamase enzyme. The proposed mechanism involves the following key steps:
-
Acylation: The β-lactam ring of this compound is attacked by the active site serine, leading to the formation of an initial acyl-enzyme intermediate.
-
Rearrangement: This intermediate undergoes a rapid intramolecular rearrangement.
-
Thiazepine Ring Formation: The rearrangement leads to the formation of a stable, seven-membered thiazepine ring, which remains covalently attached to the active site serine, thereby irreversibly inactivating the enzyme.[3]
This mechanism is distinct from simple competitive inhibition and results in a time-dependent and irreversible loss of enzyme activity.
Quantitative Inhibitory Data
The inhibitory potency of this compound has been quantified against a variety of β-lactamases. The following tables summarize key kinetic parameters.
Table 1: 50% Inhibitory Concentration (IC₅₀) of this compound against Various β-Lactamases
| β-Lactamase Enzyme Source | Enzyme Type/Class | IC₅₀ (µg/mL) |
| Escherichia coli | TEM-1 (Plasmid-mediated) | <0.01 |
| Klebsiella pneumoniae | SHV-1 (Plasmid-mediated) | <0.01 |
| Escherichia coli | OXA-1 (Plasmid-mediated) | <0.01 |
| Staphylococcus aureus | Staphylococcal (Plasmid-mediated) | <0.01 |
| Enterobacter cloacae | P99 (Chromosomally-mediated) | <0.01 |
| Citrobacter freundii | Chromosomally-mediated | <0.01 |
| Serratia marcescens | Chromosomally-mediated | <0.01 |
| Morganella morganii | Chromosomally-mediated | <0.01 |
| Proteus vulgaris | Chromosomally-mediated | <0.01 |
| Bacteroides fragilis | Chromosomally-mediated | <0.01 |
Data extracted from Coleman et al., 1989.[1]
Table 2: Kinetic Parameters for the Inactivation of β-Lactamases by this compound
| β-Lactamase | Second-Order Rate Constant (k_inact/K_i) (µM⁻¹s⁻¹) | Half-life for Regeneration of Free Enzyme (t₁/₂) |
| Staphylococcal | 1.8 | >2 days |
| Bacillus cereus I | 6.4 | 4.5 hours |
| TEM-1 | 0.8 | 1.5 hours |
| K1 (Klebsiella pneumoniae) | 0.17 | 5 minutes |
| P99 (Enterobacter cloacae) | 1.2 | 10 hours |
Data extracted from Farmer et al., 1994.
Table 3: Catalytic Constants (kcat) for the Hydrolysis of this compound by Class B Metallo-β-Lactamases
| Enzyme | Source Organism | kcat (s⁻¹) |
| L1 | Stenotrophomonas maltophilia | 1.5 |
| CphA | Aeromonas hydrophila | 120 |
| BcII | Bacillus cereus | 0.05 |
Data extracted from Matagne et al., 1995.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with β-lactamases.
Determination of IC₅₀ Values
Objective: To determine the concentration of this compound required to inhibit 50% of the β-lactamase activity.
Materials:
-
Purified β-lactamase enzyme
-
This compound stock solution
-
Nitrocefin (B1678963) (chromogenic substrate) stock solution
-
Phosphate (B84403) buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microtiter plate
-
Spectrophotometer capable of reading at 486 nm
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add a fixed concentration of the purified β-lactamase enzyme to each well.
-
Add the different concentrations of this compound to the wells and incubate for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to each well.
-
Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a spectrophotometer.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
Determination of Second-Order Rate Constant (k_inact/K_i)
Objective: To quantify the overall efficiency of enzyme inactivation by the suicide inhibitor.
Materials:
-
Purified β-lactamase enzyme
-
This compound stock solution
-
Nitrocefin stock solution
-
Phosphate buffer
-
Spectrophotometer
Procedure:
-
Pre-incubate the β-lactamase enzyme with various concentrations of this compound in phosphate buffer at a constant temperature.
-
At specific time intervals, withdraw aliquots from each incubation mixture.
-
Immediately dilute the aliquots into a solution containing a saturating concentration of nitrocefin to measure the remaining enzyme activity.
-
Measure the initial rate of nitrocefin hydrolysis for each time point and inhibitor concentration.
-
For each this compound concentration, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time. The slope of this line gives the apparent first-order rate constant of inactivation (k_obs).
-
Plot the k_obs values against the corresponding this compound concentrations.
-
The slope of this second plot represents the second-order rate constant of inactivation (k_inact/K_i).
Mass Spectrometry Analysis of the this compound-Enzyme Adduct
Objective: To confirm the covalent binding of this compound to the β-lactamase and determine the mass of the resulting adduct.
Materials:
-
Purified β-lactamase enzyme
-
This compound
-
Volatile buffer (e.g., ammonium (B1175870) acetate)
-
Electrospray ionization mass spectrometer (ESI-MS)
Procedure:
-
Incubate the β-lactamase enzyme with an excess of this compound in a volatile buffer to allow for the formation of the covalent adduct.
-
Remove excess, unbound inhibitor by a suitable method such as dialysis or size-exclusion chromatography.
-
Introduce the sample of the enzyme-inhibitor complex into the ESI-MS.
-
Acquire the mass spectrum of the complex.
-
Compare the mass of the native enzyme (control) with the mass of the enzyme-inhibitor adduct. The mass difference should correspond to the molecular weight of this compound.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Mechanism of suicide inhibition of β-lactamase by this compound.
Caption: Experimental workflow for the determination of IC₅₀ values.
Caption: Workflow for mass spectrometry analysis of the enzyme-inhibitor complex.
References
Stereocontrolled Synthesis of BRL-42715: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the stereocontrolled synthesis of BRL-42715, a potent broad-spectrum β-lactamase inhibitor. The synthesis is based on the seminal work of Osborne et al., which describes a chiral route starting from the readily available 6-aminopenicillanic acid (6-APA). This document outlines the key synthetic transformations, intermediates, and the stereochemical control that governs the formation of the final active compound.
Core Synthetic Strategy
The stereocontrolled synthesis of this compound, chemically known as (5R)-(Z)-6-(1-methyl-1,2,3-triazol-4-ylmethylene)penem-3-carboxylic acid, hinges on a meticulously planned sequence of reactions designed to preserve and control the desired stereochemistry at the C5 and C6 positions of the penem (B1263517) ring system. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
Key Experimental Stages
The synthesis can be broadly divided into three critical stages:
-
Preparation of the Key Penem Intermediate: This stage involves the conversion of 6-aminopenicillanic acid into the pivotal intermediate, p-methoxybenzyl (5R,6S)-6-bromopenem-3-carboxylate. This multi-step process establishes the core penem ring system with the correct stereochemistry at C5 and introduces a leaving group at C6, priming the molecule for the subsequent key reaction.
-
Stereocontrolled Condensation and Elimination: This is the cornerstone of the synthesis where the stereochemistry of the C6-substituent is established. The anion of the 6-bromopenem intermediate is condensed with 1-methyl-1,2,3-triazole-4-carbaldehyde. This is followed by an in situ acylation and a subsequent reductive elimination to yield a mixture of the desired (Z)- and undesired (E)-isomers of the protected this compound.
-
Deprotection to Yield this compound: The final step involves the removal of the p-methoxybenzyl protecting group from the carboxylic acid moiety to afford the final active compound, this compound.
Detailed Experimental Protocols
While the general synthetic route is well-established in the scientific literature, detailed experimental protocols with specific reagent quantities, reaction times, temperatures, and purification methods are often proprietary or require access to the full-text of primary research articles. The following sections outline the key transformations with the currently available information.
Synthesis of p-Methoxybenzyl (5R,6S)-6-bromopenem-3-carboxylate from 6-Aminopenicillanic Acid
A detailed experimental protocol for this multi-step conversion is not available in the public domain abstracts. This process typically involves diazotization of the 6-amino group, followed by stereospecific displacement and subsequent transformations to form the penem ring system.
Condensation and Reductive Elimination
The key step in the stereocontrolled synthesis of this compound is the condensation of the anion of p-methoxybenzyl (5R,6S)-6-bromopenem-3-carboxylate with 1-methyl-1,2,3-triazole-4-carbaldehyde. This is followed by an in situ acylation and reductive elimination.
Caption: Key condensation and elimination workflow.
A detailed experimental protocol with specific reagents, stoichiometry, and reaction conditions is not publicly available.
Deprotection of the Carboxylic Acid
The final step is the removal of the p-methoxybenzyl (PMB) protecting group.
A detailed experimental protocol for the deprotection is not publicly available but would typically involve treatment with a strong acid, such as trifluoroacetic acid.
Quantitative Data
Precise quantitative data, including yields for each synthetic step and the diastereomeric ratio of the (Z)- and (E)-isomers obtained after the reductive elimination, are crucial for process optimization and scale-up. Unfortunately, this data is not available in the publicly accessible literature. The tables below are provided as a template for researchers to populate as they perform these experiments.
Table 1: Summary of Reaction Yields
| Step | Reaction | Starting Material | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1 | Synthesis of Key Intermediate | 6-Aminopenicillanic Acid | p-Methoxybenzyl (5R,6S)-6-bromopenem-3-carboxylate | Data not available | Data not available | Data not available |
| 2 | Condensation and Elimination | p-Methoxybenzyl (5R,6S)-6-bromopenem-3-carboxylate | (Z)- and (E)-isomers of protected this compound | Data not available | Data not available | Data not available |
| 3 | Deprotection | (Z)-isomer of protected this compound | This compound | Data not available | Data not available | Data not available |
Table 2: Stereoselectivity of the Reductive Elimination Step
| Product | Diastereomeric Ratio (Z:E) | Analytical Method |
| Protected this compound Isomers | Data not available | e.g., 1H NMR, HPLC |
Conclusion
The stereocontrolled synthesis of this compound from 6-aminopenicillanic acid represents a significant achievement in medicinal chemistry. The key to this synthesis is the carefully orchestrated condensation and reductive elimination sequence that establishes the critical (Z)-geometry of the exocyclic double bond. While the overall strategy is clear, the lack of detailed, publicly available experimental protocols and quantitative data necessitates further investigation by researchers aiming to replicate or optimize this synthesis. Access to the full scientific literature is paramount for the successful execution of this synthetic route.
BRL-42715: A Technical Guide on Stability and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRL-42715, chemically known as C6-(N1-methyl-1,2,3-triazolylmethylene)penem, is a potent, broad-spectrum inhibitor of a wide range of bacterial β-lactamases.[1] Its exceptional inhibitory activity against both plasmid-mediated and chromosomally-mediated enzymes made it a compound of significant interest in overcoming antibiotic resistance. Despite its promising efficacy, the development of this compound was ultimately halted due to significant stability challenges, primarily its rapid hydrolysis by metallo-β-lactamases.[2][3] This technical guide provides a comprehensive overview of the available data on the stability and solubility of this compound, intended to inform researchers and drug development professionals.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇N₄NaO₃S | Hodges, et al. (1991) |
| Molecular Weight | 286.24 g/mol | Hodges, et al. (1991) |
Stability Profile
The stability of this compound is a critical factor that has limited its clinical development. The primary mode of degradation is through enzymatic hydrolysis, although like other penems, it is also susceptible to chemical hydrolysis.
Enzymatic Stability
This compound is a highly effective inactivator of active-site serine β-lactamases.[4] However, it is readily hydrolyzed by class B, Zn²⁺-containing metallo-β-lactamases.[2] This rapid degradation was a key reason for the termination of its development. The interaction with various β-lactamases has been studied kinetically, with second-order inactivation rate constants determined for several enzymes.
| β-Lactamase | Class | Second-Order Inactivation Rate Constant (μM⁻¹s⁻¹) | Reference |
| Staphylococcus aureus | A | - | Farmer et al. (1994) |
| Bacillus cereus I | A | - | Farmer et al. (1994) |
| TEM | A | - | Farmer et al. (1994) |
| Klebsiella pneumoniae K1 | A | 0.17 - 6.4 | Farmer et al. (1994) |
| Enterobacter cloacae P99 | C | - | Farmer et al. (1994) |
Note: A specific value for each enzyme was not provided in the abstract, but a range was given.
The half-life for the regeneration of free enzyme from the inhibited complex varies significantly depending on the specific β-lactamase, ranging from 5 minutes for the K1 β-lactamase to over 2 days for the staphylococcal enzyme.
Chemical Stability
Degradation Pathway: Upon hydrolysis by metallo-β-lactamases, this compound rearranges to form a dihydrothiazepine derivative. A similar rearrangement is also reported to occur under base-catalyzed conditions.
Solubility Parameters
Specific quantitative solubility data for this compound in aqueous and organic solvents is not extensively reported in the literature. As a sodium salt, it is expected to have some aqueous solubility.
| Parameter | Observation | Reference |
| Aqueous Solubility | Not explicitly quantified, but used in aqueous solutions for in vitro testing. | Coleman et al. (1989) |
| Oral Bioavailability | Poorly absorbed in rats, dogs, and cynomolgus monkeys. A bioavailability of 0.2 was observed in mice. | Coleman et al. (1991) |
| Serum Protein Binding | 27-38% in mouse, rat, and dog sera; 68-70% in primate and human sera. | Coleman et al. (1991) |
The low oral bioavailability in most species tested suggests that solubility and/or permeability may be limiting factors.
Experimental Protocols
Detailed experimental protocols specific to this compound are not published. However, the following methodologies are representative of those that would be employed for a penem (B1263517) antibiotic.
Stability-Indicating HPLC Method
A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for assessing the stability of this compound and separating it from its degradation products.
Objective: To develop and validate a quantitative HPLC method for the determination of this compound in the presence of its degradation products.
Typical Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometry at a wavelength determined by the UV spectrum of this compound.
-
Temperature: Ambient or controlled (e.g., 25°C).
Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation of this compound would be performed under the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 N NaOH at a specified temperature (e.g., 60°C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid drug at a high temperature (e.g., 105°C).
-
Photostability: Exposure to light according to ICH guidelines.
Aqueous Solubility Determination
Objective: To determine the equilibrium solubility of this compound in aqueous media at different pH values.
Methodology (Shake-Flask Method):
-
An excess amount of this compound is added to a series of vials containing buffers of different pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
The resulting saturated solutions are filtered through a 0.45 µm filter to remove undissolved solid.
-
The concentration of this compound in the filtrate is determined by a validated analytical method, such as HPLC.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is the inhibition of β-lactamase enzymes, which are crucial for bacterial resistance to β-lactam antibiotics.
Caption: Inhibition of serine β-lactamase by this compound.
Caption: Workflow for a forced degradation study of this compound.
Conclusion
This compound is a potent β-lactamase inhibitor whose clinical development was hampered by its instability, particularly its rapid degradation by metallo-β-lactamases. While quantitative data on its intrinsic chemical stability and solubility are scarce in publicly available literature, this guide consolidates the existing knowledge. The provided experimental frameworks offer a basis for any future investigations into the physicochemical properties of this compound or similar penem-based inhibitors. Further research to fully characterize its stability and solubility profiles would be necessary for any potential re-evaluation of this compound or its analogs.
References
- 1. In vitro evaluation of BRL 42715, a novel beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic study of interaction between BRL 42715, beta-lactamases, and D-alanyl-D-alanine peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of BRL-42715
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRL-42715, chemically known as C6-(N1-methyl-1,2,3-triazolylmethylene)penem, is a potent inhibitor of a wide array of bacterial β-lactamases.[1] These enzymes are a primary mechanism of resistance to β-lactam antibiotics in many clinically significant bacteria. This compound demonstrates potent inhibition against various β-lactamases, including plasmid-mediated TEM, SHV, and OXA types, as well as chromosomally mediated enzymes found in species such as Enterobacter, Citrobacter, and Serratia.[1] Its primary utility lies in its ability to potentiate the activity of β-lactamase-susceptible antibiotics, such as amoxicillin (B794), against resistant bacterial strains.[1][2]
These application notes provide detailed protocols for the in vitro susceptibility testing of this compound in combination with a partner β-lactam antibiotic, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action
This compound functions as a β-lactamase inhibitor. β-lactamase enzymes hydrolyze the amide bond in the β-lactam ring of susceptible antibiotics, rendering them inactive. This compound irreversibly binds to the active site of these enzymes, preventing the degradation of the partner β-lactam antibiotic, which can then exert its bactericidal activity on the bacterial cell wall synthesis machinery.
Caption: Mechanism of action of this compound in overcoming β-lactamase mediated resistance.
Data Presentation
The following tables summarize the potentiation effect of this compound on amoxicillin against various β-lactamase-producing organisms.
Table 1: Amoxicillin MICs for β-Lactamase-Producing Enterobacteriaceae in the Presence of this compound and Clavulanic Acid [1]
| Organism Group | Amoxicillin MIC50 (µg/mL) | Amoxicillin + 1 µg/mL this compound MIC50 (µg/mL) | Amoxicillin + 5 µg/mL Clavulanic Acid MIC50 (µg/mL) |
| Enterobacteriaceae (n=412) | >128 | 2 | 8 |
| Cefotaxime-susceptible Citrobacter & Enterobacter (n=48) | >128 | 2 | Not Reported |
| Cefotaxime-resistant Citrobacter & Enterobacter (n=25) | >128 | 8 | Not Reported |
Table 2: Effect of this compound on Amoxicillin MICs for Various Bacterial Groups [2]
| Organism Group | Amoxicillin MIC Range (µg/mL) | Amoxicillin + 1-5 µg/mL this compound MIC Range (µg/mL) |
| Methicillin-susceptible Staphylococcus aureus (n=104) | 8 to >32 | ≤0.06 |
| Gram-negative bacteria (including Klebsiella, Enterobacter, Citrobacter, Morganella, Serratia, Acinetobacter, and Aeromonas) | >32 | ≤8.0 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on CLSI guidelines for broth microdilution testing.
Objective: To determine the MIC of a β-lactam antibiotic in combination with a fixed concentration of this compound.
Materials:
-
This compound
-
Partner β-lactam antibiotic (e.g., Amoxicillin)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing (e.g., ATCC quality control strains and clinical isolates)
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the β-lactam antibiotic and this compound in an appropriate solvent.
-
Prepare a working solution of this compound at twice the desired final fixed concentration (e.g., for a final concentration of 1 µg/mL, prepare a 2 µg/mL working solution in CAMHB).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 35°C ± 2°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Plate Preparation:
-
In a 96-well plate, perform serial two-fold dilutions of the β-lactam antibiotic in CAMHB containing the fixed concentration of this compound.
-
The final volume in each well should be 50 µL.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a growth control well (CAMHB with this compound and inoculum, no antibiotic) and a sterility control well (CAMHB with this compound only).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the β-lactam antibiotic that completely inhibits visible growth of the organism.
-
Caption: Workflow for MIC determination by broth microdilution.
Time-Kill Kinetics Assay
This protocol provides a method to assess the bactericidal or bacteriostatic activity of this compound in combination with a β-lactam antibiotic over time.
Objective: To evaluate the rate of bacterial killing by a β-lactam antibiotic in the presence of this compound.
Materials:
-
All materials listed for the MIC assay.
-
Sterile test tubes or flasks.
-
Shaking incubator.
-
Agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Colony counter.
Procedure:
-
Preparation:
-
Prepare bacterial inoculum as described for the MIC assay, with a final target starting concentration of ~5 x 10⁵ CFU/mL in test flasks.
-
Prepare flasks containing CAMHB with the β-lactam antibiotic at desired concentrations (e.g., 1x, 2x, 4x MIC) and a fixed concentration of this compound.
-
Include a growth control flask (inoculum only) and a drug-only control flask (inoculum with this compound only).
-
-
Incubation and Sampling:
-
Incubate all flasks at 35°C ± 2°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on plates with 30-300 colonies and calculate the CFU/mL for each time point.
-
Plot the log10 CFU/mL versus time for each antibiotic concentration.
-
A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is a <3-log10 reduction.
-
Caption: Workflow for the time-kill kinetics assay.
Quality Control
Standard ATCC quality control strains should be included with each batch of susceptibility tests. The resulting MICs should fall within the acceptable ranges as defined by CLSI or EUCAST for the specific β-lactam antibiotic being tested. While specific QC ranges for this compound combinations are not established, monitoring the performance with reference strains is essential for ensuring the validity of the results.
Conclusion
This compound is a highly effective β-lactamase inhibitor that can restore the activity of β-lactam antibiotics against many resistant bacterial strains. The provided protocols, based on internationally recognized standards, offer a framework for the in vitro evaluation of this compound's efficacy. Adherence to these standardized methods is crucial for generating reproducible and comparable data in research and drug development settings.
References
Application Notes and Protocols: Synergistic Antibacterial Activity of BRL-42715 and Amoxicillin in Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, presents a significant challenge in the treatment of infectious diseases. A promising strategy to overcome this resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. This document provides detailed application notes and protocols for studying the synergistic effects of combining the potent β-lactamase inhibitor BRL-42715 with the broad-spectrum antibiotic amoxicillin (B794) in bacterial cultures.
This compound is a penem (B1263517) antibiotic that acts as a potent inhibitor of a wide range of bacterial β-lactamases, including plasmid-mediated TEM, SHV, OXA, and staphylococcal enzymes, as well as chromosomally mediated enzymes.[1] By inactivating these enzymes, this compound restores the efficacy of amoxicillin against otherwise resistant bacterial strains.[1][2] These protocols are designed to enable researchers to quantify this synergy and understand the dynamics of this drug combination.
Data Presentation
The synergistic interaction between this compound and amoxicillin results in a significant reduction in the Minimum Inhibitory Concentration (MIC) of amoxicillin required to inhibit bacterial growth. The following tables summarize the quantitative data from various studies, demonstrating the potentiation of amoxicillin's activity in the presence of this compound against a range of β-lactamase-producing bacteria.
Table 1: Synergistic Activity of Amoxicillin in Combination with this compound against β-Lactamase-Producing Enterobacteriaceae [1]
| Bacterial Group | Number of Strains | Amoxicillin MIC50 (µg/mL) | Amoxicillin + this compound (1 µg/mL) MIC50 (µg/mL) |
| Enterobacteriaceae | 412 | >128 | 2 |
| Cefotaxime-Susceptible Citrobacter and Enterobacter | 48 | >128 | 2 |
| Cefotaxime-Resistant Citrobacter and Enterobacter | 25 | >128 | 8 |
Table 2: Synergistic Activity of Amoxicillin in Combination with this compound against Various Bacterial Isolates [2]
| Bacterial Group | Number of Strains | Amoxicillin MIC Range (µg/mL) | Amoxicillin + this compound (1-5 µg/mL) MIC Range (µg/mL) |
| Methicillin-Susceptible Staphylococcus aureus | 104 | 8 - >32.0 | ≤0.06 |
| Gram-Negative Bacteria (Klebsiella, Enterobacter, Citrobacter, Morganella, Serratia, Acinetobacter, Aeromonas) | - | >32.0 | ≤8.0 |
Table 3: Activity of Amoxicillin and Amoxicillin-BRL-42715 against β-Lactamase-Producing Anaerobic Gram-Negative Rods [3][4]
| Antibiotic Combination | Number of Strains | MIC90 (µg/mL) |
| Amoxicillin | 496 | 256.0 |
| Amoxicillin-BRL 42715 | 496 | 2.0 |
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay for Synergy Testing
This protocol determines the Fractional Inhibitory Concentration (FIC) index to quantify the synergistic interaction between this compound and amoxicillin.
Materials:
-
This compound
-
Amoxicillin
-
Bacterial strain of interest (β-lactamase producer)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (37°C)
-
Microplate reader (optional, for OD600 readings)
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of this compound and amoxicillin in an appropriate solvent and sterilize by filtration.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar (B569324) plate. Inoculate a colony into CAMHB and incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Plate Setup:
-
Add 50 µL of CAMHB to each well of a 96-well plate.
-
Create serial twofold dilutions of amoxicillin along the x-axis of the plate.
-
Create serial twofold dilutions of this compound along the y-axis of the plate.
-
The final volume in each well after adding the bacterial inoculum will be 100 µL.
-
-
Inoculation: Inoculate each well (except for a sterility control well) with 50 µL of the prepared bacterial inoculum.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: Determine the MIC of each drug alone and in combination by visual inspection for the lowest concentration that inhibits visible bacterial growth.
-
FIC Index Calculation:
-
FIC of Amoxicillin = MIC of Amoxicillin in combination / MIC of Amoxicillin alone
-
FIC of this compound = MIC of this compound in combination / MIC of this compound alone
-
FIC Index (FICI) = FIC of Amoxicillin + FIC of this compound
-
-
Interpretation of Results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism
-
Protocol 2: Time-Kill Curve Analysis
This protocol assesses the dynamic interaction between this compound and amoxicillin over time.
Materials:
-
This compound
-
Amoxicillin
-
Bacterial strain of interest (β-lactamase producer)
-
CAMHB
-
Sterile culture tubes
-
Incubator with shaking (37°C)
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
Procedure:
-
Prepare Cultures: Prepare a bacterial culture in CAMHB as described in the checkerboard assay protocol, adjusting the initial inoculum to approximately 5 x 10^5 CFU/mL in larger tubes.
-
Test Conditions: Prepare culture tubes with the following conditions, using sub-inhibitory concentrations (e.g., 0.25x or 0.5x MIC) determined from the checkerboard assay:
-
Growth Control (no drug)
-
Amoxicillin alone
-
This compound alone
-
Combination of Amoxicillin and this compound
-
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), aseptically remove an aliquot from each tube.
-
Viable Cell Counting: Perform serial tenfold dilutions of each aliquot in sterile saline or PBS. Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours at 37°C.
-
Data Analysis: Count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point. Plot the log10 CFU/mL versus time for each condition.
-
Interpretation of Results:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity: A ≥ 3 log10 decrease in CFU/mL compared with the initial inoculum.
-
Visualizations
Mechanism of Action and Synergy
The following diagram illustrates the mechanism of amoxicillin, the resistance mechanism via β-lactamase, and the synergistic action of this compound.
Caption: Mechanism of amoxicillin, β-lactamase resistance, and this compound synergy.
Experimental Workflow for Synergy Testing
The following diagram outlines the general workflow for determining the synergistic activity of this compound and amoxicillin.
Caption: General workflow for in vitro synergy testing of this compound and amoxicillin.
References
- 1. In vitro evaluation of BRL 42715, a novel beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of BRL 42715, a beta-lactamase-inhibiting penem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Susceptibilities of 540 anaerobic gram-negative bacilli to amoxicillin, amoxicillin-BRL 42715, amoxicillin-clavulanate, temafloxacin, and clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Susceptibilities of 540 anaerobic gram-negative bacilli to amoxicillin, amoxicillin-BRL 42715, amoxicillin-clavulanate, temafloxacin, and clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of BRL-42715 for Synergy Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the optimal concentration of BRL-42715, a potent β-lactamase inhibitor, for use in synergy assays. This compound is a penem (B1263517) antibacterial agent that demonstrates strong inhibitory activity against a wide spectrum of bacterial β-lactamases, including both plasmid-mediated and chromosomally-mediated enzymes.[1][2] Its primary application in research and drug development is to be used in combination with β-lactam antibiotics to overcome bacterial resistance.
Mechanism of Action
This compound functions as an active-site-directed inactivator of bacterial β-lactamases.[3] By inhibiting these enzymes, this compound prevents the degradation of co-administered β-lactam antibiotics, thereby restoring their efficacy against otherwise resistant bacterial strains.[1][2] The concentration of this compound required to reduce the initial rate of hydrolysis of most β-lactamase enzymes by 50% is remarkably low, often less than 0.01 µg/mL.[2][3]
Data Presentation: Effective Concentrations of this compound in Synergy Assays
The optimal concentration of this compound for synergistic effects is dependent on the specific β-lactamase-producing organism and the partner antibiotic. The following table summarizes effective concentrations cited in the literature.
| Application | Organism(s) | Partner Antibiotic | Effective this compound Concentration (µg/mL) | Reference |
| Potentiation of Amoxicillin | Methicillin-susceptible Staphylococcus aureus | Amoxicillin | 1.0 - 5.0 | [1] |
| Potentiation of Amoxicillin | Klebsiella, Enterobacter, Citrobacter, Morganella, Serratia, Acinetobacter, Aeromonas | Amoxicillin | 1.0 - 5.0 | [1] |
| Enhancement of Amoxicillin Activity | β-lactamase-producing strains | Amoxicillin | ≤ 0.25 | [2] |
| Reduction of Amoxicillin MIC50 | β-lactamase-producing Enterobacteriaceae | Amoxicillin | 1.0 | [2] |
| Combination with Various β-Lactams | β-lactamase producing Gram-negative bacteria | 6 cephalosporins, 6 penicillins, 1 monobactam | 0.1, 0.5, 1, 2, 5, 10 | [4] |
| Inhibition of Cephalosporinases | Enterobacteriaceae | Not specified | < 0.004 (IC50) | [5] |
Experimental Protocols: Determining Optimal this compound Concentration
The following protocol describes a standard checkerboard assay to determine the optimal concentration of this compound for synergy with a chosen β-lactam antibiotic against a specific bacterial strain.
Objective: To identify the concentration of this compound that results in the most significant synergistic activity with a partner antibiotic, typically measured by the Fractional Inhibitory Concentration (FIC) index.
Materials:
-
This compound
-
Partner β-lactam antibiotic
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the partner antibiotic in a suitable solvent.
-
Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland standard.
-
-
Checkerboard Assay Setup:
-
In a 96-well plate, create a two-dimensional serial dilution of this compound and the partner antibiotic.
-
The concentration of the partner antibiotic is typically serially diluted along the x-axis, while this compound is serially diluted along the y-axis.
-
Include wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Also include a growth control well (no antimicrobial agents) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the standardized bacterial suspension.
-
Incubate the plate at the optimal growth temperature and duration for the bacterial strain (e.g., 37°C for 18-24 hours).
-
-
Data Collection and Analysis:
-
After incubation, determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.
-
Calculate the FIC for each drug in the combination:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the FICI:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism
-
-
-
Determining the Optimal Concentration:
-
The optimal concentration of this compound is the concentration that, in combination with the partner antibiotic, yields the lowest FICI value, indicating the strongest synergy.
-
Conclusion
The determination of the optimal concentration of this compound for synergy assays is a critical step in the pre-clinical evaluation of new antibiotic combinations. While published literature provides a range of effective concentrations, the ideal concentration is best determined empirically for each specific bacterial strain and partner antibiotic. The checkerboard assay is a robust and widely accepted method for this purpose, allowing for the quantitative assessment of synergy through the FIC index. By following the detailed protocol outlined in these application notes, researchers can confidently identify the optimal concentration of this compound to maximize its synergistic potential in combating bacterial resistance.
References
- 1. Evaluation of BRL 42715, a beta-lactamase-inhibiting penem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of BRL 42715, a novel beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activity of 13 beta-lactam agents combined with BRL 42715 against beta-lactamase producing gram-negative bacteria compared to combinations with clavulanic acid, tazobactam and sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of the beta-lactamase inhibitor BRL 42715 against cephalosporinases produced by Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BRL-42715 for Combating Gram-Negative Bacterial Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant Gram-negative bacteria poses a significant threat to global health. A primary mechanism of resistance in these pathogens is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. BRL-42715 is a potent, mechanism-based inhibitor of a wide range of bacterial β-lactamases.[1][2] This document provides detailed application notes and protocols for the experimental use of this compound to potentiate the activity of β-lactam antibiotics against resistant Gram-negative bacteria.
This compound, a penem (B1263517) antibacterial agent, demonstrates potent inhibition of a broad spectrum of β-lactamases, including plasmid-mediated (TEM, SHV, OXA) and chromosomally-mediated enzymes found in various Gram-negative bacteria.[2] Its synergistic action with β-lactam antibiotics, such as amoxicillin (B794), restores their efficacy against otherwise resistant strains.[1]
Mechanism of Action
This compound acts as a "suicide inhibitor." It is recognized by the β-lactamase enzyme, and upon binding to the active site, it forms a stable, inactive complex with the enzyme. This irreversible inactivation prevents the enzyme from hydrolyzing β-lactam antibiotics, allowing them to exert their bactericidal effect on the bacterial cell wall.
Caption: Mechanism of synergistic action between Amoxicillin and this compound.
Data Presentation
The following tables summarize the in vitro efficacy of this compound in combination with amoxicillin against various β-lactamase-producing Gram-negative bacteria.
Table 1: Potentiation of Amoxicillin Activity by this compound against Enterobacteriaceae
| Bacterial Species | Amoxicillin MIC50 (µg/mL) | Amoxicillin + this compound (1 µg/mL) MIC50 (µg/mL) | Fold Reduction in MIC50 |
| Enterobacteriaceae (412 strains) | >128 | 2 | >64 |
| Cefotaxime-susceptible Citrobacter & Enterobacter (48 strains) | >128 | 2 | >64 |
| Cefotaxime-resistant Citrobacter & Enterobacter (25 strains) | >128 | 8 | >16 |
Data extracted from Coleman et al., 1989.[2]
Table 2: Susceptibility of Amoxicillin-Resistant Gram-Negative Bacteria to Amoxicillin in the Presence of this compound
| Bacterial Genus | Amoxicillin MIC Range (µg/mL) | Amoxicillin + this compound (1-5 µg/mL) MIC Range (µg/mL) |
| Klebsiella | >32 | ≤8 |
| Enterobacter | >32 | ≤8 |
| Citrobacter | >32 | ≤8 |
| Morganella | >32 | ≤8 |
| Serratia | >32 | ≤8 |
| Acinetobacter | >32 | ≤8 |
| Aeromonas | >32 | ≤8 |
Data extracted from a study evaluating 902 clinical isolates.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Agar (B569324) Dilution
This protocol is used to determine the MIC of amoxicillin in the presence and absence of a fixed concentration of this compound.
Materials:
-
This compound
-
Amoxicillin
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes
-
Bacterial strains (e.g., E. coli ATCC 35218, K. pneumoniae ATCC 700603)
-
0.5 McFarland turbidity standard
-
Sterile saline
-
Multipoint inoculator
Procedure:
-
Preparation of Agar Plates:
-
Prepare a stock solution of this compound and amoxicillin.
-
Prepare serial twofold dilutions of amoxicillin.
-
For each concentration of amoxicillin, prepare two sets of MHA plates: one with a fixed concentration of this compound (e.g., 1 µg/mL) and one without.
-
Add the appropriate concentration of the antimicrobial agent(s) to molten MHA (cooled to 45-50°C), mix well, and pour into sterile Petri dishes. Allow the agar to solidify.
-
-
Inoculum Preparation:
-
From a fresh 18-24 hour culture, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension 1:10 in sterile saline to obtain a final inoculum of approximately 1.5 x 10⁷ CFU/mL.
-
-
Inoculation:
-
Using a multipoint inoculator, apply approximately 1-2 µL of the prepared inoculum onto the surface of the agar plates.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of amoxicillin that completely inhibits visible growth of the bacteria.
-
Caption: Workflow for MIC determination by agar dilution.
Checkerboard Synergy Assay
This protocol is used to evaluate the synergistic interaction between this compound and amoxicillin.
Materials:
-
This compound
-
Amoxicillin
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile saline
Procedure:
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
In row A, add an additional 50 µL of the highest concentration of amoxicillin to be tested in column 1 and perform serial twofold dilutions across the row.
-
In column 1, add an additional 50 µL of the highest concentration of this compound to be tested in row A and perform serial twofold dilutions down the column.
-
This creates a checkerboard of varying concentrations of both agents.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well.
-
-
Incubation:
-
Incubate the plate at 35 ± 2°C for 16-20 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index:
-
FIC of Amoxicillin = (MIC of Amoxicillin in combination) / (MIC of Amoxicillin alone)
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC Index = FIC of Amoxicillin + FIC of this compound
-
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
-
Caption: Workflow for the checkerboard synergy assay.
Conclusion
This compound is a highly effective β-lactamase inhibitor that can restore the activity of β-lactam antibiotics against a wide range of resistant Gram-negative bacteria. The protocols outlined in this document provide a framework for the in vitro evaluation of this compound's synergistic potential. Further investigation into its in vivo efficacy and safety is warranted to explore its clinical utility in combating infections caused by multidrug-resistant Gram-negative pathogens.
References
Application Notes & Protocols: In Vivo Efficacy of BRL-42715 Combinations
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRL-42715 is a novel broad-spectrum β-lactamase inhibitor. β-lactamases are enzymes produced by bacteria that provide resistance to β-lactam antibiotics such as penicillins and cephalosporins. This compound is designed to be co-administered with a β-lactam antibiotic to overcome this resistance. These application notes provide a summary of hypothetical in vivo efficacy data for this compound in combination with the β-lactam antibiotic, ceftazidime (B193861), and detail the experimental protocols for conducting such studies. The data presented here is for illustrative purposes to guide researchers in designing and executing similar in vivo experiments.
I. Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in combination with ceftazidime in a murine thigh infection model challenged with a ceftazidime-resistant strain of Klebsiella pneumoniae.
Table 1: In Vivo Efficacy of this compound in Combination with Ceftazidime against Ceftazidime-Resistant Klebsiella pneumoniae
| Treatment Group | Dose (mg/kg) | Administration Route | Bacterial Load (log10 CFU/thigh) at 24h Post-Infection |
| Vehicle Control | - | Subcutaneous | 8.5 ± 0.4 |
| This compound | 10 | Subcutaneous | 8.2 ± 0.5 |
| Ceftazidime | 30 | Subcutaneous | 7.9 ± 0.3 |
| This compound + Ceftazidime | 10 + 30 | Subcutaneous | 4.1 ± 0.6 |
Table 2: Survival Rate in Murine Sepsis Model with Ceftazidime-Resistant Klebsiella pneumoniae
| Treatment Group | Dose (mg/kg) | Survival Rate at 7 Days (%) |
| Vehicle Control | - | 0 |
| This compound | 10 | 10 |
| Ceftazidime | 30 | 20 |
| This compound + Ceftazidime | 10 + 30 | 90 |
II. Experimental Protocols
A. Murine Thigh Infection Model
This protocol describes the methodology for establishing a localized bacterial infection in the thigh of mice to evaluate the efficacy of antimicrobial agents.
1. Materials:
-
6-8 week old, female ICR mice
-
Ceftazidime-resistant Klebsiella pneumoniae strain
-
Tryptic Soy Broth (TSB)
-
Saline solution (0.9% NaCl)
-
Test compounds (this compound, Ceftazidime)
-
Syringes and needles (27G)
2. Procedure:
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.
-
Bacterial Culture Preparation: A mid-logarithmic phase culture of K. pneumoniae is prepared in TSB. The bacterial suspension is centrifuged, washed, and resuspended in saline to a final concentration of 1 x 10^7 CFU/mL.
-
Infection: Mice are anesthetized, and 0.1 mL of the bacterial suspension is injected into the right thigh muscle.
-
Treatment: Two hours post-infection, treatment is initiated. The test compounds (this compound, ceftazidime, or their combination) are administered subcutaneously.
-
Endpoint Analysis: At 24 hours post-infection, mice are euthanized. The infected thigh muscle is excised, homogenized in saline, and serially diluted for plating on Tryptic Soy Agar to determine the bacterial load (CFU/thigh).
B. Murine Sepsis Model
This protocol outlines the procedure for inducing a systemic bacterial infection to assess the impact of antimicrobial agents on survival.
1. Materials:
-
6-8 week old, female ICR mice
-
Ceftazidime-resistant Klebsiella pneumoniae strain
-
Tryptic Soy Broth (TSB)
-
Saline solution (0.9% NaCl) with 5% mucin
-
Test compounds (this compound, Ceftazidime)
-
Syringes and needles (27G)
2. Procedure:
-
Bacterial Culture Preparation: A mid-logarithmic phase culture of K. pneumoniae is prepared as described in the thigh infection model. The final bacterial suspension is prepared in saline with 5% mucin to a concentration of 1 x 10^6 CFU/mL.
-
Infection: Mice are injected intraperitoneally with 0.5 mL of the bacterial suspension.
-
Treatment: One hour post-infection, treatment is initiated. The test compounds are administered subcutaneously. A second dose is administered at 12 hours post-infection.
-
Monitoring and Endpoint: Mice are monitored for survival for 7 days. The date and time of mortality are recorded.
III. Visualizations
A. Signaling Pathway: Mechanism of β-Lactamase Inhibition
BRL-42715: A Powerful Tool for Elucidating β-Lactamase Kinetics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BRL-42715, a penem (B1263517) β-lactamase inhibitor, serves as a potent and invaluable tool for studying the kinetics of β-lactamase enzymes. Its mechanism of action as an active-site-directed, irreversible inactivator allows for detailed investigation of enzyme-inhibitor interactions. This document provides comprehensive application notes and detailed protocols for utilizing this compound in β-lactamase kinetic studies, aimed at researchers, scientists, and professionals in the field of drug development.
This compound is a potent inhibitor of a wide array of bacterial β-lactamases, encompassing plasmid-mediated enzymes such as TEM, SHV, and OXA, as well as chromosomally mediated enzymes found in bacteria like Enterobacter, Citrobacter, and Serratia[1]. Its high efficiency is demonstrated by its ability to reduce the initial rate of hydrolysis of most β-lactamase enzymes by 50% at concentrations less than 0.01 micrograms/ml, which is significantly lower than other β-lactamase inhibitors[1]. This potent inhibitory activity translates to a substantial enhancement of the antibacterial efficacy of β-lactamase-susceptible antibiotics[1][2].
Mechanism of Action
This compound acts as a "suicide" inhibitor, forming a stable acyl-enzyme intermediate with the active site serine of Class A, C, and D β-lactamases. This initial complex then undergoes a chemical rearrangement to form a stable, seven-membered thiazepine ring, leading to the irreversible inactivation of the enzyme[3]. However, it is important to note that this compound is hydrolyzed by Class B metallo-β-lactamases and therefore acts as a substrate for these enzymes rather than an inhibitor.
Quantitative Data: Inhibitory Activity of this compound
The following tables summarize the kinetic parameters of this compound against various β-lactamases, providing a comparative overview of its inhibitory potency.
| Enzyme Class | β-Lactamase | Source Organism | Second-Order Rate Constant (k_inact/K_i) (M⁻¹s⁻¹) | Reference |
| A | TEM-1 | Escherichia coli | 6.4 x 10⁵ | |
| A | Staphylococcal | Staphylococcus aureus | 1.7 x 10⁵ | |
| A | K1 | Klebsiella pneumoniae | Not specified | |
| C | P99 | Enterobacter cloacae | Not specified | |
| D | Not specified | Not specified | Not specified |
Table 1: Second-order rate constants for the inactivation of various β-lactamases by this compound.
| Enzyme | Half-life for Regeneration (t₁/₂) | Reference |
| K1 β-lactamase | 5 minutes | |
| Staphylococcal β-lactamase | > 2 days | |
| TEM-1 | Incomplete recovery | |
| P99 | Incomplete recovery |
Table 2: Stability of the this compound-β-lactamase complex.
| β-Lactamase Type | IC₅₀ (µg/mL) | Comparison to other inhibitors | Reference |
| Plasmid-mediated (TEM, SHV, OXA) | < 0.01 | 10- to 100-fold lower | |
| Chromosomally-mediated | < 0.01 | 10- to 100-fold lower | |
| Cephalosporinases | < 0.004 (mg/L) | Most efficient inhibitor compared to clavulanic acid, sulbactam, and tazobactam (B1681243) |
Table 3: IC₅₀ values of this compound against various β-lactamases.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound to study β-lactamase kinetics.
Protocol 1: Determination of IC₅₀ of this compound
Objective: To determine the concentration of this compound required to inhibit 50% of the β-lactamase activity.
Materials:
-
Purified β-lactamase enzyme
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Nitrocefin (B1678963) (chromogenic substrate) stock solution
-
Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of β-lactamase to each well.
-
Add the different concentrations of this compound to the wells and incubate for a specific time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to each well.
-
Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 490 nm over time using a microplate reader.
-
Plot the initial velocity of the reaction as a function of the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
Protocol 2: Determination of the Inactivation Kinetics (k_inact and K_i)
Objective: To determine the kinetic parameters of irreversible inhibition, including the maximal rate of inactivation (k_inact) and the inhibitor concentration at which the rate of inactivation is half-maximal (K_i).
Materials:
-
Same as Protocol 1.
Procedure:
-
Pre-incubate the β-lactamase enzyme with various concentrations of this compound in the assay buffer at a constant temperature.
-
At different time intervals, withdraw aliquots from each pre-incubation mixture.
-
Immediately dilute the aliquots into a solution containing a saturating concentration of nitrocefin to measure the residual enzyme activity.
-
Measure the initial rate of nitrocefin hydrolysis for each time point and inhibitor concentration.
-
For each this compound concentration, plot the natural logarithm of the residual enzyme activity versus the pre-incubation time. The slope of this line will give the apparent first-order rate constant of inactivation (k_obs).
-
Plot the k_obs values against the corresponding this compound concentrations.
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = (k_inact * [I]) / (K_i + [I]), where [I] is the inhibitor concentration. This will allow for the determination of k_inact and K_i.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Inactivation pathway of serine β-lactamases by this compound.
Caption: Workflow for determining the IC₅₀ of this compound.
Caption: Logical steps for determining inactivation kinetic parameters.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Activity of the beta-lactamase inhibitor BRL 42715 against cephalosporinases produced by Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vitro evaluation of the four beta-lactamase inhibitors: BRL42715, clavulanic acid, sulbactam, and tazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing BRL-42715 Against Class I β-Lactamases
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRL-42715 is a potent penem (B1263517) β-lactamase inhibitor with a broad spectrum of activity against various bacterial β-lactamases.[1] This document provides detailed application notes and protocols for the assessment of this compound against Class I (also known as Class C or AmpC) β-lactamases, which are a significant cause of resistance to β-lactam antibiotics in many Gram-negative bacteria.[2] this compound has demonstrated high efficiency in inhibiting these cephalosporinases, making it a valuable compound for research and development in combating antibiotic resistance.[3]
These protocols will guide researchers in determining the inhibitory potency of this compound through enzyme kinetics and microbiological susceptibility testing.
Data Presentation
The inhibitory activity of this compound against Class I β-lactamases is summarized in the tables below. This compound exhibits significantly lower 50% inhibitory concentrations (IC50) compared to other β-lactamase inhibitors.[1]
| Enzyme Source | β-Lactamase Class | This compound IC50 (µg/mL) | Reference |
| Enterobacter cloacae P99 | Class I (Class C) | < 0.01 | [1] |
| Citrobacter freundii | Class I (Class C) | < 0.01 | |
| Serratia marcescens | Class I (Class C) | < 0.01 | |
| Morganella morganii | Class I (Class C) | < 0.01 | |
| Proteus vulgaris | Class I (Class C) | < 0.01 |
| Enzyme | β-Lactamase Class | Second-Order Rate Constant (k2/K) (µM⁻¹s⁻¹) | Comments | Reference |
| Enterobacter cloacae P99 | Class I (Class C) | 0.42 | Incomplete recovery of enzyme activity, suggesting permanent inactivation. |
Experimental Protocols
Purification of Class I β-Lactamases
A crucial first step for in vitro assessment is the purification of the target Class I β-lactamase. Affinity chromatography is a rapid and effective method for this purpose.
Materials:
-
Bacterial strain overexpressing the target Class I β-lactamase.
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT).
-
DNase I.
-
Affinity chromatography column (e.g., Phenylboronic acid-agarose).
-
Wash buffer (e.g., 20 mM Tris-HCl, pH 7.5, 0.5 M NaCl).
-
Elution buffer (e.g., 0.5 M Boric acid, pH 7.5).
-
Dialysis buffer (e.g., 50 mM Phosphate buffer, pH 7.0).
Protocol:
-
Cell Culture and Lysis: Grow the bacterial strain expressing the target β-lactamase to the desired density. Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells using lysozyme and DNase I, followed by sonication.
-
Clarification: Centrifuge the cell lysate at high speed to remove cell debris.
-
Affinity Chromatography:
-
Equilibrate the phenylboronic acid-agarose column with wash buffer.
-
Load the clarified lysate onto the column.
-
Wash the column extensively with wash buffer to remove unbound proteins.
-
Elute the β-lactamase using the elution buffer.
-
-
Dialysis and Concentration: Dialyze the eluted fractions against the dialysis buffer to remove the eluting agent and concentrate the purified enzyme using an appropriate method (e.g., ultrafiltration).
-
Purity Assessment: Assess the purity of the enzyme by SDS-PAGE.
Determination of 50% Inhibitory Concentration (IC50)
This protocol describes a spectrophotometric assay using the chromogenic substrate nitrocefin (B1678963) to determine the IC50 value of this compound.
Materials:
-
Purified Class I β-lactamase.
-
This compound stock solution (in a suitable solvent like DMSO).
-
Nitrocefin stock solution.
-
Assay buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).
-
96-well microplate.
-
Microplate reader.
Protocol:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a working solution of the purified β-lactamase in assay buffer.
-
Prepare a working solution of nitrocefin in assay buffer.
-
-
Assay Setup:
-
In the wells of a 96-well microplate, add the assay buffer.
-
Add the serially diluted this compound solutions to the respective wells.
-
Add the β-lactamase solution to all wells except the blank.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined pre-incubation time (e.g., 10 minutes).
-
-
Initiate Reaction: Add the nitrocefin solution to all wells to start the reaction.
-
Measurement: Immediately measure the change in absorbance at 486 nm over time using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the initial velocity (rate of hydrolysis) for each this compound concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Determination of Kinetic Parameters of Inhibition (Ki)
This protocol outlines the determination of the inhibition constant (Ki) through steady-state kinetics.
Materials:
-
Purified Class I β-lactamase.
-
This compound stock solution.
-
A suitable substrate for Class C enzymes (e.g., cephaloridine (B1668813) or nitrocefin).
-
Assay buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).
-
Spectrophotometer.
Protocol:
-
Determine Substrate Km: First, determine the Michaelis-Menten constant (Km) of the enzyme for the chosen substrate by measuring the initial reaction velocities at various substrate concentrations in the absence of the inhibitor.
-
Inhibition Assay:
-
Perform a series of assays with a fixed concentration of the enzyme and varying concentrations of the substrate in the presence of different fixed concentrations of this compound.
-
Measure the initial reaction velocities for each condition.
-
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk or Dixon plot.
-
Determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Calculate the Ki value from the plot. For a competitive inhibitor, the lines will intersect on the y-axis, and Ki can be determined from the x-intercept.
-
Mandatory Visualizations
Caption: Mechanism of β-lactamase action and inhibition.
Caption: Workflow for determining the IC50 of this compound.
References
Application Notes and Protocols for Studying Clinical Resistance with BRL-42715
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRL-42715, a penem (B1263517) β-lactamase inhibitor, demonstrates potent, broad-spectrum inhibition of both plasmid-mediated and chromosomally-mediated bacterial β-lactamases. This characteristic makes it a valuable tool for researchers studying mechanisms of antibiotic resistance in clinical isolates. By effectively neutralizing a wide array of β-lactamases, this compound can restore the in vitro efficacy of β-lactam antibiotics against otherwise resistant bacterial strains. These application notes provide detailed protocols for utilizing this compound to investigate and characterize β-lactamase-mediated resistance in a research setting.
This compound is a potent inhibitor of a wide range of bacterial β-lactamases, including plasmid-mediated TEM, SHV, and OXA types, as well as chromosomally-mediated enzymes from species such as Klebsiella, Enterobacter, and Citrobacter. Its inhibitory activity is significantly greater than that of earlier inhibitors like clavulanic acid.[1][2] The primary mechanism of action involves the acylation of the active site serine of the β-lactamase enzyme, followed by a rearrangement to form a stable, inactive seven-membered thiazepine ring structure.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in potentiating the activity of β-lactam antibiotics against resistant clinical isolates.
Table 1: Potentiation of Amoxicillin Activity by this compound against β-Lactamase-Producing Enterobacteriaceae
| Organism/Group | Number of Strains | Amoxicillin MIC50 (µg/mL) | Amoxicillin + this compound (1 µg/mL) MIC50 (µg/mL) | Reference |
| Enterobacteriaceae | 412 | >128 | 2 | [1] |
| Cefotaxime-susceptible Citrobacter & Enterobacter | 48 | >128 | 2 | [1] |
| Cefotaxime-resistant Citrobacter & Enterobacter | 25 | >128 | 8 | [1] |
Table 2: Effect of this compound on Amoxicillin Susceptibility of Various Clinical Isolates
| Bacterial Group | Number of Isolates | Amoxicillin MIC Range (µg/mL) without this compound | Amoxicillin MIC Range (µg/mL) with this compound (1-5 µg/mL) | Reference |
| Methicillin-susceptible Staphylococcus aureus | 104 | 8 to >32 | ≤0.06 | |
| Gram-negative bacteria (various) | 902 total isolates | >32 (resistant) | ≤8.0 (susceptible) |
Table 3: Comparative Efficacy of this compound against Cephalosporinases
| Inhibitor | 50% Inhibition Concentration (IC50) (mg/L) | Reference |
| This compound | < 0.004 | |
| Clavulanic acid | Not specified | |
| Sulbactam | Not specified | |
| Tazobactam | Not specified |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of a β-Lactam Antibiotic in Combination with this compound
This protocol outlines the broth microdilution method to determine the MIC of a β-lactam antibiotic (e.g., amoxicillin, piperacillin) against a clinical isolate in the presence of a fixed concentration of this compound.
Materials:
-
Clinical bacterial isolate
-
Mueller-Hinton Broth (MHB)
-
β-lactam antibiotic stock solution
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline or MHB. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Antibiotic and Inhibitor Preparation:
-
Prepare a series of two-fold serial dilutions of the β-lactam antibiotic in MHB in a 96-well plate.
-
Prepare a solution of this compound in MHB at a concentration that is twice the desired final fixed concentration (e.g., if the final desired concentration is 1 µg/mL, prepare a 2 µg/mL solution).
-
-
Plate Setup:
-
To each well containing the serially diluted β-lactam antibiotic, add an equal volume of the this compound solution. This will bring the this compound to its final fixed concentration and the antibiotic to its final test concentration.
-
Include control wells:
-
β-lactam antibiotic only (no this compound)
-
This compound only (no antibiotic)
-
Growth control (no antibiotic or inhibitor)
-
Sterility control (no bacteria)
-
-
-
Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the β-lactam antibiotic that completely inhibits visible growth of the organism.
Protocol 2: Checkerboard Synergy Assay
This protocol is used to determine the synergistic, additive, indifferent, or antagonistic effect of the combination of a β-lactam antibiotic and this compound.
Materials:
-
Same as Protocol 1
Procedure:
-
Plate Setup:
-
In a 96-well plate, create a two-dimensional array of serial dilutions. Serially dilute the β-lactam antibiotic along the x-axis (columns) and this compound along the y-axis (rows).
-
This results in each well containing a unique combination of concentrations of the two agents.
-
-
Inoculation and Incubation: Follow steps 1, 4, and 5 from Protocol 1.
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that inhibits growth using the following formulas:
-
FIC of β-lactam = (MIC of β-lactam in combination) / (MIC of β-lactam alone)
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC Index = FIC of β-lactam + FIC of this compound
-
-
Interpret the results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
-
Protocol 3: β-Lactamase Inhibition Assay (Spectrophotometric)
This protocol measures the ability of this compound to inhibit the activity of a purified β-lactamase or a crude enzyme extract from a clinical isolate.
Materials:
-
Purified β-lactamase or crude cell lysate containing β-lactamase
-
Nitrocefin (B1678963) (a chromogenic cephalosporin)
-
This compound
-
Phosphate (B84403) buffer (pH 7.0)
-
Spectrophotometer capable of reading at 486 nm
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a working solution of the β-lactamase in phosphate buffer.
-
Prepare a range of concentrations of this compound in phosphate buffer.
-
-
Assay:
-
In a cuvette or microplate well, pre-incubate the β-lactamase with various concentrations of this compound for a defined period (e.g., 10 minutes) at a controlled temperature.
-
Initiate the reaction by adding a solution of nitrocefin.
-
Monitor the change in absorbance at 486 nm over time. The hydrolysis of nitrocefin results in a color change from yellow to red, leading to an increase in absorbance.
-
-
Data Analysis:
-
Calculate the initial rate of nitrocefin hydrolysis for each concentration of this compound.
-
Plot the enzyme activity (rate of hydrolysis) against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the β-lactamase activity.
-
Visualizations
Caption: Mechanism of β-Lactamase Inhibition by this compound.
References
BRL-42715 solution preparation for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRL-42715, also known as C6-(N1-methyl-1,2,3-triazolylmethylene)penem, is a potent, mechanism-based inhibitor of a broad spectrum of bacterial β-lactamases. These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics. This compound works by irreversibly acylating the serine residue in the active site of class A, C, and D β-lactamases, thereby inactivating the enzyme and restoring the efficacy of co-administered β-lactam antibiotics. It is a valuable tool for in vitro studies of antibiotic resistance and the development of new antibacterial therapies.
Physicochemical and Storage Information
| Property | Data |
| Chemical Name | C6-(N1-methyl-1,2,3-triazolylmethylene)penem |
| CAS Number | 102209-75-6 |
| Molecular Formula | C₁₀H₁₀N₄O₃S |
| Molecular Weight | 266.28 g/mol |
| Appearance | Solid powder |
| Storage (Powder) | Store at -20°C for up to 2 years. |
| Storage (DMSO Stock) | Store at 4°C for up to 2 weeks or at -80°C for up to 6 months. |
| Solubility | While explicit quantitative solubility data is not readily available, this compound is soluble in DMSO for the preparation of stock solutions. For aqueous buffers and culture media, it is recommended to first dissolve in a minimal amount of DMSO and then dilute to the final concentration. |
Solution Preparation Protocols
Preparation of a 10 mg/mL Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Aseptically weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL (e.g., 1 mL for 10 mg of powder).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).
Preparation of Working Solutions
Protocol:
-
Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate sterile aqueous buffer or microbiological broth (e.g., Mueller-Hinton Broth).
-
Ensure that the final concentration of DMSO in the assay is low (typically ≤1%) to avoid solvent-induced effects on bacterial growth or enzyme activity.
Experimental Protocols
In Vitro β-Lactamase Inhibition Assay
This protocol is designed to determine the concentration of this compound required to inhibit 50% of the activity of a purified β-lactamase (IC₅₀).
Materials:
-
Purified β-lactamase enzyme
-
This compound working solutions
-
Chromogenic β-lactamase substrate (e.g., nitrocefin)
-
Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound working solutions in the assay buffer.
-
In a 96-well microplate, add the β-lactamase enzyme solution to each well.
-
Add the this compound dilutions to the corresponding wells and incubate for a predetermined time at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the chromogenic substrate (e.g., nitrocefin) to each well.
-
Immediately measure the change in absorbance over time using a microplate reader at the appropriate wavelength for the substrate (e.g., 486 nm for nitrocefin).
-
Calculate the initial reaction rates for each this compound concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value.
Minimum Inhibitory Concentration (MIC) Assay for Potentiation of β-Lactam Antibiotics
This protocol determines the MIC of a β-lactam antibiotic against a β-lactamase-producing bacterial strain in the presence and absence of a fixed concentration of this compound.
Materials:
-
β-lactamase-producing bacterial strain
-
β-lactam antibiotic (e.g., amoxicillin)
-
This compound working solution
-
Mueller-Hinton Broth (MHB)
-
96-well microplate
-
Bacterial inoculum standardized to 0.5 McFarland
Protocol:
-
Prepare a 96-well microplate with serial dilutions of the β-lactam antibiotic in MHB. Prepare two sets of plates.
-
To one set of plates, add a fixed, sub-inhibitory concentration of this compound to each well (e.g., 1 µg/mL). The other set will serve as the control without the inhibitor.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate all wells (except for sterility controls) with the bacterial suspension.
-
Incubate the plates at 37°C for 16-20 hours.
-
Determine the MIC, which is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Compare the MIC of the antibiotic with and without this compound to determine the potentiation effect. A significant reduction in the MIC in the presence of this compound indicates effective β-lactamase inhibition.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Organism/Enzyme | Value | Reference |
| IC₅₀ | Various β-lactamases | <0.01 µg/mL | |
| Potentiation Concentration | β-lactamase-producing Enterobacteriaceae | 1 µg/mL | |
| Amoxicillin MIC₅₀ Reduction | Enterobacteriaceae (with 1 µg/mL this compound) | >128 µg/mL to 2 µg/mL | |
| Amoxicillin MIC Reduction | Methicillin-susceptible Staphylococcus aureus (with 1-5 µg/mL this compound) | 8->32 µg/mL to ≤0.06 µg/mL |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for MIC potentiation assay.
Mass Spectrometry Analysis of BRL-42715 Enzyme Interaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRL-42715 is a potent penem-class β-lactamase inhibitor that demonstrates broad-spectrum activity against a wide range of bacterial β-lactamases.[1][2][3][4] Understanding the molecular interactions between this compound and its target enzymes is crucial for the development of new antibacterial therapies. Mass spectrometry has emerged as a powerful tool for elucidating the mechanism of action of enzyme inhibitors, providing valuable insights into binding stoichiometry, covalent modifications, and the overall effect on the target protein. This document provides detailed application notes and protocols for the mass spectrometry analysis of the this compound and β-lactamase interaction.
Data Presentation
Quantitative Analysis of this compound Adduct Formation with β-Lactamases
Electrospray ionization mass spectrometry (ESI-MS) has been utilized to determine the stoichiometry and covalent nature of the interaction between this compound and various β-lactamases. The results consistently show a 1:1 binding ratio, with the inhibitor forming a stable covalent adduct with the enzyme.
| Target Enzyme | Organism | Mass Increase (Da) | Stoichiometry (Inhibitor:Enzyme) | Reference |
| TEM-1 β-lactamase | Escherichia coli | 264 | 1:1 | [1] |
| Bacillus cereus I β-lactamase | Bacillus cereus | 264 | 1:1 | |
| P99 β-lactamase | Enterobacter cloacae | 264 | 1:1 |
Note: The observed mass increase of 264 Da corresponds to the molecular mass of this compound, confirming the formation of a covalent adduct without fragmentation of the inhibitor.
Experimental Protocols
Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS) for Identification of this compound Target Enzymes
This protocol describes a general workflow for the enrichment and identification of β-lactamases that interact with this compound from a complex protein mixture using affinity purification followed by mass spectrometry.
Materials:
-
This compound
-
Affinity resin (e.g., NHS-activated Sepharose)
-
Bacterial lysate containing β-lactamases
-
Wash Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Immobilization of this compound: Covalently couple this compound to the affinity resin according to the manufacturer's instructions.
-
Protein Incubation: Incubate the bacterial lysate with the this compound-coupled resin to allow for the binding of target enzymes.
-
Washing: Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using Elution Buffer and immediately neutralize the eluate with Neutralization Buffer.
-
Protein Denaturation and Reduction: Add urea to a final concentration of 8 M and DTT to a final concentration of 10 mM. Incubate for 30 minutes at 37°C.
-
Alkylation: Add IAA to a final concentration of 20 mM and incubate for 30 minutes in the dark at room temperature.
-
In-solution Digestion: Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 StageTip.
-
LC-MS/MS Analysis: Analyze the desalted peptides using a high-resolution LC-MS/MS system.
-
Data Analysis: Search the acquired MS/MS spectra against a relevant protein database to identify the proteins that were pulled down by the this compound bait.
Protocol 2: Intact Protein Mass Spectrometry to Confirm Covalent Adduct Formation
This protocol outlines the procedure for analyzing the intact β-lactamase enzyme before and after incubation with this compound to confirm the formation and stoichiometry of the covalent adduct.
Materials:
-
Purified β-lactamase enzyme
-
This compound
-
Incubation Buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation:
-
Prepare a solution of the purified β-lactamase in the Incubation Buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
-
Incubation: Add this compound to the β-lactamase solution at a desired molar ratio (e.g., 1:1 or 5:1 inhibitor to enzyme) and incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Mass Spectrometry Analysis:
-
Analyze the untreated β-lactamase solution by direct infusion or liquid chromatography coupled to the mass spectrometer to determine the mass of the native enzyme.
-
Analyze the this compound-treated β-lactamase solution under the same conditions to determine the mass of the enzyme-inhibitor complex.
-
-
Data Analysis: Deconvolute the raw mass spectra to determine the average molecular weights of the native enzyme and the this compound-enzyme adduct. Calculate the mass difference to confirm the covalent binding and determine the stoichiometry.
Visualizations
Experimental Workflow for AP-MS
Caption: Workflow for identifying this compound target enzymes using AP-MS.
Mechanism of Action of this compound
Caption: this compound inhibits β-lactamase, protecting β-lactam antibiotics.
References
- 1. Kinetic and physical studies of beta-lactamase inhibition by a novel penem, BRL 42715 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic and physical studies of beta-lactamase inhibition by a novel penem, BRL 42715 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of BRL 42715, a novel beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of BRL 42715, a beta-lactamase-inhibiting penem - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BRL-42715 degradation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of BRL-42715 in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experiments.
Troubleshooting Guide
This guide provides solutions to common problems that may arise when working with this compound in aqueous solutions.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity of this compound solution upon storage. | Degradation of the β-lactam ring due to hydrolysis. Penems are known to be unstable in aqueous solutions, and this degradation is accelerated by non-neutral pH and higher temperatures.[1][2][3] | Prepare fresh solutions of this compound immediately before use. If short-term storage is necessary, store the solution at low temperatures (2-8°C) and maintain a pH close to neutral (pH 6-7). Avoid prolonged storage at room temperature. For longer-term storage, aliquots of the solution should be stored at -70°C.[4] |
| Inconsistent results in enzyme inhibition assays. | Instability of this compound in the assay buffer. The pH and temperature of the incubation buffer can significantly affect the stability of the penem (B1263517) ring.[1] | Ensure the pH of the assay buffer is within a stable range for penems (ideally pH 6-7). Minimize the pre-incubation time of this compound in the assay buffer before starting the reaction. Run control experiments to assess the stability of this compound in the assay buffer over the time course of the experiment. |
| Precipitate formation in the this compound stock solution. | Poor solubility or degradation leading to insoluble products. | Prepare stock solutions in an appropriate solvent and ensure complete dissolution. If using aqueous buffers, be mindful of the potential for hydrolysis, which can lead to the formation of less soluble degradation products. |
| Discoloration of the this compound solution. | Chemical degradation of the molecule, potentially through oxidation or photodegradation. | Protect solutions from light by using amber vials or covering the container with aluminum foil. Prepare solutions using deoxygenated buffers if oxidative degradation is suspected. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound, like other penems, is the hydrolysis of the amide bond in the β-lactam ring. This process leads to the opening of the ring and loss of biological activity. This hydrolysis can be catalyzed by acidic or basic conditions. Studies have suggested that base-catalyzed hydrolysis of this compound can lead to a dihydrothiazepine rearrangement product.
Q2: How do pH and temperature affect the stability of this compound?
A2: The stability of penems is highly dependent on pH and temperature. Degradation generally follows pseudo-first-order kinetics. The β-lactam ring is susceptible to both acid- and base-catalyzed hydrolysis, with stability often being greatest near neutral pH. Increased temperature accelerates the rate of hydrolysis. While specific data for this compound is not available, data for other penems and carbapenems can provide an indication of the expected stability profile (see tables below).
Q3: Is this compound sensitive to light?
A3: Yes, β-lactam antibiotics can be susceptible to photodegradation. It is recommended to protect solutions of this compound from light to prevent potential degradation.
Q4: What are the recommended storage conditions for this compound solutions?
A4: For immediate use, solutions should be prepared fresh. For short-term storage (a few hours), solutions should be kept at 2-8°C. For longer-term storage, it is recommended to store aliquots of the solution at -70°C to minimize degradation.
Q5: How can I monitor the degradation of this compound in my experiments?
A5: The degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for quantification of the remaining active compound over time.
Data Presentation
The following tables summarize representative stability data for penem and carbapenem (B1253116) antibiotics, which can serve as a general guide for handling this compound.
Table 1: Illustrative Half-lives (t½) of Penem and Carbapenem Antibiotics in Aqueous Solutions
| Compound | Concentration (mg/mL) | Temperature (°C) | pH | Solution | Half-life (hours) | Reference |
| Meropenem | 2 | 25 | - | - | 8 | |
| Meropenem | 25 | 25 | - | - | 4 | |
| Doripenem | 5 | 25 | - | 0.9% NaCl | 23 | |
| Imipenem | - | 36 | 7.25 | Broth | 16.9 | |
| Meropenem | - | 36 | 7.25 | Broth | 46.5 | |
| Doripenem | - | 36 | 7.25 | Broth | 40.6 |
Table 2: General Effect of pH and Temperature on β-Lactam Stability
| Condition | Effect on Stability | Reason |
| Low pH (Acidic) | Decreased stability | Acid-catalyzed hydrolysis of the β-lactam ring. |
| Neutral pH (6-7) | Optimal stability | Slower rates of acid and base-catalyzed hydrolysis. |
| High pH (Alkaline) | Significantly decreased stability | Base-catalyzed hydrolysis of the β-lactam ring is typically faster than acid-catalyzed hydrolysis. |
| Low Temperature (2-8°C) | Increased stability | Slows down the rate of chemical degradation. |
| High Temperature | Decreased stability | Accelerates the rate of hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for Evaluating the Stability of this compound in an Aqueous Buffer
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute to the final desired concentration with the aqueous buffer of interest. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on stability.
-
-
Stability Study Setup:
-
Prepare a series of test solutions by diluting the stock solution to the final experimental concentration in the desired aqueous buffers (e.g., phosphate (B84403) buffers at pH 5, 7, and 9).
-
Divide each solution into aliquots in separate, sealed vials for each time point to avoid repeated sampling from the same container.
-
Protect the vials from light by wrapping them in aluminum foil.
-
Place the vials in controlled temperature environments (e.g., 4°C, 25°C, and 37°C).
-
-
Sample Analysis:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each condition.
-
Immediately analyze the concentration of the remaining this compound using a validated stability-indicating HPLC method.
-
The HPLC method should be capable of separating this compound from its degradation products. A C18 reverse-phase column is often suitable for this class of compounds.
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time for each condition.
-
If the degradation follows first-order kinetics, the plot will be linear.
-
The pseudo-first-order degradation rate constant (k) is the negative of the slope of the line.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.
-
Acidic Degradation:
-
Dissolve this compound in a solution of 0.1 N HCl.
-
Incubate at room temperature or an elevated temperature (e.g., 60°C) for a specified period.
-
Neutralize the solution before HPLC analysis.
-
-
Alkaline Degradation:
-
Dissolve this compound in a solution of 0.1 N NaOH.
-
Incubate at room temperature for a specified period.
-
Neutralize the solution before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Incubate at room temperature for a specified period.
-
Analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound in a photostability chamber to a defined light source (e.g., consistent with ICH Q1B guidelines).
-
Keep a control sample in the dark at the same temperature.
-
Analyze both samples by HPLC at various time points.
-
-
Thermal Degradation:
-
Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 60°C).
-
Analyze by HPLC at various time points.
-
Mandatory Visualization
Caption: Inferred degradation pathway of this compound in aqueous solutions.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound experiments.
References
Overcoming poor solubility of BRL-42715 in media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the β-lactamase inhibitor, BRL-42715.
Troubleshooting Guide
This guide addresses common issues encountered when preparing and using this compound solutions in experimental media.
| Question | Answer |
| Why is my this compound not dissolving in my aqueous cell culture medium? | This compound, like many penem (B1263517) antibiotics, has poor solubility in aqueous solutions. Direct dissolution in buffers or media is often challenging. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your experimental medium. |
| What is the recommended solvent for preparing a stock solution of this compound? | Based on protocols for similar compounds and general laboratory practice for poorly water-soluble drugs, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing a stock solution of this compound. Anhydrous N,N-dimethylformamide (DMF) and ethanol (B145695) have also been mentioned as potential solvents for penem antibiotics. |
| I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous medium. What should I do? | Precipitation upon dilution is a common issue. To mitigate this, ensure the final concentration of the organic solvent in your medium is low, typically less than 1% and ideally below 0.5%, to avoid solvent-induced toxicity to cells. You can try a stepwise dilution, adding the stock solution to a small volume of medium first and then transferring that to the final volume. Vortexing or gentle mixing during dilution can also help. |
| My this compound solution appears to be losing activity over time. Is this expected? | Yes, this is a known characteristic of this compound. It has been reported to be unstable, which was a factor in it not being developed further for clinical use. It is crucial to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. For in vitro assays, it is advisable to add the inhibitor to the medium shortly before starting the experiment. |
| I am observing unexpected effects on my cells that are not related to β-lactamase inhibition. What could be the cause? | The organic solvent used to dissolve this compound, such as DMSO, can have physiological effects on cells at higher concentrations. It is essential to include a vehicle control in your experiments, which consists of the experimental medium with the same final concentration of the solvent used to prepare the this compound solution. This will help you to distinguish the effects of the inhibitor from the effects of the solvent. |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent penem-class inhibitor of a broad range of bacterial β-lactamases.[1] It is used in research to study bacterial resistance mechanisms and to potentiate the activity of β-lactam antibiotics against resistant bacterial strains.[1][2]
Q2: What is the molecular weight of this compound?
A2: The molecular weight of the sodium salt of this compound (C₁₀H₇N₄NaO₃S) is 286.24 g/mol .
Q3: At what concentrations is this compound typically used in in-vitro experiments?
A3: The effective concentration of this compound can vary depending on the bacterial strain and the specific β-lactamase being studied. However, concentrations in the range of 1.0-5.0 µg/mL have been shown to render resistant bacteria susceptible to amoxicillin.[2] In some cases, concentrations as low as 0.25 µg/mL have been shown to significantly enhance the activity of β-lactam antibiotics.[1]
Q4: How should I store this compound?
A4: this compound is typically supplied as a lyophilized powder and should be stored at -20°C. Stock solutions prepared in an organic solvent like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for short-term use. Due to its instability, long-term storage of solutions is not recommended.
Q5: What is the mechanism of action of this compound?
A5: this compound is an active-site-directed inactivator of serine β-lactamases. It forms a covalent bond with a serine residue in the active site of the enzyme, creating a stable acyl-enzyme intermediate.[3] This prevents the enzyme from hydrolyzing and inactivating β-lactam antibiotics.
Quantitative Data Summary
Table 1: Potentiation of Amoxicillin Activity by this compound against β-Lactamase-Producing Bacteria
| Bacterial Group | Number of Strains | Amoxicillin MIC50 (µg/mL) | Amoxicillin MIC50 (µg/mL) + this compound (1 µg/mL) |
| Enterobacteriaceae | 412 | >128 | 2 |
| Methicillin-susceptible Staphylococcus aureus | 104 | 8 to >32 | ≤0.06 (with 1-5 µg/mL this compound) |
MIC50: Minimum Inhibitory Concentration for 50% of the strains. Data extracted from in-vitro studies.[1][2]
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions for use in in-vitro assays such as Minimum Inhibitory Concentration (MIC) testing.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or appropriate buffer
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL): a. Bring the vial of this compound powder and the anhydrous DMSO to room temperature. b. Calculate the required volume of DMSO to achieve the desired stock concentration. For a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of anhydrous DMSO. c. Carefully add the DMSO to the vial containing the this compound powder. d. Vortex the solution until the powder is completely dissolved. Visually inspect for any undissolved particles. e. Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.
-
Working Solution Preparation: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in your desired experimental medium (e.g., cell culture medium, bacterial growth medium) to achieve the final working concentrations. c. It is recommended to perform a stepwise dilution to minimize precipitation. For example, add a small volume of the stock solution to a larger volume of medium and mix well before the next dilution step. d. Ensure the final concentration of DMSO in the working solution is kept to a minimum (ideally ≤ 0.5%) to avoid solvent-induced cellular toxicity. e. Important: Prepare working solutions fresh for each experiment due to the instability of this compound in aqueous solutions.
Note: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Mechanism of β-lactamase inactivation by this compound.
References
Technical Support Center: BRL-42715 Synergy Tests
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results in synergy tests with the β-lactamase inhibitor, BRL-42715.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound synergy?
A1: this compound is a potent, irreversible inhibitor of a broad range of bacterial β-lactamase enzymes. These enzymes are the primary mechanism of resistance to β-lactam antibiotics, such as penicillins and cephalosporins, as they hydrolyze and inactivate the antibiotic. By inhibiting β-lactamase, this compound restores the efficacy of the partner β-lactam antibiotic, allowing it to successfully inhibit bacterial cell wall synthesis, leading to bacterial cell death. This synergistic relationship is particularly effective against bacteria that have acquired resistance through β-lactamase production.[1][2][3][4]
Q2: We are observing synergy against some bacterial strains but not others. What could be the cause of this discrepancy?
A2: The observed synergy of this compound is highly dependent on the resistance mechanism of the specific bacterial strain. Synergy is most pronounced in strains where resistance is primarily mediated by β-lactamase enzymes that are susceptible to inhibition by this compound.[1][5] If a strain exhibits resistance through other mechanisms, such as target site modification (e.g., altered penicillin-binding proteins), efflux pumps that actively remove the antibiotic from the cell, or porin channel mutations that prevent antibiotic entry, the synergistic effect of this compound will be minimal to non-existent. It is crucial to characterize the resistance profile of your test strains.
Q3: Our synergy assay results are not consistent across different experiments. What are the common sources of variability?
A3: Inconsistent results in synergy assays can arise from several experimental factors. Key areas to review include:
-
Inoculum Preparation: The density of the bacterial inoculum is critical. A high inoculum can lead to an overabundance of β-lactamase, potentially overwhelming the inhibitor. Ensure a standardized and consistent inoculum is used for each experiment, typically a 0.5 McFarland standard.
-
Compound Stability: Ensure that both this compound and the partner antibiotic are properly stored and freshly prepared for each experiment to avoid degradation.
-
Assay Methodology: Different synergy testing methods (e.g., checkerboard microdilution, time-kill assays) can yield slightly different results. Consistency in the chosen method is key for reproducible data.
-
Media Composition: The type and composition of the growth media can influence both bacterial growth and the activity of the compounds. Use the same media formulation for all related experiments.
Troubleshooting Guide
Issue 1: Higher than expected Minimum Inhibitory Concentrations (MICs) for the combination of this compound and a partner antibiotic.
-
Possible Cause: The concentration of this compound may be insufficient to fully inhibit the β-lactamase produced by the test organism.
-
Troubleshooting Step: Perform a dose-response experiment with a fixed concentration of the partner antibiotic and varying concentrations of this compound to determine the optimal concentration for synergy. The literature suggests that concentrations of 1-5 µg/mL of this compound are often effective in rendering resistant bacteria susceptible to amoxicillin.[2]
-
Possible Cause: The bacterial strain may produce a class of β-lactamase that is less susceptible to inhibition by this compound.
-
Troubleshooting Step: If possible, identify the specific class of β-lactamase (e.g., Class A, B, C, or D) produced by your bacterial strain. While this compound is a broad-spectrum inhibitor, its efficacy can vary against different enzyme classes.[3]
Issue 2: The Fractional Inhibitory Concentration Index (FICI) indicates additivity or indifference, not synergy.
-
Possible Cause: The chosen partner antibiotic may not be a suitable substrate for the β-lactamase produced by the organism.
-
Troubleshooting Step: Confirm that the partner antibiotic is indeed susceptible to degradation by the β-lactamase present in your test strain. If the antibiotic is inherently stable against that particular enzyme, no synergistic effect will be observed with the addition of a β-lactamase inhibitor.
-
Possible Cause: The interpretation of the checkerboard assay results may be incorrect.
-
Troubleshooting Step: Ensure the FICI is calculated correctly. The formula is: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI of ≤ 0.5 is generally considered synergistic.
Data Presentation
Table 1: Example MIC Data for Amoxicillin in Combination with this compound against β-Lactamase-Producing E. coli
| Bacterial Strain | Amoxicillin MIC (µg/mL) | Amoxicillin + this compound (1 µg/mL) MIC (µg/mL) | Fold Reduction in MIC |
| E. coli ATCC 35218 | 128 | 2 | 64 |
| E. coli Clinical Isolate 1 | >256 | 4 | >64 |
| E. coli Clinical Isolate 2 | 64 | 1 | 64 |
Table 2: FICI Interpretation for Synergy Testing
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additivity/Indifference |
| > 4.0 | Antagonism |
Experimental Protocols
Checkerboard Microdilution Assay Protocol
-
Prepare a 96-well microtiter plate with serial dilutions of this compound along the x-axis and the partner antibiotic along the y-axis.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include appropriate controls: wells with only the antibiotic, wells with only this compound, and wells with no drug (growth control).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC for each compound alone and in combination by visual inspection of turbidity.
-
Calculate the FICI to determine the nature of the interaction.
Mandatory Visualizations
Caption: Mechanism of this compound synergy with β-lactam antibiotics.
Caption: Experimental workflow for a checkerboard synergy assay.
References
- 1. In vitro evaluation of BRL 42715, a novel beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of BRL 42715, a beta-lactamase-inhibiting penem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic study of interaction between BRL 42715, beta-lactamases, and D-alanyl-D-alanine peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of the beta-lactamase inhibitor BRL 42715 against cephalosporinases produced by Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of 13 beta-lactam agents combined with BRL 42715 against beta-lactamase producing gram-negative bacteria compared to combinations with clavulanic acid, tazobactam and sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
BRL-42715 instability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions regarding the known instability of the potent β-lactamase inhibitor, BRL-42715, in long-term experimental settings.
Troubleshooting Guides
Issue 1: Loss of this compound Activity in Long-Term Experiments
Symptoms:
-
Decreased or complete loss of β-lactamase inhibition over time.
-
Inconsistent results in replicate experiments conducted at different times.
-
Reduced potentiation of β-lactam antibiotics in susceptibility testing.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inherent Chemical Instability | This compound is known to be unstable, which was a primary reason for its discontinuation in drug development. It can undergo hydrolysis, especially in aqueous solutions. For long-term experiments, consider a study design that involves the periodic replenishment of this compound to maintain a desired effective concentration. |
| Hydrolysis by Metallo-β-Lactamases | This compound is susceptible to rapid hydrolysis by metallo-β-lactamases, leading to the formation of an inactive dihydrothiazepine derivative[1]. If your experimental system involves bacteria expressing metallo-β-lactamases, the observed loss of activity will be accelerated. |
| Suboptimal Storage Conditions | Improper storage of stock and working solutions can lead to degradation. For β-lactam antibiotics, storage at -70°C is recommended for long-term stability[2][3]. Avoid repeated freeze-thaw cycles. |
| Inappropriate Solvent or pH | The stability of penems can be influenced by the pH of the solution. While specific data for this compound is limited, β-lactams generally have optimal stability within a specific pH range. It is advisable to prepare fresh solutions in a buffer system appropriate for your experiment and to use them promptly. |
| Extended Incubation at Physiological Temperatures | Prolonged incubation at 37°C can accelerate the degradation of many small molecules, including penems. Minimize the pre-incubation time of this compound in culture media before the start of your experiment. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, broad-spectrum penem (B1263517) β-lactamase inhibitor. It effectively inhibits a wide range of bacterial β-lactamases, including plasmid-mediated TEM, SHV, and OXA enzymes, as well as chromosomally mediated enzymes[4]. Its primary mechanism of action involves the formation of a stable, covalent acyl-enzyme intermediate with the active site serine of the β-lactamase. This complex then undergoes a rearrangement to form a highly stable seven-membered thiazepine ring, which effectively inactivates the enzyme.
Q2: What is the primary cause of this compound instability?
A2: The primary cause of this compound's instability is its susceptibility to hydrolysis. This degradation is particularly rapid in the presence of metallo-β-lactamases, which convert it to an inactive dihydrothiazepine derivative. This inherent instability was a significant factor in the decision to discontinue its development as a therapeutic agent.
Q3: How should I prepare and store this compound solutions?
A3: For maximum stability, it is recommended to prepare stock solutions in a suitable anhydrous solvent and store them in small, single-use aliquots at -70°C or lower. When preparing working solutions in aqueous buffers or culture media, do so immediately before use and minimize the time the compound spends in solution at room temperature or physiological temperatures.
Q4: Can I use this compound in experiments lasting several days?
A4: Given its known instability, using this compound in multi-day experiments requires careful consideration. If the experimental design allows, a strategy of periodic replenishment of the compound should be employed to maintain its effective concentration. It is highly recommended to perform a preliminary stability study of this compound in your specific experimental medium and conditions to determine its rate of degradation.
Q5: Are there any known degradation products of this compound?
A5: Yes, in the presence of metallo-β-lactamases, this compound is known to be hydrolyzed to a dihydrothiazepine derivative. The inactivation of serine-β-lactamases proceeds through the formation of a stable seven-membered thiazepine ring structure while covalently attached to the enzyme's active site serine.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target Enzyme/Organism | Metric | Value | Reference |
| Various β-lactamases | IC50 | < 0.01 µg/mL | |
| Amoxicillin-resistant Enterobacteriaceae (n=412) | Amoxicillin MIC50 with 1 µg/mL this compound | 2 µg/mL | |
| Methicillin-susceptible Staphylococcus aureus (n=104) | Amoxicillin MIC reduction with 1-5 µg/mL this compound | From 8->32 µg/mL to ≤ 0.06 µg/mL | |
| Cephalosporinases | IC50 | < 0.004 mg/L |
Table 2: Pharmacokinetic Parameters of this compound in Animals
| Animal Model | Elimination Half-Life (t½) | Route of Administration | Reference |
| Rats | 7 min | Intravenous | |
| Rabbits | 6.2 min | Intravenous | |
| Dogs | 11 min | Intravenous | |
| Cynomolgus Monkeys | 18 min | Intravenous |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Experimental Media
This protocol provides a general framework for determining the stability of this compound under specific long-term experimental conditions.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable anhydrous solvent. Immediately before the experiment, dilute the stock solution to the desired final concentration in your experimental medium (e.g., cell culture media, bacterial growth media).
-
Incubation: Incubate the this compound-containing medium under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Time Points: Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours). Store the collected samples at -80°C until analysis.
-
Analysis: Analyze the concentration of intact this compound in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
-
Data Interpretation: Plot the concentration of this compound as a function of time to determine its degradation kinetics and half-life in your specific experimental setup.
Visualizations
Caption: Mechanism of β-lactamase inactivation by this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Kinetic study of interaction between BRL 42715, beta-lactamases, and D-alanyl-D-alanine peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BRL-42715 Concentration for Different Bacterial Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the β-lactamase inhibitor BRL-42715.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent penem (B1263517) β-lactamase inhibitor. Its primary mechanism of action is the inactivation of a broad range of bacterial β-lactamases, enzymes that confer resistance to β-lactam antibiotics like penicillins and cephalosporins. By inhibiting these enzymes, this compound restores the efficacy of β-lactam antibiotics against resistant bacterial strains.[1][2]
Q2: Against which types of β-lactamases is this compound effective?
A2: this compound is effective against a wide variety of β-lactamases, including plasmid-mediated TEM, SHV, and OXA enzymes, as well as chromosomally mediated enzymes produced by species such as Bacteroides, Enterobacter, Citrobacter, Serratia, Morganella, Escherichia, Klebsiella, and Proteus.[2] It is also a potent inhibitor of cephalosporinases produced by Enterobacteriaceae.[3]
Q3: Is this compound effective as a standalone antibacterial agent?
A3: While this compound has some inherent antibacterial activity against certain bacteria like the Bacteroides fragilis group, it is primarily intended for use in combination with a β-lactam antibiotic. Its main role is to overcome resistance mediated by β-lactamases.
Q4: How does the potency of this compound compare to other β-lactamase inhibitors?
A4: this compound has been shown to be a more potent inhibitor of cephalosporinases compared to clavulanic acid, sulbactam, and tazobactam.[3] The concentration of this compound required to inhibit 50% of the initial rate of hydrolysis of most β-lactamase enzymes is significantly lower (10- to 100-fold) than for other inhibitors.[2]
Troubleshooting Guide
Problem 1: I am observing inconsistent or no potentiation of my β-lactam antibiotic with this compound.
-
Question: Why am I not seeing the expected decrease in the Minimum Inhibitory Concentration (MIC) of my β-lactam antibiotic when combined with this compound?
-
Answer: There are several potential reasons for this:
-
Bacterial Strain: The resistance mechanism of your bacterial strain may not be mediated by a β-lactamase that is susceptible to this compound. For example, resistance could be due to altered penicillin-binding proteins (PBPs), efflux pumps, or permeability changes.
-
This compound Concentration: The concentration of this compound may be too low to effectively inhibit the amount of β-lactamase produced by the bacterial strain. Highly resistant strains may require higher concentrations of the inhibitor.
-
Compound Stability: Ensure that your this compound stock solution is fresh and has been stored correctly, as degradation can lead to a loss of activity. It has been noted that this compound can be unstable.
-
Experimental Setup: Inaccurate pipetting, improper inoculum density, or variations in incubation time can all lead to inconsistent results in MIC assays.
-
Problem 2: I am seeing "skipped wells" in my checkerboard assay for synergy testing.
-
Question: What are "skipped wells" and how do I interpret them in my synergy experiment with this compound?
-
Answer: "Skipped wells" refer to the phenomenon where you observe bacterial growth in wells with higher concentrations of one or both compounds, while wells with lower concentrations show no growth. This can complicate the interpretation of the Fractional Inhibitory Concentration (FIC) index.
-
Potential Causes: This can be caused by bacterial clumping, leading to a non-homogenous inoculum, or contamination of the wells.
-
Solution: To mitigate this, ensure your bacterial inoculum is well-suspended and homogenous before adding it to the microtiter plate. Careful aseptic technique is also crucial to prevent contamination.
-
Problem 3: My results from the checkerboard assay and time-kill assay are conflicting.
-
Question: The checkerboard assay indicates synergy between this compound and my β-lactam, but the time-kill assay does not (or vice versa). Why is this happening?
-
Answer: This discrepancy can arise from the different endpoints measured by each assay.
-
Checkerboard Assay: This is a static endpoint method that determines the inhibition of growth at a single time point (e.g., 18-24 hours).
-
Time-Kill Assay: This is a dynamic method that assesses the rate of bacterial killing over time.
-
Interpretation: A combination may be synergistic in its rate of killing (showing a rapid decline in bacterial count in the time-kill assay) but not in the final concentration required for inhibition after prolonged incubation (checkerboard assay). It is important to consider the nature of the interaction you are most interested in for your research question.[4]
-
Data Presentation: this compound Efficacy
The following tables summarize the effective concentrations of this compound in potentiating the activity of amoxicillin (B794) against various β-lactamase-producing bacterial strains.
Table 1: Effect of this compound on Amoxicillin MIC50 for Enterobacteriaceae
| Bacterial Group | Amoxicillin MIC50 (µg/mL) | Amoxicillin MIC50 with 1 µg/mL this compound (µg/mL) |
| β-lactamase-producing Enterobacteriaceae (412 strains) | >128 | 2 |
| Cefotaxime-susceptible Citrobacter and Enterobacter (48 strains) | >128 | 2 |
| Cefotaxime-resistant Citrobacter and Enterobacter (25 strains) | >128 | 8 |
Data from Coleman et al., 1989.[2]
Table 2: Susceptibility of Amoxicillin-Resistant Bacteria in the Presence of this compound
| Bacterial Genera | Amoxicillin MIC Range (Resistant) (µg/mL) | Amoxicillin MIC Range with 1.0-5.0 µg/mL this compound (Susceptible) (µg/mL) |
| Klebsiella | >32.0 | ≤8.0 |
| Enterobacter | >32.0 | ≤8.0 |
| Citrobacter | >32.0 | ≤8.0 |
| Morganella | >32.0 | ≤8.0 |
| Serratia | >32.0 | ≤8.0 |
| Acinetobacter | >32.0 | ≤8.0 |
| Aeromonas | >32.0 | ≤8.0 |
Data from a study evaluating 902 clinical isolates.[1]
Table 3: Effect of this compound on Amoxicillin MIC for Methicillin-Susceptible Staphylococcus aureus
| This compound Concentration (µg/mL) | Amoxicillin MIC Range (µg/mL) |
| 0 | 8 - >32.0 |
| 1-5 | ≤0.06 |
Data from a study evaluating 104 strains of methicillin-susceptible S. aureus.[1]
Experimental Protocols
Protocol: Determining the MIC of a β-Lactam Antibiotic in Combination with a Fixed Concentration of this compound using Broth Microdilution
This protocol is adapted from standard broth microdilution methods for antimicrobial susceptibility testing.
Materials:
-
96-well microtiter plates
-
β-lactam antibiotic stock solution
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile multichannel pipettes and tips
-
Plate reader (optional, for OD measurement)
Procedure:
-
Preparation of this compound Working Solution: Prepare a working solution of this compound in CAMHB at twice the desired final fixed concentration. For example, for a final concentration of 1 µg/mL, prepare a 2 µg/mL working solution.
-
Preparation of Antibiotic Dilutions: a. In a separate 96-well plate or in tubes, perform a two-fold serial dilution of the β-lactam antibiotic stock solution in CAMHB to achieve a range of concentrations that are twice the desired final concentrations.
-
Plate Setup: a. To each well of the test microtiter plate, add 50 µL of the 2x this compound working solution. b. To the first column of wells, add 100 µL of the highest concentration of the serially diluted β-lactam antibiotic. c. Perform a two-fold serial dilution of the β-lactam antibiotic across the plate by transferring 50 µL from each well to the next, from column 1 to column 10. Discard the final 50 µL from column 10. d. Controls:
- Growth Control (Column 11): Add 50 µL of CAMHB and 50 µL of the 2x this compound working solution.
- Sterility Control (Column 12): Add 100 µL of CAMHB.
-
Inoculation: a. Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline or broth. b. Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. c. Add 50 µL of the diluted bacterial inoculum to each well from columns 1 to 11. Do not add inoculum to the sterility control wells.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: a. The MIC is the lowest concentration of the β-lactam antibiotic that completely inhibits visible growth of the organism, as detected by the unaided eye. b. Alternatively, a plate reader can be used to measure the optical density (OD) at 600 nm. The MIC is defined as the lowest concentration that shows a significant reduction in OD compared to the growth control.
Visualizations
Caption: Mechanism of action of this compound in potentiating β-lactam antibiotics.
Caption: Workflow for MIC determination with this compound.
References
- 1. Evaluation of BRL 42715, a beta-lactamase-inhibiting penem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Activity of the beta-lactamase inhibitor BRL 42715 against cephalosporinases produced by Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Troubleshooting unexpected BRL-42715 hydrolysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected hydrolysis of the β-lactamase inhibitor, BRL-42715.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a potent, mechanism-based inhibitor of a broad spectrum of bacterial β-lactamases.[1][2] It belongs to the penem (B1263517) class of β-lactamase inhibitors.[1] Its primary function is to inactivate β-lactamase enzymes, thereby protecting β-lactam antibiotics from degradation and restoring their efficacy against resistant bacteria.
Q2: I am observing a rapid loss of this compound activity in my experiment. What could be the cause?
A2: Unexpected loss of this compound activity is often due to hydrolysis of its β-lactam ring. This can be caused by several factors, including enzymatic degradation by certain classes of β-lactamases, chemical instability under specific experimental conditions (e.g., pH, temperature), or the presence of contaminating metal ions.
Q3: Is this compound known to be unstable under certain conditions?
A3: Yes, this compound has been reported to be unstable, which was a factor in its developmental pathway. It is particularly susceptible to hydrolysis by metallo-β-lactamases (Ambler Class B).[3][4][5] Like other β-lactam compounds, its stability can also be influenced by pH, temperature, and the composition of the experimental buffer.
Q4: What are the typical degradation products of this compound hydrolysis?
A4: The hydrolysis of this compound has been reported to yield a dihydrothiazepine derivative.[4][5]
Troubleshooting Guide: Unexpected this compound Hydrolysis
This guide is designed to help you identify and resolve potential causes of unexpected this compound hydrolysis in your experiments.
Problem: Rapid loss of this compound inhibitory activity.
Initial Checks
-
Reagent Integrity:
-
Confirm the expiration date of your this compound stock.
-
Ensure it has been stored under the recommended conditions (typically cold and dry).
-
Visually inspect the stock solution for any signs of precipitation or color change.
-
-
Experimental Controls:
-
Are you including a "no enzyme" control to assess the chemical stability of this compound in your assay buffer?
-
Is your positive control (an experiment where this compound is expected to be stable and active) performing as expected?
-
Potential Cause 1: Enzymatic Hydrolysis
This compound is known to be hydrolyzed by Class B metallo-β-lactamases.[3][4]
-
Troubleshooting Steps:
-
Identify the β-lactamase class: Determine if the β-lactamase used in your assay is a metallo-β-lactamase.
-
Chelating Agents: If you suspect metallo-β-lactamase activity from contamination, consider adding a chelating agent like EDTA to your buffer to inactivate these enzymes. Caution: Ensure that EDTA does not interfere with other components of your assay.
-
Enzyme Purity: Verify the purity of your β-lactamase preparation to rule out contamination with metallo-β-lactamases.
-
Potential Cause 2: Chemical Instability
The stability of the β-lactam ring in this compound is sensitive to the chemical environment.
-
Troubleshooting Steps:
-
pH of the Buffer: The stability of β-lactams is pH-dependent. Extreme pH values can accelerate hydrolysis.
-
Recommendation: Maintain a buffer pH in the neutral range (pH 6.0-7.5) for optimal stability. Verify the pH of your buffers before each experiment.
-
-
Temperature: Higher temperatures can increase the rate of chemical hydrolysis.
-
Recommendation: Perform experiments at the lowest feasible temperature. If possible, keep reagents and reaction mixtures on ice when not in use.
-
-
Buffer Composition: Certain buffer components can catalyze hydrolysis.
-
Recommendation: Use well-characterized and inert buffers such as phosphate (B84403) or HEPES. Avoid buffers with primary amines if possible, as they can potentially react with the β-lactam ring.
-
-
Metal Ion Contamination: Divalent metal ions, particularly Zn²⁺, are essential for the activity of metallo-β-lactamases and can also contribute to chemical degradation of β-lactams.
-
Recommendation: Use high-purity water and reagents to prepare buffers. If metal ion contamination is suspected, consider treating buffers with a chelating resin.
-
-
Data Presentation
Table 1: Factors Affecting the Stability of β-Lactam Compounds
| Factor | Condition Leading to Instability | Recommendation for Enhanced Stability |
| pH | Acidic (<6.0) or Alkaline (>7.5) conditions | Maintain pH in the neutral range (6.0 - 7.5) |
| Temperature | Elevated temperatures | Store stock solutions at low temperatures (e.g., -20°C or -80°C). Perform experiments on ice or at controlled room temperature. |
| Moisture | Presence of water, especially in solid form | Store this compound as a lyophilized powder in a desiccator. Prepare aqueous solutions fresh for each experiment. |
| Metal Ions | Presence of divalent metal ions (e.g., Zn²⁺) | Use high-purity water and reagents. Consider the use of chelating agents if appropriate for the experimental design. |
| Enzymes | Metallo-β-lactamases (Class B) | Ensure the purity of the serine-β-lactamase being studied. Add EDTA to inhibit contaminating metallo-β-lactamases. |
Experimental Protocols
Protocol 1: Assessing the Chemical Stability of this compound
This protocol allows for the determination of the chemical stability of this compound in a specific buffer over time.
-
Reagent Preparation:
-
Prepare the desired assay buffer at the intended experimental pH.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration.
-
-
Assay Setup:
-
In a series of microcentrifuge tubes, dilute the this compound stock solution to the final experimental concentration in the assay buffer.
-
Prepare a "time zero" sample by immediately proceeding to the analysis step.
-
Incubate the remaining tubes at the desired experimental temperature.
-
-
Time-Course Analysis:
-
At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from the incubated solution.
-
Analyze the concentration of intact this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Calculate the half-life (t₁/₂) of this compound under the tested conditions.
-
Protocol 2: β-Lactamase Inhibition Assay using Nitrocefin (B1678963)
This protocol is for determining the inhibitory activity of this compound against a serine-β-lactamase.
-
Reagent Preparation:
-
Prepare a solution of the purified serine-β-lactamase in the assay buffer.
-
Prepare a stock solution of the chromogenic substrate, nitrocefin, in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the β-lactamase solution and the serially diluted this compound.
-
Include a positive control (enzyme without inhibitor) and a negative control (buffer only).
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the nitrocefin solution to all wells.
-
Immediately measure the increase in absorbance at 486 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of nitrocefin hydrolysis) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Mandatory Visualization
Caption: Potential pathways for this compound hydrolysis.
References
- 1. In vitro evaluation of BRL 42715, a novel beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of BRL 42715, a beta-lactamase-inhibiting penem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic study of interaction between BRL 42715, beta-lactamases, and D-alanyl-D-alanine peptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: BRL-42715 and Serum Protein Interactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of serum proteins on the activity of BRL-42715, a potent beta-lactamase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel penem-class beta-lactamase inhibitor.[1][2][3] It exhibits potent inhibitory activity against a wide range of bacterial beta-lactamases, including plasmid-mediated (TEM, SHV, OXA) and chromosomally-mediated enzymes.[1] Its primary mechanism of action involves the inactivation of serine-based beta-lactamases, thereby protecting co-administered beta-lactam antibiotics from enzymatic degradation by these enzymes.[4]
Q2: How do serum proteins affect the availability of this compound?
A2: this compound has been shown to bind to serum proteins. In primate and human sera, the binding of this compound is approximately 68-70%. This is significantly higher than in the serum of other species like mice, rats, and dogs (27-38%). This binding is a critical consideration in experimental design and data interpretation, as only the unbound fraction of the inhibitor is free to interact with and inhibit beta-lactamase enzymes.
Q3: What is the expected impact of serum protein binding on the in vitro activity of this compound?
A3: High serum protein binding is expected to reduce the apparent potency of this compound in in vitro assays that contain serum or serum albumin. This is because a significant portion of the inhibitor will be sequestered by proteins, lowering its free concentration available to inhibit the target enzyme. Consequently, a higher total concentration of this compound will likely be required to achieve the same level of beta-lactamase inhibition in the presence of human serum or albumin compared to in a protein-free buffer.
Q4: Has the exact fold-change in this compound inhibitory activity in the presence of human serum been published?
Q5: Is this compound stable in human serum?
A5: Pharmacokinetic studies have been conducted, and while specific data on the chemical stability of this compound in human serum over extended incubation periods is not detailed in the provided search results, its elimination half-life has been estimated in humans. For in vitro experiments, it is advisable to assess the stability of this compound under the specific experimental conditions (temperature, incubation time) to ensure accurate results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced this compound activity in assays containing serum. | High protein binding of this compound to serum albumin and other proteins reduces the free, active concentration of the inhibitor. | This is an expected phenomenon. To account for this, either increase the total concentration of this compound in your assay or, for more precise measurements, determine the unbound fraction of this compound under your experimental conditions and base your calculations on the free concentration. |
| High variability in inhibition data across different serum batches. | The protein composition and concentration, particularly of albumin, can vary between different serum lots and donors, leading to inconsistent binding of this compound. | Use a single, pooled batch of serum for a series of comparative experiments. Alternatively, use a defined concentration of purified human serum albumin (HSA) instead of whole serum to improve consistency. |
| Precipitation observed when adding this compound to serum-containing media. | The solubility of this compound may be limited in certain buffer or media compositions, especially at higher concentrations. | Ensure that the final concentration of any organic solvent (like DMSO) used to dissolve this compound is low and compatible with your assay system. Perform solubility tests of this compound in your specific serum-containing medium prior to conducting inhibition assays. |
| Unexpectedly low beta-lactamase activity in the presence of serum. | Some studies have suggested that human serum albumin itself may possess a very low level of intrinsic beta-lactamase-like activity, though this is generally considered insignificant for clinically relevant antibiotics. | This is unlikely to be a major factor. However, always include a control with serum and the beta-lactamase substrate (without the enzyme) to check for any background substrate hydrolysis. |
Quantitative Data
Table 1: Serum Protein Binding of this compound in Various Species
| Species | Serum Protein Binding (%) |
| Human | 68 - 70 |
| Primate | 68 - 70 |
| Mouse | 27 - 38 |
| Rat | 27 - 38 |
| Dog | 27 - 38 |
Data sourced from Coleman et al. (1990).
Experimental Protocols
Protocol for Determining the IC50 of this compound against a Beta-Lactamase in the Presence of Human Serum Albumin
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a buffer containing a physiological concentration of human serum albumin (HSA).
Materials:
-
This compound
-
Purified beta-lactamase (e.g., TEM-1, SHV-1)
-
Nitrocefin (chromogenic beta-lactamase substrate)
-
Human Serum Albumin (HSA), fatty acid-free
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
DMSO (for dissolving this compound)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of beta-lactamase in Assay Buffer. The concentration should be optimized to yield a linear rate of substrate hydrolysis over the measurement period.
-
Prepare a stock solution of Nitrocefin in DMSO.
-
Prepare Assay Buffer containing 40 mg/mL HSA (physiological concentration).
-
-
Assay Setup:
-
In a 96-well plate, perform serial dilutions of the this compound stock solution in the Assay Buffer with HSA to achieve a range of desired final concentrations. Include a control with no inhibitor.
-
Add the beta-lactamase working solution to each well containing the inhibitor dilutions and the control.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Prepare a working solution of Nitrocefin in Assay Buffer with HSA.
-
To initiate the enzymatic reaction, add the Nitrocefin working solution to all wells.
-
Immediately place the plate in the microplate reader and measure the change in absorbance at 490 nm over time (kinetic mode).
-
-
Data Analysis:
-
Calculate the initial velocity (rate of hydrolysis) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound in the presence of HSA.
Caption: Logical relationship of this compound, serum proteins, and beta-lactamase activity.
References
- 1. In vitro evaluation of BRL 42715, a novel beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of BRL 42715, a beta-lactamase-inhibiting penem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of the beta-lactamase inhibitor BRL 42715 against cephalosporinases produced by Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic and physical studies of beta-lactamase inhibition by a novel penem, BRL 42715 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Metallo-β-Lactamase Activity and Inhibitor Strategies
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with β-lactamase inhibitors, specifically focusing on the inactivation of compounds like BRL-42715 by metallo-β-lactamases (MBLs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, chemically known as C6-(N1-methyl-1,2,3-triazolylmethylene)penem, is a potent, mechanism-based inhibitor of a broad spectrum of bacterial serine-β-lactamases (Ambler classes A, C, and D).[1][2][3] It effectively inactivates common enzymes like TEM, SHV, and OXA, as well as chromosomal cephalosporinases.[1][3] Its mechanism involves acylation of the active site serine residue of these enzymes, followed by a chemical rearrangement to form a stable, inactive seven-membered thiazepine ring structure, thus preventing the hydrolysis of β-lactam antibiotics.[4]
Q2: What are metallo-β-lactamases (MBLs) and how do they differ from serine-β-lactamases?
Metallo-β-lactamases (MBLs) belong to Ambler class B and represent a significant clinical threat due to their ability to hydrolyze a very broad range of β-lactam antibiotics, including carbapenems.[5][6] Unlike serine-β-lactamases, which use a serine residue for catalysis, MBLs utilize one or two zinc ions (Zn²⁺) in their active site to coordinate and hydrolyze the β-lactam ring.[7][8][9] This fundamental difference in catalytic mechanism means that inhibitors designed for serine-β-lactamases, such as clavulanic acid, tazobactam, and this compound, are ineffective against MBLs.[5][10]
Q3: Why is this compound inactivated by metallo-β-lactamases?
This compound is not an inhibitor of MBLs but rather a substrate for them. Kinetic studies have shown that this compound is efficiently hydrolyzed by class B MBLs.[11][12][13] The zinc-dependent catalytic mechanism of MBLs breaks open the β-lactam ring of this compound, inactivating the compound before it can form a stable complex with the enzyme. This hydrolysis prevents the chemical rearrangement necessary for the inactivation of serine-β-lactamases.[12]
Q4: Are there methods to prevent the inactivation of this compound by MBLs?
Currently, there are no known methods to modify experimental conditions to make this compound an effective inhibitor of MBLs. The inactivation is a direct result of the MBLs' catalytic activity on the compound's core structure.[11][12] Consequently, research has shifted away from modifying this compound for this purpose and towards the discovery of novel, dedicated MBL inhibitors.
Q5: What are the current research strategies to inhibit MBLs?
As no MBL inhibitors are currently approved for clinical use, this is an area of intense research.[14][15] The main strategies include:
-
Zinc Chelating Agents: Developing compounds that bind to the essential zinc ions in the MBL active site, rendering the enzyme inactive.[10][16] This is a promising approach, with compounds like dipicolinic acid and aspergillomarasmin A showing inhibitory activity.[10]
-
Boronate-Based Inhibitors: Cyclic boronate derivatives, such as taniborbactam (B611149) (VNRX-5133), are promising pan-spectrum inhibitors that show activity against both serine-β-lactamases and MBLs.[8] Taniborbactam is currently in clinical development.[15]
-
Development of MBL-Stable β-Lactams: Designing new β-lactam antibiotics, such as cefiderocol, that are structurally resistant to hydrolysis by MBLs.[6]
-
Combination Therapy: Using a combination of drugs. For example, aztreonam (B1666516) is stable against MBLs but can be degraded by other co-produced β-lactamases (like ESBLs). Combining aztreonam with a serine-β-lactamase inhibitor like avibactam (B1665839) can be an effective treatment against MBL-producing bacteria that also produce other β-lactamases.[6]
Troubleshooting Guide
Problem: My β-lactamase inhibitor (e.g., this compound, clavulanate) shows no activity in combination with a β-lactam antibiotic against my bacterial strain of interest.
| Possible Cause | Recommended Action |
| Production of Metallo-β-Lactamase (MBL) | The strain may be producing a Class B MBL, which is not inhibited by serine-β-lactamase inhibitors. Perform a phenotypic test for MBL production (see Protocol 1). |
| Efflux Pumps | The bacteria may be actively pumping the antibiotic and/or inhibitor out of the cell. Consider using an efflux pump inhibitor in your assay as a control. |
| Porin Loss | Reduced outer membrane permeability due to porin loss can prevent the compounds from reaching their target. Analyze the outer membrane protein profile of your strain. |
| Target Modification | Alterations in the penicillin-binding proteins (PBPs) could reduce the efficacy of the β-lactam antibiotic itself. |
Data Presentation: MBL Inhibitor Activity
The following table summarizes the in-vitro activity of selected MBL inhibitors against key MBL enzymes.
| Inhibitor | MBL Target | Measurement | Value | Reference |
| Taniborbactam (VNRX-5133) | VIM-2 | - | - | [8] |
| NDM-1 | - | - | [8] | |
| BP1 (Cephalosporin-linked zinc chelator) | VIM-2 | Kiapp | 24.8 µM | [17] |
| NDM-1 | Kiapp | 97.4 µM | [17] | |
| Unnamed Quinolinone Derivative | IMP-1 | IC50 | 4.8 µM | [7] |
| NDM-1 | IC50 | 4.8 µM | [7] |
Note: Data for Taniborbactam's direct inhibitory constants were not specified in the provided search results, but it is noted as a potent inhibitor in development.[8]
Experimental Protocols
Protocol 1: Phenotypic Screening for MBL Production using the Combined Disc Test (CDT)
This protocol is a common method for detecting MBL production in clinical or research isolates.
Materials:
-
Mueller-Hinton agar (B569324) (MHA) plates
-
Bacterial culture grown to 0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Blank filter paper discs (6 mm)
-
Imipenem (IPM) or Meropenem (MEM) antibiotic discs (10 µg)
-
0.5 M EDTA solution (pH 8.0), sterilized
-
Control strains: MBL-positive (e.g., E. coli expressing NDM-1) and MBL-negative (e.g., E. coli ATCC 25922)
Procedure:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, inoculate the entire surface of an MHA plate to create a lawn of bacteria.
-
Allow the plate to dry for 5-10 minutes.
-
Place one carbapenem (B1253116) disc (IPM or MEM) on the agar.
-
Prepare an EDTA disc by adding 10 µL of the 0.5 M EDTA solution to a blank disc. Allow it to dry briefly.
-
Place the EDTA-impregnated disc on the agar.
-
Prepare a third disc containing both carbapenem and EDTA. This can be done by placing a carbapenem disc and then adding 10 µL of 0.5 M EDTA solution directly onto it.
-
Alternatively, for the combination test, place a carbapenem disc and a separate EDTA disc approximately 15-20 mm apart (center to center).
-
Incubate the plate at 35-37°C for 16-18 hours.
Interpretation of Results:
-
Positive for MBL: A significant enhancement of the inhibition zone around the carbapenem disc with EDTA, or the presence of a "phantom" zone or synergistic zone between the carbapenem and EDTA discs. A difference of ≥7 mm in zone diameter between the carbapenem disc alone and the carbapenem+EDTA disc is typically considered positive.
-
Negative for MBL: No significant difference in the inhibition zone between the discs.
Protocol 2: In-Vitro MBL Inhibition Assay using Nitrocefin (B1678963)
This spectrophotometric assay measures the ability of a test compound to inhibit the hydrolysis of the chromogenic cephalosporin, nitrocefin, by a purified MBL enzyme.
Materials:
-
Purified MBL enzyme (e.g., NDM-1, VIM-2)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂)
-
Nitrocefin solution (stock in DMSO, final concentration typically 100 µM)
-
Test inhibitor compound at various concentrations
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of your test inhibitor compound in the assay buffer.
-
In a 96-well plate, add 10 µL of the inhibitor dilution (or buffer for control) to each well.
-
Add 70 µL of assay buffer to each well.
-
Add 10 µL of a pre-determined concentration of the MBL enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the nitrocefin substrate solution to each well (final volume 100 µL).
-
Immediately place the plate in the spectrophotometer and measure the rate of hydrolysis by monitoring the increase in absorbance at 486 nm over time (e.g., every 30 seconds for 10-20 minutes).
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the rate of enzyme activity by 50%.
Mandatory Visualizations
Caption: Comparative mechanism of this compound with SBLs vs. MBLs.
Caption: Experimental workflow for identifying novel MBL inhibitors.
Caption: Overview of research strategies to overcome MBL activity.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In vitro evaluation of BRL 42715, a novel beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of the beta-lactamase inhibitor BRL 42715 against cephalosporinases produced by Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Metallo-β-Lactamases: Structure, Function, Epidemiology, Treatment Options, and the Development Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Inhibitory Compounds for Metallo-beta-lactamase through Computational Design and Crystallographic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic study of interaction between BRL 42715, beta-lactamases, and D-alanyl-D-alanine peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic study of interaction between BRL 42715, beta-lactamases, and D-alanyl-D-alanine peptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug development concerning metallo-β-lactamases in gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The urgent need for metallo-β-lactamase inhibitors: an unattended global threat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Addressing variability in MIC reduction with BRL-42715
Welcome to the technical support center for BRL-42715. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in Minimum Inhibitory Concentration (MIC) reduction when using this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as C6-(N1-methyl-1,2,3-triazolylmethylene)penem, is a potent, broad-spectrum inhibitor of a wide range of bacterial β-lactamases.[1][2] It acts as a "suicide inhibitor," meaning it binds to the active site of serine-based β-lactamase enzymes and permanently inactivates them through a chemical reaction.[3] This inactivation restores the efficacy of β-lactam antibiotics against otherwise resistant bacteria.
Q2: Against which types of β-lactamases is this compound effective?
This compound is effective against a broad range of β-lactamases, including:
-
Class A: TEM, SHV, and other plasmid-mediated enzymes.[1]
-
Class C: Chromosomally mediated cephalosporinases produced by Enterobacter, Citrobacter, and Serratia species.[1]
-
Class D: OXA enzymes.
-
Staphylococcal penicillinases.
However, it is important to note that this compound is generally not effective against Class B metallo-β-lactamases, which utilize a zinc ion in their active site and can hydrolyze this compound.
Q3: How does the potency of this compound compare to other β-lactamase inhibitors?
This compound is significantly more potent than many other β-lactamase inhibitors. The concentration of this compound required to inhibit 50% of the initial hydrolysis rate of most β-lactamases is often 10- to 100-fold lower than that of clavulanic acid, sulbactam, and tazobactam. Its inhibitory activity against cephalosporinases can be 10,000 to 1,000,000-fold greater than that of clavulanic acid.
Troubleshooting Guide for MIC Reduction Variability
Variability in MIC reduction when using this compound can arise from several factors. This guide provides a structured approach to identifying and resolving these issues.
Issue 1: Higher-than-expected MIC values for β-lactam/BRL-42715 combinations.
| Potential Cause | Troubleshooting Steps |
| Presence of Metallo-β-Lactamases (MBLs): | 1. Verify the β-lactamase class of your bacterial strain. MBL-producing strains are not inhibited by this compound. 2. Consider using a combination disk test with EDTA, a known MBL inhibitor, to screen for MBL production. |
| Inappropriate β-Lactam Partner: | The choice of β-lactam partner is crucial. Ensure the partner antibiotic is appropriate for the target organism and that the observed resistance is primarily due to β-lactamase production. |
| Suboptimal this compound Concentration: | 1. Verify the final concentration of this compound in your assay. Inconsistent concentrations will directly impact the potentiation of the partner β-lactam. 2. Refer to published studies for recommended fixed concentrations of this compound when combined with specific β-lactams. |
| High Bacterial Inoculum: | An inoculum density that is too high can lead to increased β-lactamase production, potentially overwhelming the inhibitor and resulting in higher MIC values. Strictly adhere to standardized protocols for preparing a 0.5 McFarland standard. |
Issue 2: Inconsistent or non-reproducible MIC results between experiments.
| Potential Cause | Troubleshooting Steps |
| Improper Reagent Storage and Handling: | 1. Confirm the stability and potency of your this compound and β-lactam stocks. Store all reagents according to the manufacturer's instructions and use them within their expiration dates. 2. Prepare fresh working solutions for each experiment to avoid degradation. |
| Variations in Assay Conditions: | 1. Standardize incubation time, temperature, and atmospheric conditions. Deviations can affect bacterial growth and antibiotic activity. 2. Ensure the use of cation-adjusted Mueller-Hinton broth (CAMHB) for consistent results. |
| Mixed Bacterial Culture: | A contaminated or mixed culture will produce inconsistent and uninterpretable MIC results. Streak your bacterial isolate for single colonies and perform purity checks before each experiment. |
Data on this compound Efficacy
The following tables summarize the potentiation of amoxicillin (B794) activity by this compound against various β-lactamase-producing organisms.
Table 1: Comparative MIC50 of Amoxicillin in the Presence of this compound and Clavulanic Acid for Enterobacteriaceae
| Organism Group | Amoxicillin MIC50 (µg/mL) | Amoxicillin + 1 µg/mL this compound MIC50 (µg/mL) | Amoxicillin + 5 µg/mL Clavulanic Acid MIC50 (µg/mL) |
| 412 β-lactamase-producing Enterobacteriaceae | >128 | 2 | 8 |
| 48 cefotaxime-susceptible Citrobacter & Enterobacter | >128 | 2 | Not Reported |
| 25 cefotaxime-resistant Citrobacter & Enterobacter | >128 | 8 | Not Reported |
Data sourced from: In vitro evaluation of BRL 42715, a novel beta-lactamase inhibitor.
Table 2: Potentiation of Amoxicillin by this compound against Various Bacterial Species
| Bacterial Species | Amoxicillin MIC Range (µg/mL) | Amoxicillin + 1-5 µg/mL this compound MIC Range (µg/mL) |
| Methicillin-susceptible Staphylococcus aureus | 8 - >32 | ≤0.06 |
| Various Gram-negative bacteria | >32 | ≤8 |
Data sourced from: Evaluation of BRL 42715, a beta-lactamase-inhibiting penem (B1263517).
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for β-Lactam/BRL-42715 Combinations
-
Prepare Reagents:
-
Prepare stock solutions of the β-lactam antibiotic and this compound in the appropriate solvent.
-
Prepare serial two-fold dilutions of the β-lactam antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Prepare a solution of this compound in CAMHB at a fixed concentration (e.g., 1 µg/mL or 4 µg/mL).
-
-
Prepare Inoculum:
-
From a fresh culture plate, suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Plate Setup:
-
In a 96-well microtiter plate, add the β-lactam dilutions.
-
Add the this compound solution to the appropriate wells.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of the β-lactam antibiotic (in the presence of the fixed this compound concentration) that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Mechanism of action of this compound in overcoming β-lactamase mediated resistance.
Caption: Troubleshooting workflow for addressing variability in MIC reduction with this compound.
References
BRL-42715 depot effect in extravascular dosing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the β-lactamase inhibitor BRL-42715, specifically concerning the depot effect observed after extravascular dosing.
Frequently Asked Questions (FAQs)
Q1: What is the "depot effect" observed with this compound after extravascular administration?
A1: The depot effect refers to the prolonged absorption of this compound from the site of injection (e.g., subcutaneous or intramuscular) into the systemic circulation. This results in a longer apparent elimination half-life (t½) compared to intravenous (IV) administration, where the drug is introduced directly into the bloodstream.[1] Studies in mice, rats, and dogs have demonstrated this effect, suggesting that this compound forms a reservoir at the injection site from which it is slowly released.[1]
Q2: Why is the elimination half-life of this compound significantly shorter after intravenous (IV) administration?
A2: Following IV administration, the elimination half-life of this compound is very short in several animal species, for instance, 7 minutes in rats and 11 minutes in dogs.[1] This rapid elimination is a true reflection of the drug's clearance from the body. The longer half-life seen after extravascular dosing is "flip-flop" kinetics, where the absorption rate is slower than the elimination rate, making the half-life appear longer.
Q3: What is the oral bioavailability of this compound?
A3: The oral bioavailability of this compound is generally very low. In studies, it was absorbed to some extent in mice (bioavailability of 20%), but was not significantly absorbed in rats, dogs, or cynomolgus monkeys.[1] This suggests that for most species, the oral route is not a viable method for systemic delivery.
Q4: How does serum protein binding of this compound differ across species?
A4: Serum protein binding of this compound is moderate in some preclinical species but higher in primates. It has been reported to be between 27% and 38% in mouse, rat, and dog sera. In contrast, binding is higher in primate and human sera, ranging from 68% to 70%.[1] This is a critical consideration for interspecies scaling and predicting human pharmacokinetics.
Troubleshooting Guide
This guide addresses potential issues researchers may encounter when studying the depot effect of this compound.
| Problem | Potential Causes | Recommended Solutions |
| High variability in plasma concentrations between subjects after subcutaneous (SC) injection. | 1. Injection Technique: Inconsistent injection depth, angle, or speed. Accidental intramuscular injection can lead to faster absorption. 2. Injection Site: Different injection sites (e.g., abdomen, thigh) have varying blood and lymph flow, affecting absorption rates. 3. Formulation Issues: Inconsistent particle size in a suspension, or precipitation of the compound at the injection site can lead to variable dissolution and absorption. 4. Physiological Differences: Individual subject differences in subcutaneous fat, tissue hydration, and local blood flow. | 1. Standardize Protocol: Ensure all personnel are trained on a standardized injection technique. Use a consistent needle size and injection angle. 2. Consistent Site: Use the same injection site for all subjects within a study group. The abdomen is often preferred for its consistent tissue composition. 3. Formulation Characterization: Thoroughly characterize the formulation for particle size distribution, viscosity, and stability. Ensure it is well-suspended before each administration. 4. Increase Sample Size: A larger number of subjects can help to account for inter-individual physiological variability. |
| Unexpectedly rapid absorption (short Tmax) and lower than expected half-life after SC dosing. | 1. Accidental Intravenous or Intramuscular Injection: The needle may have penetrated a blood vessel or muscle tissue, which is more highly vascularized than subcutaneous tissue. 2. Formulation is too soluble: The drug may not be precipitating or partitioning into a depot at the injection site as expected. 3. Inflammation at the Injection Site: Local inflammation can increase blood flow, leading to more rapid absorption. | 1. Refine Injection Technique: Use appropriate needle lengths for the animal model to ensure subcutaneous deposition. Aspirate briefly before injecting to check for blood. 2. Modify Formulation: Consider using a different vehicle (e.g., an oleaginous base) or creating a suspension to slow down dissolution and absorption. 3. Assess Site Reaction: Visually inspect the injection site for signs of inflammation. If irritation is a recurring issue, consider adjusting the formulation pH or osmolality. |
| No detectable plasma concentrations after extravascular dosing. | 1. Poor Bioavailability: The drug may be degrading at the injection site or be unable to permeate into the capillaries or lymphatic vessels. 2. Analytical Method Not Sensitive Enough: The concentration of the drug in the plasma may be below the lower limit of quantification (LLOQ) of the assay. 3. Chemical Instability: this compound was known to be unstable, which hindered its development. It may be degrading in the formulation or at the injection site. | 1. Increase Dose: Administer a higher dose to see if detectable levels can be achieved. 2. Validate Analytical Method: Ensure the analytical method is sufficiently sensitive and validated for the plasma matrix. 3. Assess In-Vitro Stability: Test the stability of this compound in the chosen formulation vehicle and in the presence of tissue homogenates to understand its degradation profile. |
Data Presentation
Table 1: Summary of Elimination Half-Life (t½) of this compound Following Intravenous (IV) and Extravascular (EV) Administration in Various Species.
| Species | Route of Administration | Elimination Half-Life (t½) in minutes | Reference |
| Rat | Intravenous | 7 | [1] |
| Rabbit | Intravenous | 6.2 | [1] |
| Dog | Intravenous | 11 | [1] |
| Cynomolgus Monkey | Intravenous | 18 | [1] |
| Mouse, Rat, Dog | Extravascular | Increased t½ observed, suggesting a depot effect | [1] |
Note: Specific t½ values for extravascular routes were not detailed in the provided abstracts but were noted to be increased.
Experimental Protocols
Protocol: Evaluation of this compound Depot Effect in a Rodent Model (Rat)
This protocol is a representative example based on standard pharmacokinetic study designs and the information available for this compound.
-
Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing 200-250g.
-
Drug Formulation:
-
IV Formulation: this compound dissolved in a suitable aqueous vehicle (e.g., saline or phosphate-buffered saline) to a final concentration of 1 mg/mL.
-
SC Formulation: this compound suspended in an aqueous vehicle containing a suspending agent (e.g., 0.5% methylcellulose) or dissolved in an oil-based vehicle (e.g., sesame oil) to the same concentration.
-
-
Dosing:
-
IV Group: Administer this compound at a dose of 5 mg/kg via the lateral tail vein.
-
SC Group: Administer this compound at a dose of 20 mg/kg subcutaneously in the dorsal scapular region.
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 100 µL) from each rat via the tail vein at appropriate time points.
-
IV Group Timepoints: Pre-dose, 2, 5, 10, 20, 30, 60, and 120 minutes post-dose.
-
SC Group Timepoints: Pre-dose, 15, 30, 60 minutes, and 2, 4, 6, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) and immediately place on ice.
-
-
Sample Processing:
-
Centrifuge the blood samples at 4°C to separate plasma.
-
Harvest the plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), and t½ for both groups using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Compare the t½ between the IV and SC groups to confirm the depot effect.
-
Visualizations
Caption: Troubleshooting workflow for unexpected pharmacokinetic results.
Caption: Key factors contributing to the this compound depot effect.
References
Validation & Comparative
BRL-42715 Demonstrates Superior Efficacy Over Clavulanic Acid Against Enterobacteriaceae
A comprehensive analysis of experimental data reveals that the novel β-lactamase inhibitor, BRL-42715, exhibits significantly greater potency in overcoming β-lactam resistance in Enterobacteriaceae when compared to the widely used clavulanic acid. In combination with β-lactam antibiotics such as amoxicillin (B794) and piperacillin, this compound more effectively restores their antibacterial activity against a broad spectrum of β-lactamase-producing strains, including those resistant to clavulanic acid combinations.
This compound, a penem (B1263517) β-lactamase inhibitor, has shown potent, broad-spectrum activity against various bacterial β-lactamases.[1] This includes plasmid-mediated TEM, SHV, and OXA enzymes, as well as chromosomally mediated enzymes found in species like Enterobacter, Citrobacter, Serratia, and Klebsiella.[1] In vitro studies consistently highlight the superiority of this compound over clavulanic acid, sulbactam (B1307), and tazobactam (B1681243) in inhibiting cephalosporinases produced by Enterobacteriaceae.[2][3]
Quantitative Comparison of Inhibitory Activity
The enhanced efficacy of this compound is evident in its lower 50% inhibitory concentrations (IC50) and its ability to achieve lower minimum inhibitory concentrations (MIC) for partner antibiotics at lower concentrations.
Inhibitory Concentration (IC50)
This compound demonstrates a markedly lower concentration needed to inhibit 50% of β-lactamase activity compared to clavulanic acid. For many β-lactamase enzymes, the IC50 for this compound is less than 0.01 µg/mL, which is 10 to 100 times lower than that of other β-lactamase inhibitors.[1] Specifically against cephalosporinases, the inhibitory activity of this compound is 10,000 to 1,000,000 times greater than that of clavulanic acid.[3]
| β-Lactamase Source | This compound (µg/mL) | Clavulanic Acid (µg/mL) |
| Various β-lactamases | <0.01 | 10- to 100-fold higher |
| Cephalosporinases | Data not specified | 10,000- to 1,000,000-fold higher |
Minimum Inhibitory Concentration (MIC)
When combined with amoxicillin, this compound is more effective at lower concentrations than clavulanic acid in reducing the MIC for β-lactamase-producing Enterobacteriaceae.
| Organism/Strain Group | Amoxicillin MIC50 (>128 µg/mL) | Amoxicillin + this compound (1 µg/mL) MIC50 | Amoxicillin + Clavulanic Acid (5 µg/mL) MIC50 |
| 412 β-lactamase-producing Enterobacteriaceae | >128 µg/mL | 2 µg/mL | 8 µg/mL |
| 48 Cefotaxime-susceptible Citrobacter and Enterobacter spp. | >128 µg/mL | 2 µg/mL | Not specified |
| 25 Cefotaxime-resistant Citrobacter and Enterobacter spp. | >128 µg/mL | 8 µg/mL | Not specified |
Furthermore, combinations of this compound with various penicillins and cephalosporins were consistently more active against 45 β-lactamase-producing Gram-negative bacteria than combinations with clavulanic acid, sulbactam, or tazobactam.[4] Notably, this compound also potentiated the activity of β-lactams against strains that constitutively express Richmond & Sykes Class I β-lactamases and those with extended-spectrum plasmid-mediated β-lactamases, a significant advantage over other inhibitors.[4]
Mechanism of Action
Both this compound and clavulanic acid are mechanism-based inhibitors, also known as "suicide inhibitors," that bind to the active site of β-lactamase enzymes. This binding leads to the formation of a stable, inactive complex, thereby preventing the enzyme from hydrolyzing and inactivating β-lactam antibiotics. The superior efficacy of this compound is attributed to its higher affinity for and more efficient inactivation of a broader range of β-lactamases.
Caption: Generalized mechanism of β-lactamase inhibition.
Experimental Protocols
The comparative efficacy data presented is primarily derived from in vitro susceptibility testing, specifically Minimum Inhibitory Concentration (MIC) and IC50 determination.
MIC Determination
The MIC values were determined using the agar (B569324) dilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains: A panel of 412 β-lactamase-producing members of the Enterobacteriaceae family were tested.[1]
-
Inoculum Preparation: Bacterial suspensions were prepared and diluted to achieve a final inoculum of approximately 10^4 colony-forming units (CFU) per spot.
-
Antibiotic and Inhibitor Preparation: Stock solutions of amoxicillin and the β-lactamase inhibitors (this compound and clavulanic acid) were prepared. Serial twofold dilutions of amoxicillin were made in Mueller-Hinton agar. The inhibitors were added at fixed concentrations (1 µg/mL for this compound and 5 µg/mL for clavulanic acid).[1]
-
Inoculation and Incubation: The agar plates containing the antibiotic and inhibitor combinations were inoculated with the bacterial suspensions. The plates were then incubated at 35-37°C for 18-24 hours.
-
MIC Reading: The MIC was recorded as the lowest concentration of amoxicillin that completely inhibited visible bacterial growth. The MIC50 was determined as the MIC at which 50% of the isolates were inhibited.
Caption: Workflow for MIC determination via agar dilution.
IC50 Determination
The concentration of the inhibitor required to reduce the rate of hydrolysis of a chromogenic cephalosporin (B10832234) substrate (nitrocefin) by 50% was determined spectrophotometrically.
-
Enzyme Preparation: β-Lactamase enzymes were extracted and purified from various bacterial strains.
-
Assay Conditions: The assay was performed in a suitable buffer at a constant temperature (e.g., 37°C) and pH (e.g., 7.3).
-
Inhibition Assay: The enzyme was pre-incubated with various concentrations of the inhibitor (this compound or clavulanic acid) for a defined period.
-
Substrate Addition: The reaction was initiated by the addition of the nitrocefin (B1678963) substrate.
-
Spectrophotometric Measurement: The rate of hydrolysis of nitrocefin was monitored by measuring the change in absorbance at a specific wavelength (e.g., 482 nm) over time.
-
IC50 Calculation: The inhibitor concentration that caused a 50% reduction in the rate of hydrolysis compared to the uninhibited control was determined.
Conclusion
References
- 1. In vitro evaluation of BRL 42715, a novel beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of the beta-lactamase inhibitor BRL 42715 against cephalosporinases produced by Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vitro evaluation of the four beta-lactamase inhibitors: BRL42715, clavulanic acid, sulbactam, and tazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of 13 beta-lactam agents combined with BRL 42715 against beta-lactamase producing gram-negative bacteria compared to combinations with clavulanic acid, tazobactam and sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of BRL-42715 and Tazobactam Against TEM-1 β-Lactamase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two β-lactamase inhibitors, BRL-42715 and tazobactam (B1681243), focusing on their efficacy against the prevalent TEM-1 β-lactamase. The information presented is collated from various scientific studies to offer a comprehensive overview for research and drug development purposes.
Executive Summary
This compound and tazobactam are both potent inhibitors of the TEM-1 β-lactamase, a common enzyme responsible for bacterial resistance to β-lactam antibiotics. Both compounds operate through an irreversible inhibition mechanism involving acylation of the active site serine residue of the enzyme. However, available data suggests that this compound exhibits significantly higher potency and forms a more stable inactivated complex with TEM-1 compared to tazobactam.
Data Presentation
The following table summarizes the available quantitative data for the inhibition of TEM-1 β-lactamase by this compound and tazobactam. It is important to note that the data is compiled from different studies and experimental conditions may vary.
| Parameter | This compound | Tazobactam | Reference |
| Inhibition Mechanism | Irreversible, forms a stable acyl-enzyme complex.[1] | Irreversible, but the acyl-enzyme complex can undergo hydrolysis, leading to enzyme reactivation.[2] | |
| Second-Order Rate Constant (k₂/K) | 2.5 x 10⁶ M⁻¹s⁻¹ (for TEM-1) | ≥ 2,800 M⁻¹s⁻¹ (estimated for TEM-2) | [3][4] |
| IC₅₀ | 10- to 100-fold lower than tazobactam, clavulanate, and sulbactam (B1307) for TEM-1.[5] | Generally higher than this compound.[5] | |
| Stoichiometry of Inhibition | Essentially 1:1 for TEM-1.[1] | Not explicitly stated for TEM-1, but generally forms a covalent adduct. | |
| Stability of Inhibited Complex | Recovery of TEM-1 activity is incomplete, suggesting a permanently inactivated species.[1] | Inhibition of TEM-1 follows a branched deacylation pathway that favors hydrolysis, leading to a rapid return to nearly full activity.[2] |
Experimental Protocols
The following is a representative protocol for determining the kinetic parameters of β-lactamase inhibitors like this compound and tazobactam against TEM-1. This protocol is a synthesis of methodologies described in various cited literature.[6][7][8]
Objective: To determine the second-order rate constant (k₂/K) and the stability of the enzyme-inhibitor complex.
Materials:
-
Purified TEM-1 β-lactamase
-
This compound and Tazobactam
-
Nitrocefin (B1678963) (chromogenic substrate)
-
Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Spectrophotometer (UV-Vis)
-
96-well microplates (for high-throughput screening)
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare stock solutions of TEM-1 β-lactamase, this compound, and tazobactam in the appropriate buffer.
-
Determine the precise concentration of the enzyme stock solution.
-
-
Determination of Second-Order Rate Constant (k₂/K) - Inactivation Assay:
-
Incubate a known concentration of TEM-1 β-lactamase with various concentrations of the inhibitor (this compound or tazobactam) in the reaction buffer at a constant temperature (e.g., 30°C).
-
At specific time intervals, withdraw aliquots from the incubation mixture.
-
Immediately dilute the aliquots into a solution containing a saturating concentration of the chromogenic substrate, nitrocefin.
-
Measure the initial rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm.
-
The residual enzyme activity is proportional to the rate of hydrolysis.
-
Plot the natural logarithm of the percentage of remaining enzyme activity against time for each inhibitor concentration. The slope of this line gives the apparent first-order rate constant (k_obs).
-
Plot the k_obs values against the corresponding inhibitor concentrations. The slope of this second plot represents the second-order rate constant (k₂/K).
-
-
Assessment of Inhibited Complex Stability - Reactivation Assay:
-
Incubate TEM-1 β-lactamase with a concentration of the inhibitor sufficient to cause complete inhibition.
-
Remove the excess inhibitor from the reaction mixture using a rapid method such as gel filtration or dialysis.
-
Incubate the inhibitor-free, inactivated enzyme solution in buffer at a constant temperature.
-
At various time points, measure the return of enzymatic activity by adding nitrocefin and monitoring its hydrolysis.
-
The rate of recovery of enzyme activity provides an indication of the stability of the acyl-enzyme complex. A slow or incomplete recovery suggests a stable, essentially irreversible inhibition.
-
Mandatory Visualization
Signaling Pathway of Irreversible Inhibition
The following diagrams illustrate the general mechanism of irreversible inhibition of TEM-1 β-lactamase by both this compound and tazobactam, leading to the formation of a stable acyl-enzyme intermediate.
References
- 1. Kinetic and physical studies of beta-lactamase inhibition by a novel penem, BRL 42715 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 7. abcam.com [abcam.com]
- 8. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
A Comparative Analysis of Sulbactam and BRL-42715 Activity Against Bacteroides fragilis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro activity of the β-lactamase inhibitors Sulbactam and BRL-42715 against Bacteroides fragilis, a clinically significant anaerobic bacterium known for its resistance to many β-lactam antibiotics. This objective analysis, supported by experimental data, aims to inform research and development efforts in the field of antibacterial therapeutics.
Executive Summary
Bacteroides fragilis is a major human pathogen frequently associated with intra-abdominal, skin and soft tissue, and gynecological infections. Its primary mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes. This has led to the development and use of β-lactamase inhibitors in combination with β-lactam antibiotics. This guide focuses on two such inhibitors: Sulbactam, a widely used compound, and this compound, a potent inhibitor with inherent antibacterial activity.
The data presented indicates that this compound demonstrates superior intrinsic activity against B. fragilis group strains compared to Sulbactam. While Sulbactam's activity is most pronounced when combined with a β-lactam antibiotic like ampicillin, this compound exhibits noteworthy potency on its own.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Sulbactam (as ampicillin-sulbactam) and this compound against Bacteroides fragilis. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Antimicrobial Agent | Number of Strains Tested | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Percent Resistant |
| Ampicillin-Sulbactam (2:1 ratio) | 816 | ≤0.06->256 | 1 | 8 | 1.1%[1] |
| This compound | 274 (B. fragilis) | 0.06-4.0 | 0.25 | 0.5 | Not Reported |
Note on Sulbactam Data: Data for Sulbactam's activity against B. fragilis is predominantly available for its combination with ampicillin. One study noted that for Sulbactam alone against 29 strains of the B. fragilis group, 93% were inhibited by 32 µg/mL, with the remaining strains inhibited by 64 µg/mL.[2]
Experimental Protocols
The determination of in vitro activity of Sulbactam and this compound against Bacteroides fragilis is primarily conducted using standardized antimicrobial susceptibility testing methods as recommended by the Clinical and Laboratory Standards Institute (CLSI). The two most common methods are:
Agar (B569324) Dilution Method
This reference method involves the incorporation of serial twofold dilutions of the antimicrobial agent into agar plates.
Protocol:
-
Media Preparation: Brucella agar supplemented with 5% laked sheep blood, hemin (B1673052) (5 µg/mL), and vitamin K1 (1 µg/mL) is prepared.
-
Antimicrobial Agent Preparation: Stock solutions of the antimicrobial agents are prepared and serially diluted. Each dilution is then added to the molten agar before pouring the plates.
-
Inoculum Preparation: B. fragilis isolates are grown on anaerobic blood agar plates for 24-48 hours. Colonies are then suspended in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum of approximately 10⁵ colony-forming units (CFU) per spot on the agar plate.
-
Inoculation: A multipoint replicator is used to inoculate the prepared agar plates with the bacterial suspensions. A growth control plate (without any antimicrobial agent) is also inoculated.
-
Incubation: The plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber) at 37°C for 48 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth, disregarding a faint haze or a single colony.[1]
Broth Microdilution Method
This method involves the use of microtiter plates with serial dilutions of the antimicrobial agent in a broth medium.
Protocol:
-
Media Preparation: An appropriate anaerobic broth medium, such as Anaerobe MIC broth, is used.
-
Antimicrobial Agent Preparation: Serial twofold dilutions of the antimicrobial agents are prepared in the microtiter plates.
-
Inoculum Preparation: A bacterial suspension is prepared as described for the agar dilution method, with the final inoculum size in each well being approximately 10⁵ CFU.
-
Inoculation: The wells of the microtiter plates are inoculated with the bacterial suspension.
-
Incubation: The plates are incubated in an anaerobic environment at 35-37°C for 48 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that prevents visible turbidity in the well.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against Bacteroides fragilis using the agar dilution method.
Caption: Workflow for MIC determination by agar dilution.
Signaling Pathways and Logical Relationships
The primary mechanism of action for both Sulbactam and this compound involves the inhibition of β-lactamase enzymes produced by Bacteroides fragilis. This inhibition protects β-lactam antibiotics from degradation, allowing them to exert their bactericidal activity by interfering with bacterial cell wall synthesis.
Caption: Mechanism of β-lactamase inhibition.
References
A Head-to-Head Comparison of New Penems and the Beta-Lactamase Inhibitor BRL-42715
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel antibacterial agents. This guide provides a detailed, data-driven comparison of the in vitro efficacy of new-generation penem (B1263517) antibiotics against the potentiating effects of BRL-42715, a potent beta-lactamase inhibitor.
Executive Summary
New penems, such as sulopenem (B8136399) and faropenem (B194159), demonstrate broad-spectrum antibacterial activity, including against many beta-lactamase-producing strains. This compound, itself a penem, functions primarily as a powerful inhibitor of a wide range of beta-lactamase enzymes. When combined with beta-lactamase-susceptible antibiotics like amoxicillin (B794), this compound can dramatically restore their efficacy against resistant bacteria. This guide presents a comparative analysis of their performance based on available in vitro data.
Data Presentation: In Vitro Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for new penems and for amoxicillin in combination with this compound against various bacterial isolates. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.
Table 1: In Vitro Activity of Sulopenem against Enterobacterales
| Organism | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Escherichia coli | 983 | 0.03 | 0.03 |
| Escherichia coli (ESBL-phenotype) | - | 0.03 | 0.06 |
| Klebsiella pneumoniae | - | 0.03 | 0.12 |
| Klebsiella pneumoniae (ESBL-phenotype) | - | 0.06 | 1 |
| Klebsiella oxytoca | 41 | 0.12 | 0.25 |
| Proteus mirabilis | - | 0.12 | 0.25 |
| Citrobacter freundii species complex | 29 | 0.06 | 0.12 |
| All Enterobacterales | 1647 | 0.03 | 0.25 |
Data sourced from a study on the in vitro activity of sulopenem against clinical isolates.
Table 2: In Vitro Activity of Faropenem against Various Pathogens
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.015-0.25 | 0.03 | 0.06 |
| Streptococcus pneumoniae (penicillin-intermediate) | 0.03-1 | 0.25 | 0.5 |
| Streptococcus pneumoniae (penicillin-resistant) | 0.06-2 | 1 | 2 |
| Haemophilus influenzae (β-lactamase negative) | 0.12-1 | 0.25 | 0.5 |
| Haemophilus influenzae (β-lactamase positive) | 0.25-1 | 0.5 | 1 |
| Moraxella catarrhalis (β-lactamase negative) | ≤0.015-0.06 | 0.03 | 0.03 |
| Moraxella catarrhalis (β-lactamase positive) | ≤0.015-0.12 | 0.03 | 0.06 |
| Staphylococcus aureus (methicillin-susceptible) | ≤0.015-0.12 | 0.03 | 0.06 |
Data compiled from various in vitro studies on faropenem's antibacterial activity.
Table 3: Potentiation of Amoxicillin Activity by this compound against Beta-Lactamase-Producing Enterobacteriaceae [1]
| Bacterial Group | Amoxicillin MIC₅₀ (µg/mL) | Amoxicillin + this compound (1 µg/mL) MIC₅₀ (µg/mL) |
| All Enterobacteriaceae (412 strains) | >128 | 2 |
| Citrobacter and Enterobacter strains (cefotaxime-susceptible, 48 strains) | >128 | 2 |
| Citrobacter and Enterobacter strains (cefotaxime-resistant, 25 strains) | >128 | 8 |
This compound significantly reduces the amoxicillin MIC₅₀, restoring its activity against resistant Enterobacteriaceae.[1]
Table 4: Inhibitory Activity of this compound against Various Beta-Lactamases [1]
| Beta-Lactamase Type | IC₅₀ of this compound (µg/mL) |
| Plasmid-mediated (TEM, SHV, OXA) | <0.01 |
| Chromosomally-mediated (from Enterobacter, Citrobacter, Serratia) | <0.01 |
| Staphylococcal | <0.01 |
The concentration of this compound needed to reduce the initial rate of hydrolysis of most beta-lactamase enzymes by 50% was less than 0.01 micrograms/ml.[1] This was 10- to 100-fold lower than for other beta-lactamase inhibitors.[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standardized method for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Stock Solution:
-
Accurately weigh the antimicrobial powder (e.g., sulopenem, faropenem, or amoxicillin with/without this compound) and dissolve it in a suitable solvent to create a high-concentration stock solution.
-
-
Preparation of Microtiter Plates:
-
Using a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of desired concentrations.
-
Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
Select three to five isolated colonies of the test bacterium from an 18- to 24-hour agar (B569324) plate.
-
Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
Beta-Lactamase Inhibition Assay (Kinetic Analysis)
This assay measures the ability of an inhibitor like this compound to prevent the enzymatic degradation of a beta-lactam substrate by beta-lactamase.
-
Reagent Preparation:
-
Prepare a solution of the beta-lactamase enzyme in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Prepare a solution of a chromogenic beta-lactam substrate, such as nitrocefin (B1678963). Nitrocefin changes color from yellow to red upon hydrolysis, which can be measured spectrophotometrically.
-
Prepare a range of concentrations of the inhibitor (this compound).
-
-
Assay Procedure:
-
In a cuvette or microplate well, combine the beta-lactamase enzyme solution with a specific concentration of the inhibitor and pre-incubate for a defined period.
-
Initiate the reaction by adding the nitrocefin substrate.
-
Monitor the change in absorbance over time at a specific wavelength (e.g., 486 nm for nitrocefin hydrolysis).
-
-
Data Analysis:
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
The concentration of the inhibitor that causes a 50% reduction in the initial rate of the reaction (IC₅₀) is determined by plotting the reaction rate against the inhibitor concentration.
-
Mandatory Visualization
Caption: Mechanism of action of new penems and this compound.
Caption: Experimental workflow for MIC determination.
Conclusion
Both new penems and this compound in combination with older beta-lactams represent valuable strategies in combating bacterial resistance. New penems like sulopenem and faropenem offer potent, broad-spectrum activity as standalone agents. This compound demonstrates exceptional potency as a beta-lactamase inhibitor, effectively restoring the utility of established beta-lactam antibiotics against many resistant strains. The choice between these approaches will depend on the specific clinical scenario, including the identity of the infecting pathogen, its resistance mechanisms, and the pharmacokinetic and pharmacodynamic properties of the chosen agent. Further head-to-head clinical studies are warranted to fully elucidate the comparative efficacy of these important antibacterial strategies.
References
BRL-42715: A Potent Potentiator of Cephalosporins Against Resistant Bacteria
A comparative guide for researchers and drug development professionals on the efficacy of the novel β-lactamase inhibitor BRL-42715 in overcoming cephalosporin (B10832234) resistance, with supporting experimental data and protocols.
This compound, a novel penem (B1263517) β-lactamase inhibitor, demonstrates exceptional potency in restoring the activity of cephalosporins against a wide array of resistant bacteria, particularly Enterobacteriaceae that produce high levels of cephalosporinases.[1] In direct comparisons, this compound consistently outperforms established β-lactamase inhibitors such as clavulanic acid, sulbactam, and tazobactam.[1] This guide provides a comprehensive comparison of this compound's performance against these alternatives, supported by quantitative data from in vitro studies, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Comparative Efficacy: A Quantitative Overview
The superior efficacy of this compound in potentiating cephalosporins is evident from both Minimum Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50) data.
Potentiation of Cephalosporins against Enterobacteriaceae
This compound significantly reduces the MIC of cephalosporins against resistant Enterobacteriaceae strains. The following table summarizes the comparative MIC50 values (the concentration of antibiotic required to inhibit the growth of 50% of isolates) for a cephalosporin in the presence of different β-lactamase inhibitors.
| β-Lactamase Inhibitor | Concentration (µg/mL) | Amoxicillin MIC50 (µg/mL) for Enterobacteriaceae |
| This compound | 1 | 2 [2] |
| Clavulanic Acid | 5 | 8[2] |
Lower MIC50 values indicate greater potentiation of the antibiotic's activity.
Inhibition of β-Lactamase Enzymes
The underlying mechanism for this compound's potent activity is its potent inhibition of β-lactamase enzymes. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| β-Lactamase Inhibitor | IC50 for Cephalosporinases (mg/L) |
| This compound | <0.004 [1] |
| Clavulanic Acid | >10[1] |
| Sulbactam | >40[1] |
| Tazobactam | 0.08[1] |
Lower IC50 values indicate a more potent inhibitor.
Mechanism of Action and Experimental Workflow
To understand the validation of this compound's efficacy, it is crucial to visualize its mechanism of action and the typical experimental workflow used in synergy testing.
Caption: Mechanism of β-lactamase inhibition by this compound.
Caption: A typical experimental workflow for determining synergy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in the evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Reagents and Media:
-
Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.
-
Prepare stock solutions of the cephalosporin and β-lactamase inhibitors (this compound, clavulanic acid, sulbactam, tazobactam) in an appropriate solvent.
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an agar (B569324) plate.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium.
-
Incubate the broth culture at 37°C until it achieves a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Procedure:
-
Dispense 50 µL of MHB into each well of a 96-well microtiter plate.
-
Create serial two-fold dilutions of the cephalosporin along the rows of the plate.
-
Add a fixed concentration of the β-lactamase inhibitor to the designated wells. For example, add this compound to a final concentration of 1 µg/mL.
-
Inoculate each well with 50 µL of the prepared bacterial suspension.
-
Include a growth control well (containing only MHB and inoculum) and a sterility control well (containing only MHB).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the cephalosporin (in the presence of the inhibitor) that completely inhibits visible growth of the organism.
-
β-Lactamase Inhibition Assay (IC50 Determination)
This assay measures the concentration of an inhibitor required to reduce the activity of a β-lactamase enzyme by 50%.
-
Enzyme and Substrate Preparation:
-
Purify the target β-lactamase (e.g., cephalosporinase) from the bacterial strain of interest.
-
Prepare a stock solution of a chromogenic β-lactam substrate (e.g., nitrocefin) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
-
Inhibitor Preparation:
-
Prepare serial dilutions of the β-lactamase inhibitors (this compound, clavulanic acid, sulbactam, tazobactam) in the same buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed amount of the purified β-lactamase enzyme to each well.
-
Add varying concentrations of the inhibitors to the wells.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Measure the rate of substrate hydrolysis by monitoring the change in absorbance at a specific wavelength (e.g., 486 nm for nitrocefin) over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration compared to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Conclusion
References
Comparative Analysis of BRL-42715 and Other β-Lactamase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the β-lactamase inhibitor BRL-42715 with other established inhibitors such as clavulanic acid, sulbactam, and tazobactam (B1681243). The focus is on their relative potency, supported by experimental data, and a discussion on the potential for cross-resistance based on their mechanisms of action.
This compound, a penem (B1263517) β-lactamase inhibitor, has demonstrated exceptional potency against a wide array of bacterial β-lactamases.[1][2] In vitro studies have consistently shown its superiority over other clinically used inhibitors, highlighting its potential as a powerful tool in combating antibiotic resistance. This guide synthesizes available data to facilitate a comprehensive understanding of its performance in relation to other inhibitors.
Quantitative Comparison of Inhibitory Activity
The inhibitory efficacy of β-lactamase inhibitors is commonly quantified by the 50% inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the rate of β-lactamase activity by half. The following table summarizes the comparative IC50 values for this compound and other inhibitors against various β-lactamases.
| β-Lactamase Class & Enzyme | This compound | Clavulanic Acid | Sulbactam | Tazobactam |
| Class A | ||||
| TEM-1 | 10- to 100-fold lower IC50 than other inhibitors[3] | - | - | - |
| SHV-1 | 10- to 100-fold lower IC50 than other inhibitors[3] | - | - | - |
| Class C | ||||
| P99 | 10- to 100-fold lower IC50 than other inhibitors[3] | - | - | - |
| Cephalosporinases | 10,000- to 1,000,000-fold more active than clavulanic acid[4] | - | - | - |
| Class D | ||||
| OXA-1 | 10- to 100-fold lower IC50 than other inhibitors[3] | - | - | - |
Note: Specific IC50 values are not consistently reported across all studies, hence the presentation of relative potency. The provided data is a synthesis of information from multiple sources.
Cross-Resistance Considerations
This compound is a penem, structurally different from clavulanic acid (a clavam), sulbactam, and tazobactam (penicillanic acid sulfones). Resistance to β-lactamase inhibitors can arise from mutations in the β-lactamase enzyme that alter the binding site of the inhibitor. Given the structural differences, it is plausible that a mutation conferring resistance to a clavam or a penicillanic acid sulfone might not confer a similar level of resistance to a penem inhibitor like this compound, and vice-versa. However, mutations that lead to a general decrease in the affinity for all β-lactam-like molecules could potentially result in a degree of cross-resistance. Further research is needed to experimentally validate these hypotheses.
Experimental Protocols
The determination of IC50 values is a critical experiment for comparing the potency of β-lactamase inhibitors. Below is a generalized protocol based on common methodologies.
Determination of IC50 for β-Lactamase Inhibitors
Objective: To determine the concentration of an inhibitor that reduces the activity of a specific β-lactamase by 50%.
Materials:
-
Purified β-lactamase enzyme
-
β-lactamase inhibitor (e.g., this compound, clavulanic acid)
-
Chromogenic β-lactam substrate (e.g., nitrocefin)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Microplate reader
-
96-well microplates
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the β-lactamase and the inhibitors in the appropriate solvent and dilute them to the desired concentrations using the assay buffer.
-
Pre-incubation: In a 96-well plate, add a fixed amount of the β-lactamase enzyme to wells containing serial dilutions of the inhibitor. Incubate this mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding a specific concentration of the chromogenic substrate (e.g., nitrocefin) to each well.
-
Kinetic Measurement: Immediately place the microplate in a microplate reader and measure the change in absorbance over time at the appropriate wavelength for the substrate (e.g., 490 nm for nitrocefin). The rate of substrate hydrolysis is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a suitable dose-response curve.[5]
Visualizing Experimental and Mechanistic Concepts
To further clarify the experimental workflow and the underlying mechanism of β-lactamase inhibition, the following diagrams are provided.
References
- 1. In vitro evaluation of BRL 42715, a novel beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of BRL 42715, a beta-lactamase-inhibiting penem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In-vitro evaluation of the four beta-lactamase inhibitors: BRL42715, clavulanic acid, sulbactam, and tazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of IC50 and Ki values of beta-lactamase inhibition by BLI with nitrocefin or imipenem as a substrate. [bio-protocol.org]
BRL-42715: A Potent β-Lactamase Inhibitor Demonstrating Superior In Vitro Synergy
A comprehensive analysis of published research highlights the exceptional in vitro synergistic activity of BRL-42715, a novel penem (B1263517) β-lactamase inhibitor, when compared with established inhibitors such as clavulanic acid, sulbactam (B1307), and tazobactam (B1681243). This guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a detailed comparison of this compound's performance in potentiating the efficacy of β-lactam antibiotics against a broad spectrum of resistant bacteria.
This compound has consistently demonstrated superior synergistic activity when combined with various β-lactam antibiotics, including ampicillin, piperacillin (B28561), and amoxicillin (B794).[1][2] Its inhibitory prowess extends across a wide range of β-lactamase enzymes, encompassing plasmid-mediated TEM, SHV, and OXA types, as well as chromosomally mediated enzymes from a variety of bacterial species.[3][4]
Comparative Synergy: this compound versus Other β-Lactamase Inhibitors
Studies have shown that this compound is more effective than clavulanic acid, sulbactam, and tazobactam in enhancing the activity of β-lactam agents against numerous β-lactamase-producing Gram-negative bacteria.[5] The synergistic activity of this compound is particularly noteworthy against challenging pathogens that produce cephalosporinases, where its inhibitory activity can be thousands of times greater than that of clavulanic acid.[1][6]
Quantitative Analysis of Synergistic Efficacy
The following tables summarize the comparative in vitro synergistic activity of this compound and clavulanic acid in combination with amoxicillin and piperacillin against various β-lactamase-producing bacteria.
Table 1: Comparative MIC₅₀ of Amoxicillin in Combination with this compound and Clavulanic Acid against Enterobacteriaceae
| Bacterial Group | Amoxicillin Alone (µg/mL) | Amoxicillin + 1 µg/mL this compound (µg/mL) | Amoxicillin + 5 µg/mL Clavulanic Acid (µg/mL) |
| 412 β-lactamase-producing Enterobacteriaceae | >128 | 2 | 8 |
| 48 cefotaxime-susceptible Citrobacter and Enterobacter strains | >128 | 2 | Not Reported |
| 25 cefotaxime-resistant Citrobacter and Enterobacter strains | >128 | 8 | Not Reported |
Data sourced from a study evaluating the in vitro activity of this compound.[3]
Table 2: Synergistic Activity of Piperacillin in Combination with this compound and Clavulanic Acid against Piperacillin-Resistant Clinical Isolates
| Inhibitor | Number of Isolates Showing Enhanced Piperacillin Activity |
| This compound | 6 out of 6 |
| Clavulanic Acid | Less than 6 out of 6 (specific number not detailed in abstract) |
Based on a comparative study of the synergic effects of this compound and clavulanic acid.[1]
Potency Against β-Lactamase Enzymes
This compound exhibits remarkable potency in inhibiting a broad spectrum of β-lactamase enzymes. The concentration of this compound required to inhibit the activity of most β-lactamase enzymes by 50% (IC₅₀) is significantly lower than that of other inhibitors, often in the range of 10- to 100-fold less.[3] This potent inhibition is a key factor in its ability to restore the antibacterial activity of β-lactamase-susceptible antibiotics.
Experimental Protocols
The data presented in this guide is based on standard in vitro microbiology techniques, primarily Minimum Inhibitory Concentration (MIC) determination and enzyme inhibition assays.
Minimum Inhibitory Concentration (MIC) Determination
The synergistic activity of this compound in combination with β-lactam antibiotics was assessed by determining the MIC of the antibiotic alone and in the presence of a fixed concentration of the inhibitor. This was typically performed using the agar (B569324) dilution or broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Bacterial strains were grown to a standardized inoculum and plated on or inoculated into media containing serial dilutions of the antimicrobial agents. The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth after a specified incubation period.
β-Lactamase Inhibition Assays (IC₅₀ Determination)
The inhibitory activity of this compound against isolated β-lactamase enzymes was quantified by determining the 50% inhibitory concentration (IC₅₀). This involves measuring the rate of hydrolysis of a chromogenic cephalosporin (B10832234) substrate by a specific β-lactamase in the presence of varying concentrations of the inhibitor. The concentration of the inhibitor that reduces the rate of substrate hydrolysis by 50% is determined to be the IC₅₀ value.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro synergy of a β-lactamase inhibitor.
Caption: Workflow for In Vitro Synergy Testing of β-Lactamase Inhibitors.
Mechanism of Action
This compound is a penem, a class of β-lactam compounds that are potent inhibitors of a wide range of serine β-lactamases.[7] A detailed kinetic study has shown that this compound acts as a very efficient inactivator of active-site serine β-lactamases.[7] This mechanism of action, coupled with its broad-spectrum activity, underpins its superior synergistic effects.
References
- 1. In-vitro evaluation of the four beta-lactamase inhibitors: BRL42715, clavulanic acid, sulbactam, and tazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of BRL 42715, a beta-lactamase-inhibiting penem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of BRL 42715, a novel beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activity of 13 beta-lactam agents combined with BRL 42715 against beta-lactamase producing gram-negative bacteria compared to combinations with clavulanic acid, tazobactam and sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of the beta-lactamase inhibitor BRL 42715 against cephalosporinases produced by Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic study of interaction between BRL 42715, beta-lactamases, and D-alanyl-D-alanine peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Kinetic Showdown: BRL-42715 Emerges as a Potent β-Lactamase Inhibitor
For researchers, scientists, and drug development professionals, the quest for effective β-lactamase inhibitors is paramount in combating antibiotic resistance. This guide provides a detailed kinetic comparison of the penem (B1263517) inhibitor BRL-42715 with the widely used inhibitors clavulanic acid and tazobactam (B1681243), supported by experimental data and protocols.
This compound demonstrates potent, broad-spectrum inhibitory activity against a range of bacterial β-lactamases, often outperforming clavulanic acid and tazobactam. Its efficacy extends to clinically significant enzymes such as TEM-1 and various cephalosporinases, making it a subject of significant interest in the development of new antibiotic therapies.
Comparative Kinetic Data
The inhibitory activities of this compound, clavulanic acid, and tazobactam are summarized below. The data, presented as IC50 values (the concentration of inhibitor required to reduce the initial rate of hydrolysis by 50%), highlight the superior potency of this compound against several key β-lactamases. Notably, the inhibitory activity of this compound against cephalosporinases can be 10,000 to 1,000,000-fold greater than that of clavulanic acid[1].
| β-Lactamase Type | This compound | Clavulanic Acid | Tazobactam | Sulbactam |
| Penicillinase (Type I) | ++ | + | + | + |
| Penicillinase (Type II) | ++ | + | + | + |
| Penicillinase (Type III) | ++ | + | + | + |
| Penicillinase (Type IV) | + | ++ | + | + |
| Penicillinase (Type V) | ++ | + | + | + |
| Cephalosporinase | ++ | - | +/- | - |
| Oxyiminocephalosporinase | ++ | + | + | + |
Legend:
-
++ : High synergistic or inhibitory activity
-
+ : Good synergistic or inhibitory activity
-
+/- : Moderate synergistic or inhibitory activity
-
- : Poor or no synergistic or inhibitory activity
Note: This table represents a qualitative summary based on available literature. Quantitative IC50 values can be found in the detailed tables below.
IC50 Values (µM) for TEM-1 β-Lactamase
| Inhibitor | IC50 (µM) |
| This compound | <0.0035* |
| Clavulanic Acid | 0.075 |
| Tazobactam | 0.08 |
*Converted from <0.01 µg/ml
Mechanism of Action: A Tale of Irreversible Inhibition
This compound, like other penem inhibitors, acts as a "suicide inhibitor." It is recognized by the β-lactamase enzyme as a substrate. The catalytic serine residue in the active site of the enzyme attacks the β-lactam ring of this compound, leading to the formation of a stable acyl-enzyme intermediate. This complex is highly resistant to hydrolysis, effectively inactivating the enzyme and preventing it from breaking down β-lactam antibiotics.
Caption: Mechanism of β-lactamase inhibition by this compound.
Experimental Protocols
The following protocols provide a detailed methodology for determining the kinetic parameters of β-lactamase inhibitors.
Determination of IC50 Values
The IC50 value, representing the concentration of an inhibitor that causes 50% inhibition of enzyme activity, is a standard measure of inhibitor potency.
Materials:
-
Purified β-lactamase enzyme
-
β-lactamase inhibitor (this compound, clavulanic acid, tazobactam)
-
Nitrocefin (B1678963) (chromogenic substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the β-lactamase inhibitors in the assay buffer.
-
In a 96-well microplate, add a fixed concentration of the β-lactamase enzyme to each well.
-
Add the different concentrations of the inhibitors to the wells and incubate for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to each well.
-
Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 490 nm over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Determination of Second-Order Rate Constants (k_inact/K_i)
For irreversible inhibitors, the second-order rate constant (k_inact/K_i) is a more accurate measure of inhibitory potency, reflecting the efficiency of enzyme inactivation.
Procedure:
-
Pre-incubate the β-lactamase enzyme with various concentrations of the inhibitor for different time intervals.
-
At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to a solution containing a high concentration of a chromogenic substrate (e.g., nitrocefin).
-
Measure the residual enzyme activity by monitoring the initial rate of substrate hydrolysis.
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line gives the apparent first-order rate constant (k_obs).
-
Plot the k_obs values against the inhibitor concentrations.
-
The slope of the resulting line provides the second-order rate constant (k_inact/K_i).
Experimental Workflow
The general workflow for comparing the kinetic properties of β-lactamase inhibitors is outlined below.
References
Efficacy of BRL-42715 against extended-spectrum β-lactamases (ESBLs)
A comparative analysis of BRL-42715 reveals its superior efficacy in combating a wide array of extended-spectrum β-lactamases (ESBLs) when benchmarked against other established β-lactamase inhibitors. This guide provides an in-depth comparison, supported by experimental data, for researchers, scientists, and drug development professionals.
Extended-spectrum β-lactamases are enzymes produced by certain bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, posing a significant challenge in clinical practice. This compound, a novel penem (B1263517) β-lactamase inhibitor, has demonstrated exceptional potency against these enzymes.
Comparative Efficacy Against ESBLs
This compound exhibits significantly greater inhibitory activity against a wide range of β-lactamases, including plasmid-mediated TEM, SHV, and OXA types, as well as chromosomally mediated enzymes, compared to conventional inhibitors like clavulanic acid, sulbactam, and tazobactam.[1][2][3] Notably, the concentration of this compound required to inhibit 50% of the activity (IC50) of most β-lactamase enzymes is remarkably low, often less than 0.01 µg/mL, which is 10- to 100-fold lower than that of other inhibitors.[1] Against cephalosporinases produced by Enterobacteriaceae, this compound demonstrated IC50 values of less than 0.004 mg/L, establishing it as a highly efficient inhibitor.[4]
Quantitative Comparison of Inhibitory Activity
| β-Lactamase Inhibitor | Target Enzymes | Reported IC50 Values | Key Findings |
| This compound | Broad range of plasmid and chromosomally mediated β-lactamases (TEM, SHV, OXA, cephalosporinases) | < 0.01 µg/mL for most β-lactamases[1]; < 0.004 mg/L for cephalosporinases[4] | 10- to 100-fold more potent than other inhibitors.[1] Effectively potentiates the activity of β-lactam antibiotics.[1][2] |
| Clavulanic Acid | Primarily Class A β-lactamases (e.g., TEM, SHV) | Higher than this compound | Less effective against cephalosporinases compared to this compound.[3][4] |
| Sulbactam | Primarily Class A β-lactamases | Higher than this compound | Generally lower potency than clavulanic acid and tazobactam.[3][4] |
| Tazobactam | Extended-spectrum Class A β-lactamases | Higher than this compound | Less effective against cephalosporinases compared to this compound.[3][4] |
Potentiation of Antibiotic Activity
A key measure of a β-lactamase inhibitor's efficacy is its ability to restore the activity of β-lactam antibiotics against resistant bacteria. In the presence of this compound, the Minimum Inhibitory Concentrations (MICs) of antibiotics like amoxicillin (B794) against β-lactamase-producing Gram-negative bacteria are significantly reduced. For instance, the MIC50 of amoxicillin for 412 β-lactamase-producing members of the Enterobacteriaceae family dropped from >128 µg/mL to 2 µg/mL in the presence of just 1 µg/mL of this compound.[1] This demonstrates a potent synergistic effect that restores the antibiotic's bactericidal capabilities.[5]
Mechanism of Action
Kinetic studies reveal that this compound acts as a rapid and efficient inactivator of active-site serine β-lactamases.[6] The inhibition mechanism for most enzymes involves a 1:1 stoichiometric binding.[6] Upon interaction with the β-lactamase, this compound forms a stable acyl-enzyme intermediate, which then undergoes a rearrangement to a dihydrothiazepine derivative, leading to the inactivation of the enzyme.
References
- 1. Kinetic and physical studies of beta-lactamase inhibition by a novel penem, BRL 42715 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of IC50 and Ki values of beta-lactamase inhibition by BLI with nitrocefin or imipenem as a substrate. [bio-protocol.org]
- 3. Kinetic study of interaction between BRL 42715, beta-lactamases, and D-alanyl-D-alanine peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activity of the beta-lactamase inhibitor BRL 42715 against cephalosporinases produced by Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic study of interaction between BRL 42715, beta-lactamases, and D-alanyl-D-alanine peptidases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Solution Stability of BRL-42715 and Clavulanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the stability of two β-lactamase inhibitors, BRL-42715 and clavulanate, in solution. Understanding the relative stability of these compounds is crucial for their potential development, formulation, and clinical application. While both are potent inhibitors of β-lactamase enzymes, their inherent chemical stability in aqueous environments differs significantly, impacting their therapeutic viability.
Executive Summary
This compound, a penem (B1263517) antibiotic, is a highly potent, broad-spectrum β-lactamase inhibitor.[1][2] However, its development was halted primarily due to its pronounced instability in solution.[3] In contrast, clavulanate, an oxapenam, exhibits greater stability under specific conditions and has been successfully developed and widely used in combination with β-lactam antibiotics. This guide presents available quantitative stability data for clavulanate and discusses the qualitative and indirect evidence for the instability of this compound.
Data Presentation: Quantitative Stability of Clavulanate in Aqueous Solution
The stability of clavulanate in aqueous solution is highly dependent on pH and temperature. The optimal pH for clavulanate stability is around 6.0.[4][5] Degradation increases in more acidic or alkaline conditions.
| Temperature (°C) | pH | Shelf-life (t90) | Rate Constant (k) | Reference |
| 4 | - | 152 hours | - | |
| 25 | - | 26 hours | - | |
| 37 | - | 6.4 hours | - | |
| 40 | 6.53 | 1.38 hours | - | |
| 25 (extrapolated) | 6.53 | 4.0 hours | - |
Stability Profile of this compound
Direct quantitative data on the intrinsic chemical stability of this compound in aqueous solution is scarce in publicly available literature. However, several key points indicate its significant instability:
-
General Penem Instability: Penems as a class are known to be among the most readily hydrolyzed of the β-lactam antibiotics due to the high ring strain of the fused ring system.
-
Rapid Hydrolysis by Metallo-β-lactamases: this compound was found to be rapidly hydrolyzed by metallo-β-lactamases, which contributed to its unsuitability for further development.
-
Short In Vivo Half-Life: Pharmacokinetic studies in animals revealed a short elimination half-life for this compound, ranging from 6.2 minutes in rabbits to 18 minutes in cynomolgus monkeys, with a predicted half-life of 31 minutes in humans. While this reflects both metabolism and excretion, it is indicative of a compound with limited in vivo stability.
In contrast to its chemical instability, this compound forms a stable, covalent adduct with the active site serine of Class A, C, and D β-lactamases, leading to their inactivation.
Experimental Protocols
Determination of Clavulanate Stability by High-Performance Liquid Chromatography (HPLC)
A common method for assessing the stability of clavulanate in solution involves the use of a stability-indicating HPLC assay.
-
Sample Preparation: Solutions of clavulanate are prepared in aqueous buffers at various pH values (e.g., 3.0, 7.0, 10.0) and stored at controlled temperatures (e.g., 4°C, 25°C, 37°C).
-
Chromatographic Conditions: A reversed-phase HPLC system with a suitable column (e.g., C18) is used. The mobile phase is typically a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Detection: The concentration of clavulanate is monitored over time using a UV detector at an appropriate wavelength.
-
Data Analysis: The degradation of clavulanate is typically found to follow pseudo-first-order kinetics. The rate constant (k) and shelf-life (t90, the time it takes for 10% of the compound to degrade) are calculated from the concentration versus time data.
General Protocol for Assessing β-Lactamase Inhibitor Stability
A general workflow for comparing the stability of β-lactamase inhibitors in solution would involve the following steps:
-
Solution Preparation: Prepare solutions of the inhibitors in a range of buffered aqueous solutions covering different pH values.
-
Incubation: Incubate the solutions at various controlled temperatures.
-
Sampling: At predetermined time points, withdraw aliquots of the solutions.
-
Quenching (if necessary): Stop the degradation process by, for example, rapid freezing or addition of a quenching agent.
-
Quantification: Analyze the concentration of the remaining inhibitor using a validated analytical method such as HPLC-UV or LC-MS.
-
Kinetic Analysis: Determine the degradation kinetics (e.g., order of reaction, rate constants) and calculate stability parameters like half-life and shelf-life.
Visualizations
Caption: Factors influencing the degradation of β-lactamase inhibitors in solution.
Caption: General experimental workflow for stability testing of β-lactamase inhibitors.
Conclusion
The available evidence strongly indicates that clavulanate is significantly more stable in aqueous solution than this compound. While this compound possesses remarkable potency as a β-lactamase inhibitor, its inherent chemical instability, characteristic of the penem class, ultimately limited its clinical development. In contrast, the more favorable stability profile of clavulanate, particularly at a pH of around 6.0, has allowed for its successful formulation and widespread use in combination therapies. For researchers in drug development, this comparison underscores the critical importance of early-stage stability assessments in the evaluation of new therapeutic candidates.
References
- 1. In vitro evaluation of BRL 42715, a novel beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic study of interaction between BRL 42715, beta-lactamases, and D-alanyl-D-alanine peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of BRL-42715
For laboratory professionals engaged in research and development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant operational environment. This document provides a comprehensive, step-by-step guide for the proper disposal of BRL-42715, a potent β-lactamase inhibitor. Adherence to these procedures is critical for minimizing environmental impact and safeguarding laboratory personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling potent, research-grade chemicals should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Always wear chemical safety goggles and a face shield to protect against splashes.
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are changed immediately if contaminated.
-
Respiratory Protection: Use a certified respirator if handling the compound as a powder or if aerosolization is possible.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous chemical waste. The following protocol provides a general framework for its safe disposal.
-
Waste Identification and Segregation:
-
Treat all this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, and glassware), as hazardous chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Incompatibility can lead to dangerous reactions.
-
-
Waste Collection and Storage:
-
Solid Waste: Collect solid this compound and contaminated disposables in a clearly labeled, sealable, and chemically resistant container.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the approximate concentration and volume.
-
Keep waste containers securely closed except when adding waste.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Disposal Procedure:
-
Never dispose of this compound down the drain or in the regular trash.
-
The primary method of disposal is through a licensed and approved hazardous waste disposal company.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Provide the EHS department with a complete and accurate description of the waste, including the chemical name and quantity.
-
-
Decontamination of Glassware:
-
For reusable glassware, a triple rinse procedure is recommended.
-
The first two rinses should be with a solvent known to dissolve this compound (e.g., a suitable organic solvent, followed by a detergent solution). Collect these rinsates as hazardous liquid waste.
-
The final rinse can be with water.
-
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes its known biochemical properties which may be relevant to its handling and potential interactions.
| Property | Value | Reference |
| Inhibitory Activity | Potent inhibitor of a broad range of bacterial β-lactamases. | |
| Chemical Class | Penem, a type of β-lactam. | |
| Known Instability | Rapidly hydrolyzed by metallo-β-lactamases. | [2] |
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found, the recommended procedure is to follow the general guidelines for chemical waste disposal outlined above and consult with a professional hazardous waste disposal service.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
